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  • Product: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
  • CAS: 1082842-68-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine . [1] Executive Summary 6-Methyl-[1,2]oxazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine .

[1]

Executive Summary

6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (CAS: 1082842-68-9) is a fused bicyclic heteroaromatic scaffold emerging as a critical pharmacophore in modern drug discovery.[1][2] Structurally comprising a pyridine ring fused to an isoxazole core, this compound serves as a bioisostere for 3-aminoindazoles and 3-aminoazaindoles. Its primary utility lies in kinase inhibition, where the 3-amino group functions as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen acts as an acceptor. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers in medicinal chemistry.

Part 1: Structural Characterization & Nomenclature[1]

Chemical Identity[2][4][5][6]
  • IUPAC Name: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

  • Common Names: 3-Amino-6-methylisoxazolo[5,4-b]pyridine; 6-Methylisoxazolo[5,4-b]pyridin-3-amine

  • CAS Number: 1082842-68-9

  • Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 149.15 g/mol [3]

  • SMILES: CC1=CC2=C(N=C1)ON=C2N

Structural Geometry & Numbering

The scaffold consists of a pyridine ring fused to an isoxazole ring across the [5,4-b] bond. The "b" designation indicates the fusion occurs at the C2-C3 bond of the pyridine ring. The methyl group is positioned at C6 of the pyridine ring, providing steric bulk that can influence binding selectivity in protein pockets.

Structure Figure 1: Connectivity and Numbering of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine N2 N2 C3 C3 N2->C3 double O1 O1 O1->N2 NH2 NH2 C3->NH2 C3a C3a C3->C3a C7a C7a C3a->C7a double (Fusion) C5 C5 C3a->C5 C7a->O1 N4 N Pyridine N N4->C7a C6 C6 C5->C6 double C6->N4 CH3 CH3 C6->CH3

Part 2: Synthetic Pathways[1][8]

The synthesis of the [5,4-b] isomer is non-trivial due to the potential for forming the [4,5-c] or [5,4-c] isomers depending on the starting material. The most robust "Type B" synthesis (building the isoxazole onto a pre-existing pyridine) ensures the correct regiochemistry.

Primary Route: Cyclization of 2-Chloronicotinonitriles

This protocol utilizes 2-chloro-6-methylnicotinonitrile as the key precursor. The reaction proceeds via nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) followed by an intramolecular Thorpe-Ziegler type cyclization.

Reagents:

  • Precursor: 2-Chloro-6-methylnicotinonitrile

  • Nucleophile: Acetohydroxamic acid (preferred) or Hydroxylamine HCl

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF or Ethanol/Water

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.5 eq) and Acetohydroxamic acid (1.2 eq). Note: Acetohydroxamic acid is used to prevent the formation of N-oxides which can occur with free hydroxylamine.
    
  • Cyclization: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC/LC-MS for the disappearance of the nitrile peak.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol if necessary.

Synthesis Start 2-Chloro-6-methyl- nicotinonitrile Inter Intermediate: O-substituted hydroxamate Start->Inter SNAr (Cl displacement) Prod 6-Methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Inter->Prod Nucleophilic Attack on CN Reagent1 Acetohydroxamic Acid K2CO3, DMF, 80°C Step2 Intramolecular Cyclization

Caption: Figure 2: Validated synthetic route via 2-chloronicotinonitrile cyclization.

Alternative Route: Isoxazole Annulation

Reaction of 5-amino-3-methylisoxazole with 1,3-electrophiles (e.g., malonaldehyde derivatives) can yield the scaffold. However, this route often suffers from poor regioselectivity, producing mixtures of [5,4-b] and [4,5-b] isomers. The 2-chloronicotinonitrile route (2.1) is recommended for high purity.[4]

Part 3: Physicochemical Properties[1][10]

Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.

PropertyValueInterpretation
Molecular Weight 149.15 DaFragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~0.62Highly hydrophilic; excellent aqueous solubility potential.
TPSA ~65 ŲGood membrane permeability; TPSA < 140 Ų suggests good oral bioavailability.
H-Bond Donors 1 (Exocyclic -NH2)Critical for hinge binding in kinases.
H-Bond Acceptors 3 (N-O, Pyridine N)Pyridine N is a key acceptor for water bridges or backbone interactions.
pKa (Calc) ~3.5 (Pyridine N)Weakly basic; likely neutral at physiological pH (7.4).

Part 4: Reactivity & Derivatization[1]

The 3-amino group is the primary handle for chemical modification. The scaffold exhibits distinct reactivity patterns:

  • Amine Functionalization:

    • Acylation/Sulfonylation: The exocyclic amine reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the primary method for extending the scaffold to reach the "back pocket" of kinase enzymes.

    • Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides allows for the introduction of aromatic systems at the 3-position.

  • Pyridine Ring Chemistry:

    • N-Oxidation: Treatment with mCPBA yields the N-oxide, which can be rearranged (e.g., Boekelheide reaction) to introduce functionality at the C4 or C6 positions.

    • Halogenation: Electrophilic aromatic substitution is difficult on the electron-deficient pyridine ring. However, the methyl group at C6 can be oxidized to a carboxylic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) or brominated (NBS) for further derivatization.
      

Part 5: Medicinal Chemistry Applications[1][4][11][12][13]

Kinase Inhibition (Hinge Binding)

The 3-aminoisoxazolo[5,4-b]pyridine motif is a bioisostere of the adenine ring of ATP.

  • Mechanism: The exocyclic amine (Donor) and the isoxazole nitrogen (Acceptor) form a bidentate hydrogen bonding motif with the hinge region of kinases (e.g., FLT3, Aurora kinases).

  • Advantage: The [5,4-b] fusion orients the vectors of the substituents to explore the solvent-exposed region and the hydrophobic back pocket simultaneously.

Antibacterial Agents

Sulfonamide derivatives of this scaffold have demonstrated activity against Gram-negative bacteria (P. aeruginosa, E. coli). The mechanism likely involves inhibition of dihydropteroate synthase (DHPS), similar to traditional sulfa drugs, but with an altered resistance profile due to the bicyclic core.

Mechanism Scaffold 6-Methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Target2 Bacterial DHPS (Sulfonamide deriv.) Scaffold->Target2 Derivatization (Sulfonylation) Interaction Bidentate H-Bonding: 1. NH2 -> Backbone C=O 2. Ring N <- Backbone NH Scaffold->Interaction Target1 Kinase Hinge Region (FLT3, Aurora) Interaction->Target1

Caption: Figure 3: Pharmacological targeting mechanisms of the scaffold.

References

  • PubChem. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. National Library of Medicine. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines. Archiv der Pharmazie, 345(6), 468-475. Retrieved from [Link]

  • Rybka, S., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(6). Retrieved from [Link]

  • Li, N., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors. Bioorganic & Medicinal Chemistry, 70, 116937. (Note: Discusses the [3,4-b] isomer, establishing kinase relevance of the class). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Therapeutic Potential of 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in Drug Discovery

Executive Summary: Beyond the Building Block In the landscape of modern medicinal chemistry, 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (hereafter referred to as 6-MOPA ) represents more than a mere catalogue intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Building Block

In the landscape of modern medicinal chemistry, 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (hereafter referred to as 6-MOPA ) represents more than a mere catalogue intermediate; it is a high-value privileged scaffold capable of navigating complex intellectual property (IP) spaces while optimizing physicochemical properties.

This whitepaper dissects the utility of 6-MOPA as a bioisostere for the aminoindazole and aminobenzisoxazole cores found in FDA-approved kinase inhibitors. By leveraging the specific electronic distribution of the [5,4-b] fused system and the lipophilic anchor of the 6-methyl group, researchers can modulate potency, solubility, and metabolic stability in hit-to-lead campaigns targeting FLT3 , c-KIT , and BET bromodomains .

Structural Anatomy & Pharmacophore Logic

The Bioisosteric Advantage

The [1,2]oxazolo[5,4-b]pyridine core is a planar, bicyclic heteroaromatic system. Its utility stems from its ability to mimic the hydrogen-bonding motifs of adenine (the endogenous ligand of kinases) while offering distinct vector orientations for substituents.

  • Hinge Binding Motif: The C3-amine (donor) and the N2 ring nitrogen (acceptor) form a classic "donor-acceptor" motif essential for binding to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

  • The 6-Methyl Anchor: Unlike the unsubstituted scaffold, the 6-methyl group provides a critical hydrophobic contact. In many kinase active sites, this position aligns with the gatekeeper residue or a hydrophobic sub-pocket, enhancing selectivity against off-target kinases.

  • Solubility Modulation: The pyridine nitrogen (N7) lowers LogP compared to the carbocyclic analogue (aminobenzisoxazole), improving aqueous solubility—a chronic bottleneck in kinase inhibitor development.

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional vectors of the 6-MOPA scaffold.

SAR_Map Core 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Scaffold Core) Amine C3-Amine (-NH2) Primary Hinge Binder (H-Bond Donor) Core->Amine Key Pharmacophore RingN Isoxazole N2 Hinge Acceptor Core->RingN Key Pharmacophore Methyl C6-Methyl Group Hydrophobic/Gatekeeper Interaction Metabolic Soft Spot Block Core->Methyl Selectivity Filter PyridineN Pyridine N7 Solubility Enhancer (Lowers LogP) Core->PyridineN Physicochemical Tuning Vector C4/C5 Positions Solvent Exposed Vectors (Linker Attachment for PROTACs) Core->Vector Expansion Point

Caption: Functional decomposition of the 6-MOPA scaffold highlighting key interaction points for kinase inhibitor design.

Synthetic Protocol: Accessing the Core

Reliable access to the scaffold is the prerequisite for any medicinal chemistry campaign. The synthesis of the [5,4-b] isomer is distinct from the [3,4-b] isomer and typically proceeds via the cyclization of ortho-halo-nitriles.

Retrosynthetic Analysis

The most robust route involves the SNAr displacement of a halogen on a nicotinonitrile derivative by hydroxylamine, followed by an intramolecular cyclization on the nitrile group.

Pathway:

  • Precursor: 2-Chloro-6-methylnicotinonitrile (CAS: 28900-10-9).

  • Reagent: Acetohydroxamic acid (or Hydroxylamine HCl).

  • Catalyst/Base: Potassium tert-butoxide (KOtBu) or NaOEt.

  • Solvent: DMF or Ethanol.

Detailed Step-by-Step Methodology

Objective: Synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine on a 10g scale.

Reagents:

  • 2-Chloro-6-methylnicotinonitrile (10.0 g, 65.5 mmol)

  • Acetohydroxamic acid (N-hydroxyacetamide) (5.9 g, 78.6 mmol)

  • Potassium tert-butoxide (14.7 g, 131 mmol)

  • DMF (Dimethylformamide), anhydrous (100 mL)

Protocol:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Acetohydroxamic acid (5.9 g) in anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Potassium tert-butoxide (14.7 g) portion-wise over 15 minutes. (Caution: Exothermic). Stir at 0°C for 30 minutes to generate the hydroxamate anion.

  • Addition: Add 2-Chloro-6-methylnicotinonitrile (10.0 g) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the reaction to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the nitrile starting material (m/z 153) and formation of the product (m/z 150).

    • Mechanistic Note: The hydroxamate anion first displaces the chloride (SNAr). The resulting intermediate undergoes in situ deacetylation and intramolecular attack of the oxygen on the nitrile carbon to close the isoxazole ring.

  • Quench & Workup: Cool the mixture to room temperature and pour into crushed ice/water (500 mL). Stir vigorously for 30 minutes. The product typically precipitates as a solid.

  • Isolation: Filter the solid precipitate. Wash the filter cake with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove organic impurities.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield is 65-75% (approx. 6.3 - 7.3 g).

Synthesis_Flow SM 2-Chloro-6-methylnicotinonitrile (Starting Material) Reagent Acetohydroxamic Acid + KOtBu (DMF, 0°C) SM->Reagent Mix Inter Intermediate: N-(3-cyano-6-methylpyridin-2-yl)acetamide Reagent->Inter SNAr Displacement Cyclization Cyclization (80°C) Intramolecular Attack on Nitrile Inter->Cyclization In-situ Product 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Final Product) Cyclization->Product Ring Closure

Caption: Synthetic workflow for the generation of the 6-MOPA scaffold from commercially available nitriles.

Therapeutic Applications & Case Studies

Kinase Inhibition: FLT3 and c-KIT

The 6-MOPA scaffold has demonstrated significant potential in targeting Class III Receptor Tyrosine Kinases (RTKs), specifically FLT3 (Fms-like tyrosine kinase 3) and c-KIT .

  • Target Indication: Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST).

  • Mechanism: The scaffold acts as a Type I (ATP-competitive) inhibitor. The C3-amine forms hydrogen bonds with the hinge region (e.g., Glu618/Cys619 in FLT3), while the 6-methyl group orients the molecule to avoid steric clash with the gatekeeper residue, often allowing activity against drug-resistant mutants (e.g., FLT3-ITD).

Comparative Data (Hypothetical Optimization Campaign): The table below summarizes the impact of the 6-methyl group compared to the unsubstituted scaffold in a standard FLT3 biochemical assay.

Compound IDScaffold StructureR6 SubstituentFLT3 IC50 (nM)c-KIT IC50 (nM)LogP
Cmpd-A Isoxazolo[5,4-b]pyridine-H1204501.2
Cmpd-B (6-MOPA) Isoxazolo[5,4-b]pyridine-CH3 28 85 1.8
Cmpd-C Isoxazolo[5,4-b]pyridine-Ph (Phenyl)3101203.1

Interpretation: The introduction of the methyl group (Cmpd-B) provides a ~4-fold potency boost against FLT3, likely due to optimal hydrophobic packing without incurring the steric penalty observed with larger groups like phenyl (Cmpd-C).

Antibacterial Sulfonamides

Beyond oncology, the 3-amine moiety serves as a nucleophile for sulfonylation. Sulfonamide derivatives of isoxazolo[5,4-b]pyridines have shown efficacy against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Workflow: React 6-MOPA with substituted benzenesulfonyl chlorides in Pyridine/THF.

  • Result: N-(isoxazolo[5,4-b]pyridin-3-yl)sulfonamides which mimic the transition state of bacterial dihydropteroate synthase.

References

  • Synthesis of Isoxazolo[5,4-b]pyridines

    • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines (Note: Discusses isomeric synthesis relevant to the class).
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Activity (FLT3/c-KIT)

    • Title: Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.[1][2]

    • Source: Bioorganic & Medicinal Chemistry.[2][3]

    • URL:[Link]

  • Antibacterial & Antiproliferative Applications

    • Title: Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine deriv
    • Source: ResearchG
    • URL:[Link]

  • Scaffold Commercial Availability & Properties: Title: Isoxazolo[5,4-b]pyridin-3-amine Product D
  • General Synthesis of Fused Isoxazoles

    • Title: Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride (Contextual reagent chemistry).
    • Source: Organic Chemistry Research.[4]

    • URL:[Link]

Sources

Foundational

The Privileged Scaffold: A Technical Guide to Pharmacophore Analysis of Isoxazolopyridine Derivatives

Introduction: The Rise of Isoxazolopyridines in Drug Discovery The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds"—core molecular structures that can interact with multiple biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Isoxazolopyridines in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds"—core molecular structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The isoxazolopyridine framework has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this fused heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[4][5][6][7][8][9] The versatility of the isoxazolopyridine core lies in its unique electronic properties and its ability to present a variety of functional groups in a defined three-dimensional space, making it an ideal candidate for targeted drug design.[10]

This guide provides an in-depth technical exploration of pharmacophore analysis as a cornerstone of the modern drug discovery process for isoxazolopyridine derivatives. As a computational method, pharmacophore modeling serves as a bridge between the chemical structure of a molecule and its biological activity.[11] It distills complex molecular interactions into a simplified, three-dimensional representation of the essential features required for a molecule to bind to its target.[12][13][14] This approach is particularly powerful for lead identification and optimization, enabling researchers to rationally design new compounds with improved potency and selectivity.[15][16] We will delve into the theoretical underpinnings of pharmacophore modeling, present validated, step-by-step workflows, and demonstrate its application in virtual screening campaigns.

Chapter 1: Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for optimal molecular interactions with a specific biological target.[12] These features, rather than the chemical structure itself, are what govern a molecule's biological activity. The primary pharmacophoric features are summarized in the table below.

FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAA Lewis basic atom (e.g., sp2 or sp3 oxygen, sp2 nitrogen) that can accept a hydrogen bond.
Hydrogen Bond DonorHBDA functional group (e.g., -OH, -NH) that can donate a hydrogen atom to form a hydrogen bond.
HydrophobicHA non-polar group (e.g., alkyl, aryl) that can engage in hydrophobic interactions.
Aromatic RingARA planar, cyclic, conjugated system (e.g., phenyl, pyridine) that can participate in π-π stacking.
Positive IonizablePIA group that is protonated at physiological pH (e.g., amine) and can form ionic interactions.
Negative IonizableNIA group that is deprotonated at physiological pH (e.g., carboxylic acid) and can form ionic interactions.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based.[17][18] The choice between these methods is dictated by the available data for a given project.

G start Start: Do you have a high-resolution crystal structure of the target? ligand_based Ligand-Based Pharmacophore Modeling start->ligand_based No structure_based Structure-Based Pharmacophore Modeling start->structure_based Yes ligand_desc Utilizes a set of known active and inactive molecules. ligand_based->ligand_desc structure_desc Derives features directly from the protein-ligand interaction points. structure_based->structure_desc

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available.[17][18] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[19] The process involves superimposing the 3D conformations of active compounds to identify the shared features and their spatial arrangement.[20]

Structure-Based Pharmacophore Modeling: When a high-resolution crystal structure of the protein-ligand complex is available, a more direct approach can be taken.[18][21] The pharmacophore model is generated by analyzing the key interaction points between the ligand and the active site of the protein.[20][22] This method provides a highly accurate representation of the features required for binding.[23]

Chapter 2: A Validated Workflow for Ligand-Based Pharmacophore Model Generation

The robustness of a ligand-based pharmacophore model is critically dependent on a systematic and validated workflow. This section outlines a comprehensive protocol for generating a predictive pharmacophore model for isoxazolopyridine derivatives.

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation A 1. Training & Test Set Curation B 2. Conformational Analysis A->B C 3. Feature Mapping & Hypothesis Generation B->C D 4. Model Scoring & Ranking C->D E 5. Test Set Validation D->E F 6. Decoy Set Screening E->F G 7. Statistical Assessment (ROC, EF, GH Score) F->G H H G->H Final Validated Model

Experimental Protocol:

Step 1: Dataset Curation

  • Assemble a Training Set: Compile a set of at least 15-20 isoxazolopyridine derivatives with a wide range of biological activities (e.g., spanning at least 3-4 orders of magnitude).[19][24] It is crucial to ensure structural diversity within the training set to avoid model bias.

  • Define Activity Thresholds: Clearly partition the dataset into "active" and "inactive" compounds. A common approach is to classify molecules with an IC50 or EC50 below a certain threshold (e.g., 1 µM) as active, and those significantly weaker (e.g., >10 µM) as inactive.

  • Create a Test Set: Set aside a separate group of molecules (typically 25-30% of the total dataset) that will not be used in model generation but will be used for external validation.[17][25] This test set should also contain a mix of active and inactive compounds.

Step 2: Conformational Analysis

  • Generate 3D Conformations: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.[20] This is a critical step as the bioactive conformation is often not the global minimum energy state. A large energy window (e.g., 20 kcal/mol above the global minimum) is recommended to ensure comprehensive sampling of the conformational space.[19]

  • Select a Conformation Generation Method: Various algorithms, such as OMEGA or the conformational search tools within Maestro or MOE, can be employed. The choice of method can influence the resulting pharmacophore models.

Step 3: Hypothesis Generation

  • Identify Common Features: Utilize pharmacophore generation software (e.g., Phase, Catalyst, LigandScout) to identify common pharmacophoric features among the active molecules in the training set.[14]

  • Generate Hypotheses: The software will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are essentially spatial patterns that are common to the active molecules.

Step 4: Model Validation

A pharmacophore model is only useful if it can effectively distinguish between active and inactive compounds.[15] Therefore, rigorous validation is essential.

  • Test Set Validation: Screen the pre-defined test set against the generated pharmacophore hypotheses. A good model should identify the active compounds in the test set while rejecting the inactive ones.[25]

  • Decoy Set Screening: Create a decoy set, which is a large collection of molecules with similar physicochemical properties to the active compounds but are presumed to be inactive. A robust pharmacophore model should have a low hit rate for the decoy set.

  • Statistical Metrics: Quantify the performance of the model using metrics such as:

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding active compounds compared to a random selection.[26]

    • Güner-Henry (GH) Score: A scoring method that considers the percentage of actives retrieved, the percentage of hits in the database, and the enrichment of actives.[22]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a comprehensive evaluation of the model's predictive ability.[27]

Chapter 3: Application in Virtual Screening

Once a validated pharmacophore model is established, it becomes a powerful tool for virtual screening to identify novel isoxazolopyridine derivatives from large chemical databases.[11][13][28]

G cluster_0 Filtering Criteria A Validated Pharmacophore Model C Pharmacophore-Based Virtual Screening A->C B Large Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List C->D E Post-Screening Filtering D->E F Final Hit Candidates for Experimental Testing E->F G Molecular Docking G->E H ADMET Prediction H->E I Visual Inspection I->E

Virtual Screening Protocol:
  • Database Preparation: Select and prepare a large, multi-conformation compound database for screening.

  • Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to search the database. The software will identify all molecules that can adopt a conformation matching the pharmacophore.[24]

  • Hit Filtering and Prioritization: The initial hit list from the pharmacophore screen can be quite large. It is essential to apply a series of post-screening filters to refine the list:

    • Molecular Docking: Dock the hit compounds into the active site of the target protein (if the structure is known) to predict their binding mode and affinity.[26]

    • ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits to eliminate compounds with poor drug-like properties.

    • Visual Inspection: Manually inspect the top-scoring compounds to assess their chemical feasibility and potential for synthesis.

Hypothetical Virtual Screening Results:
StageNumber of CompoundsNotes
Initial Database1,000,000A representative large chemical library.
Pharmacophore Hits10,000Compounds that match the 3D pharmacophore query.
After Docking Filter1,000Hits with favorable predicted binding energies.
After ADMET Filter200Hits with acceptable predicted drug-like properties.
Final Candidates20-50Compounds selected for synthesis and experimental validation.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable tool in the modern drug discovery pipeline for isoxazolopyridine derivatives. By focusing on the essential features for biological activity, it enables the rational design of novel compounds and the efficient exploration of vast chemical space. While powerful, it is important to acknowledge the limitations of pharmacophore modeling, such as its dependence on the quality of the input data and its inherently static nature.[16]

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to develop more dynamic and predictive pharmacophore models. The use of molecular dynamics simulations to generate "dynophores" that account for protein flexibility is also a promising area of research.[16][29] By combining these advanced computational techniques, researchers will be better equipped to unlock the full therapeutic potential of the versatile isoxazolopyridine scaffold.

References

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

  • Adu-Ampratwum, D., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Retrieved from [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • Kirchmair, J., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]

  • ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. Retrieved from [Link]

  • PubMed. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Retrieved from [Link]

  • Frontiers. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Retrieved from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved from [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. Retrieved from [Link]

  • ScienceDirect. (2018). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. Retrieved from [Link]

  • Fiveable. (2025). Pharmacophore modeling. Retrieved from [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2014). How can I generate a pharmacophore model based only on structure (receptor)?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. Retrieved from [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2025). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. Retrieved from [Link]

  • PubMed. (2008). Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. Retrieved from [Link]

  • Bentham Science. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

  • Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

  • Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Executive Summary 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 6-methylisoxazolo[5,4-b]pyridin-3-amine) is a highly specialized bicyclic heterocyclic compound. Featuring a five-membered isoxazole ring fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 6-methylisoxazolo[5,4-b]pyridin-3-amine) is a highly specialized bicyclic heterocyclic compound. Featuring a five-membered isoxazole ring fused to a six-membered pyridine ring, this scaffold is recognized as a "privileged structure" in modern medicinal chemistry [4]. Its structural resemblance to endogenous purines (like adenine and guanine) makes it an exceptional bioisostere for developing targeted kinase inhibitors, particularly in oncology and antiviral research. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, synthetic methodologies, and pharmacological utility.

Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties is critical for formulation, assay development, and predicting pharmacokinetic behavior.

Quantitative Data Profile

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amineDefines the exact regiochemistry of the fusion [5,4-b].
CAS Registry Number 1082842-68-9 [1]Unique identifier for procurement and database indexing.
Molecular Formula C₇H₇N₃O [1]Indicates a low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 149.15 g/mol [1]Highly ligand-efficient; allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~64.9 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Profile 1 Donor (NH₂), 3 AcceptorsEssential for anchoring to the ATP-binding pocket of target kinases.
Structural Causality

The architectural design of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is highly intentional. The 3-amino group acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyls in the hinge region of target kinases. The isoxazole oxygen modulates the basicity of the adjacent pyridine nitrogen, optimizing the pKa for physiological pH. Furthermore, the 6-methyl substitution serves a dual purpose: it provides a steric shield that restricts off-target binding and protects the pyridine ring from rapid metabolic oxidation by cytochrome P450 (CYP450) enzymes, thereby enhancing the compound's pharmacokinetic half-life.

G Core 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Scaffold) Amino 3-Amino Group (H-Bond Donor) Core->Amino features Methyl 6-Methyl Group (Steric Shielding) Core->Methyl features Isoxazole Isoxazole Ring (Bioisostere for Purines) Core->Isoxazole contains Kinase Kinase Hinge Region Binding Amino->Kinase anchors to Metabolism Metabolic Stability (CYP450 Resistance) Methyl->Metabolism enhances Isoxazole->Kinase modulates pKa for

Structural logic and bioisosteric rationale of the 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Synthetic Methodology & Experimental Protocols

The synthesis of isoxazolo[5,4-b]pyridines has evolved from harsh, multi-step classical methods to highly efficient, green multicomponent reactions (MCRs) [2]. The following protocol details a microwave-assisted, self-validating synthetic route that ensures high regioselectivity and yield.

SynthWorkflow Start Starting Materials 5-amino-3-methylisoxazole + Electrophilic Precursor Reaction Microwave-Assisted Condensation 120°C, H2O or AcOH Start->Reaction Reagents mixed Cyclization Intramolecular Cyclization (Isoxazolo[5,4-b]pyridine core formation) Reaction->Cyclization Heat applied Purification Purification Flash Chromatography / Recrystallization Cyclization->Purification Crude product Validation Self-Validating QA 1H-NMR, 13C-NMR, LC-MS Purification->Validation Pure compound (>95%)

Experimental workflow for the microwave-assisted synthesis of the isoxazolopyridine core.

Step-by-Step Experimental Protocol

Rationale: Microwave irradiation in aqueous or acetic acid media accelerates the Knoevenagel condensation and subsequent Michael addition, driving the thermodynamic intramolecular cyclization while minimizing degradation byproducts [2][3].

  • Reagent Preparation: Equimolar amounts (1.0 mmol) of 5-amino-3-methylisoxazole and the corresponding α,β-unsaturated ketone or 1,3-diketone precursor are suspended in 3 mL of distilled water (or glacial acetic acid for challenging electrophiles) in a 10 mL microwave-safe reaction vial.

  • Microwave-Assisted Condensation: Seal the vial and subject it to microwave irradiation (maximum power 200W) at 120 °C for 15–20 minutes. Causality: The localized superheating provided by the microwave rapidly overcomes the activation energy barrier for the binucleophilic attack of the aminoisoxazole onto the electrophile.

  • Isolation: Cool the reaction mixture to room temperature. The crude product typically precipitates as a solid. Filter the precipitate under vacuum and wash with cold water (3 × 5 mL) followed by cold ethanol (2 mL) to remove unreacted starting materials.

  • Purification: Purify the crude solid via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 v/v) or recrystallization from ethanol to achieve >95% purity.

  • Self-Validating QA (Analytical Validation):

    • LC-MS: Confirm the mass (m/z [M+H]⁺ = 150.15).

    • ¹H-NMR (DMSO-d₆): Validate the presence of the primary amine (broad singlet, ~2H, exchangeable with D₂O) and the 6-methyl group (singlet, ~3H, ~2.5 ppm). The absence of starting material vinylic protons confirms complete cyclization.

Mechanistic Role in Pharmacological Screening

Isoxazolo[5,4-b]pyridines are extensively utilized as competitive ATP-site inhibitors for various oncogenic kinases, including PIM kinases and Cyclin-Dependent Kinases (CDKs) [3][4].

Pathway Drug 6-methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Kinase Target Kinase (e.g., PIM/CDK) Drug->Kinase Competitive Inhibition Substrate Downstream Effectors (BAD, c-Myc) Kinase->Substrate Phosphorylation (Blocked) Apoptosis Cellular Apoptosis & Proliferation Arrest Substrate->Apoptosis Activation of Apoptotic Cascade

Mechanism of action showing the compound's role in disrupting kinase-mediated survival pathways.

In Vitro Kinase Assay Protocol

To validate the pharmacological efficacy of derivatives based on this scaffold, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Preparation: Prepare a 10-point dose-response curve of the compound in 100% DMSO, then dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Combine the compound, target kinase (e.g., PIM-1, 1 nM), and fluorescently labeled peptide substrate in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant (

    
    ) to initiate the reaction. Causality: Running the assay exactly at the ATP 
    
    
    
    ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity (
    
    
    ), preventing artificially inflated IC₅₀ values caused by ATP outcompeting the drug.
  • Detection: Stop the reaction after 60 minutes using EDTA and add the TR-FRET detection antibodies. Read the emission ratio (665 nm / 615 nm) on a microplate reader to quantify substrate phosphorylation.

References

  • BLD Pharm. "6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine / 6-Methylisoxazolo[5,4-b]pyridin-3-amine Product Information". BLD Pharm. 1

  • Tu, S., et al. "Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water". ACS Publications. 2

  • Hamama, W. S., et al. "Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds". PubMed / NIH. 3

  • Benchchem. "Isoxazolo[5,4-B]pyridine | High-Quality Research Chemical". Benchchem. 4

Sources

Foundational

Predictive Pharmacology &amp; Therapeutic Potential of the 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Scaffold

The following technical guide details the predictive pharmacology, structural bioactivity, and experimental validation frameworks for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine . Executive Summary: The Purine Bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predictive pharmacology, structural bioactivity, and experimental validation frameworks for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine .

Executive Summary: The Purine Bioisostere Paradigm

6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (hereafter referred to as MOPA-3 ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a fused bicyclic heteroaromatic system comprising a pyridine ring fused to an isoxazole ring.[1] Its significance lies in its electronic and steric similarity to adenine , the nitrogenous base of ATP.

This guide posits that MOPA-3 is not merely a synthetic intermediate but a potent pharmacophore capable of ATP-competitive inhibition in kinases and adenosine receptor antagonism . The presence of the 3-amino group serves as a critical hydrogen bond donor/acceptor motif, while the 6-methyl group provides a hydrophobic anchor, potentially enhancing selectivity for specific hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Chemoinformatics & Structural Analysis[2]

Molecular Architecture

The MOPA-3 scaffold is characterized by a planar topology, essential for intercalation into narrow enzymatic clefts.

  • Core Scaffold: [1,2]oxazolo[5,4-b]pyridine.[1][2][3]

  • Key Substituents:

    • C3-Amine (-NH₂): Primary interaction point. Acts as a bidentate H-bond donor/acceptor with the "hinge region" of kinase active sites.

    • C6-Methyl (-CH₃): Lipophilic handle. Increases logP and provides van der Waals interactions with hydrophobic residues (e.g., Val, Leu) within the binding pocket.

Physicochemical Profile (In Silico Predictions)

The following data represents a consensus prediction based on QSAR modeling of the isoxazolopyridine class.

PropertyPredicted ValueDrug-Likeness Interpretation
Molecular Weight ~149.15 g/mol High (Fragment-like, ideal for Lead Opt)
cLogP 1.2 – 1.5Optimal (Good oral bioavailability)
TPSA ~65 ŲHigh (Likely CNS penetrant)
H-Bond Donors 1 (Amine)Compliant (Lipinski Rule of 5)
H-Bond Acceptors 3 (N, O)Compliant (Lipinski Rule of 5)
Rotatable Bonds 0Rigid (Low entropic penalty upon binding)

Biological Activity Predictions: Mechanism of Action

Primary Target Class: Serine/Threonine & Tyrosine Kinases

Based on the structural homology to known inhibitors (e.g., purvalanol, roscovitine), MOPA-3 is predicted to act as a Type I ATP-competitive inhibitor.

  • Mechanism: The isoxazole nitrogen (N2) and the exocyclic amine (3-NH₂) form a "donor-acceptor" motif that mimics the N1 and N6 of adenine. This allows the molecule to anchor to the backbone carbonyl and amide NH of the kinase hinge region.

  • Predicted Targets:

    • Aurora Kinases (A/B): The 6-methyl group is predicted to fit the hydrophobic pocket adjacent to the ATP site, a common feature in Aurora inhibitors.

    • FLT3 (Fms-like Tyrosine Kinase 3): Isoxazolo-pyridines have demonstrated activity against FLT3-ITD mutations in AML models [1].[4]

    • VEGFR2: The scaffold aligns with the pharmacophore requirements for angiogenic kinase inhibition.

Secondary Target Class: Adenosine Receptors (A2A/A3)

The fused pyridine-isoxazole system is a classic bioisostere for the xanthine/adenine core found in adenosine antagonists.

  • Therapeutic Implication: Potential utility in neurodegenerative diseases (Parkinson’s) or as an immuno-oncology checkpoint inhibitor (A2A antagonism).

Signaling Pathway Visualization

The following diagram illustrates the predicted interference of MOPA-3 within the proliferative kinase signaling cascade.

Kinase_Inhibition_Pathway ATP ATP (Intracellular) RTK Receptor Tyrosine Kinase (e.g., VEGFR/FLT3) ATP->RTK Phosphorylation (Activation) MOPA3 MOPA-3 (Inhibitor) MOPA3->RTK Competitive Binding (Hinge Region) Ras Ras-GTP MOPA3->Ras Blocked Signal RTK->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription

Figure 1: Predicted mechanism of action showing MOPA-3 competing with ATP at the RTK active site, thereby silencing the downstream Ras-Raf-MEK-ERK proliferative cascade.

Experimental Validation Framework

To transition from prediction to empirical data, the following self-validating experimental protocols are recommended.

Protocol A: Synthesis of MOPA-3

Rationale: Access to high-purity material is prerequisite for biological testing. The cyclization of 5-aminoisoxazoles is the most robust route [2].

Step-by-Step Methodology:

  • Starting Material: Begin with 5-amino-3-methylisoxazole .[5]

  • Condensation: React with ethoxymethylenemalononitrile in ethanol at reflux (78°C) for 4 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1) for disappearance of starting material.

  • Cyclization: Treat the intermediate with anhydrous ZnCl₂ (Lewis acid catalyst) in refluxing toluene.

    • Mechanism:[1][6][2] Intramolecular Friedel-Crafts-type cyclization onto the isoxazole nitrogen/carbon.

  • Purification: Cool to room temperature. The product often precipitates. Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic pyridine protons and the C6-methyl singlet.

Protocol B: Kinase Affinity Assay (FRET-based)

Rationale: A biochemical assay is required to determine the IC₅₀ and confirm the ATP-competitive mode of action.

Workflow:

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (specific to the kinase of interest, e.g., GST-FLT3).

  • Incubation:

    • Mix 5 nM Kinase + 2 nM Eu-Antibody + Tracer (at K_d) + MOPA-3 (serial dilution 10 µM to 0.1 nM).

    • Incubate for 60 minutes at Room Temperature in dark.

  • Detection: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data Analysis: Plot Emission Ratio vs. log[MOPA-3]. A decrease in FRET signal indicates displacement of the tracer, confirming binding.

Assay_Workflow Synth Synthesis (MOPA-3) QC QC: NMR/LCMS (>95% Purity) Synth->QC Screen Primary Screen (10 µM Single Point) QC->Screen Dose Dose Response (IC50 Determination) Screen->Dose >50% Inhibition Selectivity Kinome Profiling (Selectivity Score) Dose->Selectivity IC50 < 100 nM

Figure 2: Validation workflow from synthesis to selectivity profiling.

ADMET & Toxicology Predictions

For a compound to be a viable drug candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

  • Metabolic Stability: The C6-methyl group is a potential "soft spot" for CYP450-mediated oxidation (likely CYP2C9 or CYP3A4), converting it to a hydroxymethyl or carboxylic acid metabolite. This could reduce half-life but increase solubility.

  • Toxicity:

    • Genotoxicity: The amine group on a fused planar system raises a flag for potential DNA intercalation (Ames positive risk). This must be tested early.

    • hERG Inhibition: Many kinase inhibitors with this topology block the hERG potassium channel. Patch-clamp assays are mandatory.

References

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives. Source: Bioorganic & Medicinal Chemistry.[1][6][4][5][7][8][9] URL:[Link]

  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors (Analogous Scaffold Data). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Exploratory

Literature Review: 3-Amino-isoxazolopyridine Scaffolds in Medicinal Chemistry

Executive Summary The 3-amino-isoxazolopyridine scaffold represents a privileged structural motif in modern drug discovery, particularly within the realm of kinase inhibition and epigenetic modulation. As a fused bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-isoxazolopyridine scaffold represents a privileged structural motif in modern drug discovery, particularly within the realm of kinase inhibition and epigenetic modulation. As a fused bicyclic heteroaromatic system, it serves as a robust bioisostere for the adenine core of ATP, allowing it to anchor effectively within the hinge region of various kinases (e.g., GSK-3


, JNK, EGFR).

This technical guide synthesizes the structural architecture, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold. Unlike generic reviews, this document focuses on the causality between synthetic accessibility and biological efficacy , providing researchers with actionable protocols for scaffold construction and diversification.

Structural Architecture & Pharmacophore Analysis

The 3-amino-isoxazolopyridine system exists primarily in two isomeric forms of interest to medicinal chemists: isoxazolo[5,4-b]pyridine and isoxazolo[4,5-c]pyridine . The [5,4-b] isomer is the most predominantly utilized in kinase drug discovery due to its nitrogen positioning, which mimics the N1 and N3 of the purine ring.

Bioisosterism and Binding Mode

The core utility of the 3-amino-isoxazolo[5,4-b]pyridine lies in its ability to form a bidentate hydrogen-bonding network within the ATP-binding pocket of enzymes.

  • H-Bond Donor: The exocyclic 3-amino group (

    
    ) acts as a donor to the backbone carbonyl of the kinase hinge region.
    
  • H-Bond Acceptor: The pyridine nitrogen (

    
    ) acts as an acceptor for the backbone amide nitrogen.
    
  • Lipophilic Vector: The C-5 and C-6 positions on the pyridine ring are solvent-exposed or directed toward the hydrophobic pocket II, allowing for solubilizing groups or selectivity-determining moieties.

Visualization: Kinase Hinge Interaction

The following diagram illustrates the pharmacophoric mapping of the scaffold against a generic kinase hinge region.

KinaseBinding Figure 1: Bidentate binding mode of the 3-amino-isoxazolo[5,4-b]pyridine scaffold in the ATP pocket. Scaffold 3-Amino-isoxazolo[5,4-b]pyridine Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Donor (3-NH2 -> C=O) Hydrophobic Hydrophobic Pocket II (Selectivity) Scaffold->Hydrophobic Van der Waals (C5/C6 Substituents) Hinge->Scaffold H-Bond Acceptor (NH -> N-pyridine)

Synthetic Strategies: From Precursors to Scaffold

The synthesis of these bicyclic systems is non-trivial due to the competing nucleophilicity of the pyridine nitrogen and the susceptibility of the isoxazole ring to cleavage under reducing conditions.

Method A: The 2-Chloro-3-cyanopyridine Route (Standard)

This is the most robust method for generating the 3-amino-isoxazolo[5,4-b]pyridine core. It relies on an


 displacement of a halogen by a hydroxylamine derivative, followed by an intramolecular cyclization onto the nitrile.
  • Precursor: 2-chloro-3-cyanopyridine.

  • Reagent: Acetohydroxamic acid (preferred over free hydroxylamine to control O- vs. N-alkylation).

  • Mechanism: The hydroxamate anion displaces the chloride. Subsequent hydrolysis releases the free

    
    -hydroxylamine, which cyclizes onto the nitrile group.
    
Method B: The Nitro-Pyridine Route (Alternative)

Recent advances utilize 2-chloro-3-nitropyridines.[1][2] This method involves the displacement of the nitro group (which acts as a leaving group) or the use of nitro-group activation to facilitate ring closure.

Visualization: Retrosynthetic Analysis

Retrosynthesis Figure 2: Strategic disconnections for accessing the isoxazolopyridine core. Target 3-Amino-isoxazolo[5,4-b]pyridine Precursor1 2-Chloro-3-cyanopyridine + Acetohydroxamic Acid Target->Precursor1 Route A (Preferred) Precursor2 2-Chloro-3-nitropyridine (Intramolecular SnAr) Target->Precursor2 Route B (Nitro-displacement) Precursor3 5-Aminoisoxazole + 1,3-Dicarbonyls Target->Precursor3 Route C (Annulation)

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-4,6-dimethylisoxazolo[5,4-b]pyridine. Rationale: This protocol demonstrates the "Method A" approach, which is the most scalable for generating the 3-amino pharmacophore.

Materials
  • 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile (1.0 eq)

  • Acetohydroxamic acid (1.2 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) and Water/Ethanol.

Step-by-Step Methodology
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-chloro-4,6-dimethyl-3-pyridinecarbonitrile (10 mmol) in anhydrous DMF (20 mL).

    • Add potassium carbonate (20 mmol) followed by acetohydroxamic acid (12 mmol).

    • Critical Control Point: Maintain temperature at 25–30°C. Higher temperatures can lead to hydrolysis of the nitrile.

    • Stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting chloride is consumed.

  • Cyclization (The Thorpe-Ziegler Mimic):

    • The intermediate formed is the

      
      -acetoxy derivative. To facilitate cyclization, add water (10 mL) and heat the mixture to 80°C for 2 hours.
      
    • Mechanism:[1][2] The heat promotes the hydrolysis of the acetyl group and the subsequent attack of the oxygen nucleophile onto the nitrile carbon.

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C (ice bath).

    • The product often precipitates as a solid. Filter the solid and wash with cold water.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the broad singlet of the

      
       group around 
      
      
      
      6.5–7.0 ppm.
    • IR: Disappearance of the sharp nitrile peak (

      
      ).
      

Medicinal Chemistry Applications & SAR

Kinase Inhibition Profile

The scaffold is highly versatile. Small modifications at the pyridine ring drastically alter kinase selectivity.

Target KinaseR-Group Modification (Pyridine C5/C6)Activity (IC50)Mechanism
GSK-3

4-aryl, 6-methyl< 50 nMATP-competitive
JNK3 4-fluorophenyl~ 26 nMHinge binder
FLT3 6-morpholino< 100 nMType I Inhibitor
Structure-Activity Relationship (SAR) Summary
  • 3-Amino Group: Essential. Acylation or alkylation of this amine generally results in a loss of potency (>10-fold increase in IC50) due to steric clash with the kinase "gatekeeper" residue.

  • Pyridine Ring: Electron-withdrawing groups at C-5 increase the acidity of the NH protons, potentially strengthening H-bonds, but may reduce solubility.

  • Isoxazole Oxygen: Participates in weak water-mediated interactions in some crystal structures.

Future Outlook: PROTACs and Fragments

The 3-amino-isoxazolopyridine scaffold is currently transitioning from a simple inhibitor core to a linker attachment point for PROTACs (Proteolysis Targeting Chimeras). The exocyclic amine offers a chemically distinct handle for attaching E3 ligase recruiters without disrupting the core binding affinity of the pyridine ring.

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da for the core) and high ligand efficiency (LE), this scaffold is a premier "fragment" for crystallographic screening campaigns.

References

  • Synthesis and antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines. Source: PubMed / Ryng et al. URL:[Link][3]

  • Mild and efficient synthesis of isoxazolo[4,5-b]pyridines via intramolecular nucleophilic substitution. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NCBI PMC) URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. (Demonstrating the utility of the [5,4-b] fused pyridine systems). Source: MDPI Molecules URL:[Link]

Sources

Foundational

Solubility profile of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in water vs organic solvents

An In-Depth Technical Guide Solubility Profile of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine: A Methodological Framework for Researchers Abstract The determination of a compound's solubility is a cornerstone of early-s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine: A Methodological Framework for Researchers

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic viability.[3] This guide provides a comprehensive methodological framework for characterizing the solubility profile of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, a novel heterocyclic compound. Lacking publicly available solubility data, this document serves as a practical whitepaper for researchers, outlining the theoretical principles and detailed experimental protocols required to generate a robust and reliable solubility profile in aqueous and organic media. We delve into the critical distinction between thermodynamic and kinetic solubility, detail the industry-standard Shake-Flask method, and provide a systematic approach to evaluating the impact of pH and solvent polarity.

Introduction: The Criticality of Solubility Profiling

6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine belongs to the family of oxazolopyridines, a class of heterocyclic compounds frequently investigated in medicinal chemistry for their potential biological activities.[4][5] The physicochemical properties of any new chemical entity (NCE) are paramount, with aqueous solubility being a primary determinant of its journey through preclinical and clinical development. Poor aqueous solubility can lead to low and erratic oral bioavailability, compromise the quality of in vitro assay data, and present significant challenges for formulation development.[6][7]

Therefore, a thorough understanding of the solubility of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine in various media is not merely a data-gathering exercise; it is a critical step in risk assessment and mitigation. This guide is structured to empower researchers to systematically generate this essential data package, from theoretical considerations to hands-on experimental execution.

Physicochemical Landscape and Theoretical Considerations

The structure of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine—featuring a fused aromatic ring system, a basic pyridine nitrogen, and a primary amine—provides clues to its expected solubility behavior. The planar, heterocyclic core suggests the potential for strong crystal lattice energy, which can limit dissolution, while the amine and pyridine moieties offer sites for protonation, hinting at pH-dependent solubility.[8]

Thermodynamic vs. Kinetic Solubility: A Crucial Distinction

Before embarking on experimental work, it is essential to understand the two primary types of solubility measurements.[9]

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[6][9] This is the true, stable solubility value and is critical for late-stage development and formulation. The "shake-flask" method is the gold standard for its determination.[10]

  • Kinetic Solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[1][3] While faster and requiring less material, making it suitable for high-throughput screening in early discovery, it often overestimates the true solubility as the precipitate may be amorphous rather than the most stable crystalline form.[2]

For a definitive profile of a lead candidate like 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, determining the thermodynamic solubility is imperative.

Key Factors Influencing Solubility

Several factors can dramatically alter a compound's solubility:

  • pH and pKa: For ionizable compounds, solubility can vary significantly with pH. The pyridine moiety in the target molecule is basic and will become protonated at acidic pH, which is expected to substantially increase aqueous solubility.[11] Determining the pH-solubility profile is therefore mandatory, as per regulatory guidelines like the International Council for Harmonisation (ICH) M9.[12]

  • Solvent Polarity: The principle of "like dissolves like" governs solubility in organic solvents.[13] Assessing solubility in a range of solvents with varying polarities (e.g., DMSO, ethanol, acetonitrile) is crucial for developing stock solutions for biological assays and for potential formulation approaches.

  • Temperature: Most solid dissolutions are endothermic, meaning solubility tends to increase with temperature.[14] For consistency and relevance to physiological conditions, solubility studies for biopharmaceutical classification are typically conducted at 37 ± 1°C.[15][16]

Experimental Design and Protocols

This section outlines a systematic, multi-phase approach to fully characterize the solubility of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine.

Phase 1: Thermodynamic Solubility in Aqueous and Organic Media

The Shake-Flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies.[10][17] The objective is to create a saturated solution in equilibrium with an excess of the solid compound.

Protocol 1: Shake-Flask Thermodynamic Solubility Determination

  • Preparation: Add an excess amount (e.g., 1-2 mg) of solid 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[18]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Aqueous Media: Purified water, Phosphate-Buffered Saline (PBS) pH 7.4.

    • Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or vial roller system at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-hour incubation is standard for thermodynamic measurements, though checking at multiple time points (e.g., 4h and 24h) can confirm that equilibrium has been reached.[1]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.

  • Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A high dilution factor (e.g., 1:100) is often required.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[6] Prepare a calibration curve using known concentrations of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine to determine the concentration in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or µM.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate (e.g., 24h at 37°C) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Collect & dilute supernatant D->E F 6. Analyze by validated HPLC/LC-MS E->F G 7. Calculate solubility from calibration curve F->G Result Thermodynamic Solubility Value G->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Phase 2: pH-Dependent Solubility Profile

To comply with ICH guidelines for Biopharmaceutics Classification System (BCS) assessment, solubility must be determined across a physiological pH range.[15][12]

Protocol 2: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of aqueous buffers covering the range of pH 1.2 to 6.8. At a minimum, this must include pH 1.2, 4.5, and 6.8.[12] It is also advisable to test at the pH of the compound's lowest predicted solubility.

  • Execution: Follow the Shake-Flask protocol (Protocol 1) for each prepared buffer. It is critical to use 37 ± 1°C as the incubation temperature for BCS classification.[16]

  • pH Verification: After the equilibration period, measure the final pH of the supernatant in each vial to ensure the compound itself did not alter the buffer pH.[16]

  • Data Analysis: Plot the determined solubility (on a log scale) against the final measured pH to generate the pH-solubility profile.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 1: Solubility Profile of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

Solvent SystempH (at 37°C)Solubility (mg/mL)Solubility (µM)Method
0.1N HCl1.2TBDTBDThermodynamic
Acetate Buffer4.5TBDTBDThermodynamic
Phosphate Buffer6.8TBDTBDThermodynamic
Water, Purified~7.0TBDTBDThermodynamic
PBS7.4TBDTBDThermodynamic
Organic Solvents N/A (at 25°C) Thermodynamic
DMSON/ATBDTBDThermodynamic
EthanolN/ATBDTBDThermodynamic
MethanolN/ATBDTBDThermodynamic
AcetonitrileN/ATBDTBDThermodynamic
TBD: To Be Determined experimentally.

Interpreting the Results: The generated data will be foundational for several key decisions. For BCS classification, the compound is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the entire pH 1.2-6.8 range.[15][12] The solubility in organic solvents will guide the preparation of stock solutions for in vitro and in vivo studies, with the goal of keeping co-solvent concentrations (like DMSO) to a minimum to avoid experimental artifacts.

G A Initial Solubility Result (pH 7.4) B Is solubility > Target Efficacy Concentration? A->B C Proceed with Standard Formulation B->C Yes D Solubility is a Potential Limiting Factor B->D No E Evaluate pH-Dependent Solubility Profile D->E F Is solubility high at acidic pH? E->F G Consider formulation for oral delivery (gastric pH) F->G Yes H Requires Advanced Solubilization Strategy (e.g., co-solvents, cyclodextrins, nanoparticles) F->H No

Caption: Decision tree for formulation strategy based on solubility data.

Conclusion

This guide establishes a robust, scientifically-grounded methodology for determining the complete solubility profile of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine. By adhering to these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. A comprehensive understanding of solubility, from the fundamental principles to the nuances of experimental execution, is indispensable for advancing promising new chemical entities from the laboratory to the clinic.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t-assays/shake-flask-aqueous-solubility-assay]
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-651. [URL: https://www.sciencedirect.com/science/article/pii/S092809871200236X]
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/physicochemical-property-testing/solubility-testing/]
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162901-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • Baird, J. A., & Van Eerdenbrugh, B. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(1), 225-234. [URL: https://pubs.acs.org/doi/10.1021/mp300378g]
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. [URL: https://www.benchchem.com/application-notes/4/application-notes-and-protocols-for-determining-the-solubility-of-novel-compounds]
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [URL: https://www.researchgate.net/publication/265261556_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
  • Evotec. Thermodynamic Solubility Assay. [URL: https://www.evotec.com/en/asset-download/1231]
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [URL: https://www.zgyxzz.cn/EN/10.11669/cpj.2019.16.014]
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [URL: https://pubmed.ncbi.nlm.nih.gov/11259830/]
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. [URL: https://www.admescope.com/resources/ich-m9-and-the-biopharmaceutics-classification-system-role-of-caco-2-permeability-assessment]
  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002595/]
  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-17. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00994]
  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
  • Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. [URL: https://www.simulations-plus.com/blog/new-ich-m13a-guideline-extra-bioequivalence-study-needed-for-ph-dependent-drugs-with-proton-pump-inhibitors/]
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [URL: https://pubmed.ncbi.nlm.nih.gov/1522513/]
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [URL: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.03%3A_Factors_Affecting_Solubility]
  • IJNRD. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 6(5). [URL: https://www.ijnrd.org/papers/IJNRD2105178.pdf]
  • Merck. 6-ethyl-3-methyl-[1][2]oxazolo[5,4-b]pyridine-4-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena341296657]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_ChemPRIME_(Moore_et_al.)/10%3A_Solids_Liquids_and_Solutions/10.22%3A_Solubility_and_Factors_Affecting_Solubility]
  • PubChemLite.[1][2]oxazolo[5,4-b]pyridin-3-amine. [URL: https://pubchemlite.deepchem.io/compound/2763697]

  • PubChem.[1][2]Oxazolo[5,4-b]pyridin-3-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763697]

  • U.S. Environmental Protection Agency. [amino({5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl})methylidene]azanium chloride. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID101377512]
  • BenchChem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. [URL: https://www.benchchem.com/tech-support/21/overcoming-solubility-issues-with-3-methylisoxazolo-5-4-b-pyridine]
  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 708. [URL: https://www.mdpi.com/1420-3049/30/3/708]
  • TOKU-E. Solubility Data Resource. [URL: https://www.toku-e.
  • Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. [URL: https://www.semanticscholar.org/paper/New-Oxazolo[5,4-d]pyrimidines-as-Potential-Agents-Glowacka-Mrozek/5856c802b5e2d63493722a459740263688e10080]
  • MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(4), 1421. [URL: https://www.mdpi.com/1420-3049/27/4/1421]

Sources

Exploratory

Metabolic Stability of 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine In Vitro: A Comprehensive Technical Guide

Introduction & Pharmacological Context The compound 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 6-methylisoxazolo[5,4-b]pyridin-3-amine) is an emerging, high-value heterocyclic building block in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 6-methylisoxazolo[5,4-b]pyridin-3-amine) is an emerging, high-value heterocyclic building block in modern drug discovery. Recently, this specific scaffold has been successfully deployed in the design of highly potent, covalent FLT3 inhibitors (such as FLC-8) aimed at overcoming drug resistance in acute myeloid leukemia (AML)[1].

However, the transition of a promising pharmacophore from a biochemical hit to a viable clinical candidate is heavily dictated by its pharmacokinetic (PK) profile. Assessing the in vitro metabolic stability of this scaffold early in the development pipeline is critical. Rapid hepatic clearance can lead to sub-therapeutic systemic exposure, while the formation of reactive metabolites can trigger idiosyncratic toxicity. This guide provides a deep-dive into the structural liabilities of the isoxazolo[5,4-b]pyridine system and outlines self-validating in vitro methodologies to accurately quantify its intrinsic clearance (


).

Structural Liabilities & Predicted Metabolic Pathways

To design an effective metabolic stability study, one must first understand the chemical causality behind the molecule's degradation. The 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine scaffold presents three distinct sites vulnerable to enzymatic biotransformation:

  • The C3-Substituted Isoxazole Ring: Unlike 3-unsubstituted isoxazoles (which undergo deprotonation and N-O bond cleavage to form cyanoenols[2],[3]), isoxazoles with a substituent at the 3-position (such as our primary amine) are highly susceptible to reductive N-O bond cleavage [4]. This reaction is catalyzed by the ferrous (

    
    ) state of Cytochrome P450 (CYP450) enzymes under low oxygen tension, yielding an amidine or imine intermediate[4].
    
  • The 6-Methylpyridine Moiety: Pyridine rings are highly electron-deficient and generally resistant to direct CYP-mediated epoxidation. However, the benzylic-like 6-methyl group is a prime target for aliphatic oxidation , leading to a 6-hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.

  • The Primary Amine: The exocyclic 3-amine can undergo Phase I N-oxidation[5] or Phase II conjugation, specifically N-acetylation by N-acetyltransferases (NATs) or N-glucuronidation by UDP-glucuronosyltransferases (UGTs).

MetabolicPathways Parent 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Parent Scaffold) Reductive Reductive N-O Cleavage (CYP450 Fe(II) mediated) Parent->Reductive Isoxazole Ring Oxidation Aliphatic Oxidation (CYP450 mediated) Parent->Oxidation 6-Methyl Group Phase2 Phase II Conjugation (NATs / UGTs) Parent->Phase2 3-Primary Amine Amidine Amidine/Imine Intermediate (Ring Opened) Reductive->Amidine Hydroxymethyl 6-Hydroxymethyl Metabolite Oxidation->Hydroxymethyl N_Acetyl N-Acetylated / N-Glucuronidated Metabolites Phase2->N_Acetyl

Fig 1: Predicted Phase I and Phase II metabolic pathways for the isoxazolopyridine scaffold.

Rationale for In Vitro Test Systems

Selecting the appropriate in vitro model is a balance between throughput and physiological relevance.

  • Liver Microsomes: These subcellular fractions contain the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes (CYPs and FMOs)[6]. They are the gold standard for high-throughput screening of oxidative and reductive liabilities. However, they lack soluble Phase II enzymes (like NATs and sulfotransferases) and require the exogenous addition of an NADPH regenerating system[6],[7].

  • Cryopreserved Hepatocytes: As a whole-cell system, hepatocytes contain the complete physiological complement of both Phase I and Phase II enzymes, alongside endogenous cofactors[8],[9]. They are crucial for testing this scaffold because they account for the N-acetylation of the primary amine and evaluate whether the compound's permeability limits its access to intracellular metabolic enzymes[9].

Self-Validating Experimental Protocols

To ensure data integrity, every metabolic stability assay must be designed as a self-validating system. This means incorporating controls that actively prove the enzymes were active, the compound was chemically stable in the buffer, and the kinetics were measured within the linear range.

Protocol A: Liver Microsomal Stability Assay

Causality Check: The compound is tested at 1 µM to ensure the substrate concentration is well below the Michaelis constant (


). This guarantees first-order kinetics, allowing the intrinsic clearance (

) to be accurately derived from the elimination rate constant (

)[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in 100% DMSO. Dilute to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4). Crucial: Final DMSO concentration must be ≤0.1% to prevent CYP inhibition.

  • Enzyme Addition: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL[6]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots[6].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol or tolbutamide). Causality: The organic solvent denatures the CYP enzymes instantly, halting metabolism while precipitating proteins for clean LC-MS/MS injection[9].

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel 60-minute incubation without NADPH[6]. If the compound depletes here, it indicates chemical instability or non-CYP mediated degradation, not metabolic clearance.

    • Positive Controls: Include a high-clearance drug (Verapamil) and a low-clearance drug (Warfarin) to validate batch enzymatic activity[6].

Protocol B: Hepatocyte Stability Assay

Causality Check: Because hepatocytes are living cells, maintaining viability during the thaw and incubation process is paramount. William's E medium is used to support cellular respiration.

Step-by-Step Methodology:

  • Cell Thawing: Thaw cryopreserved human or rat hepatocytes and suspend them in pre-warmed William's E medium (supplemented with GlutaMAX and HEPES). Assess viability via Trypan Blue exclusion (must be >75%).

  • Incubation: Dilute cells to a working concentration of

    
     viable cells/mL[8]. Add the test compound to a final concentration of 1 µM.
    
  • Sampling & Quenching: Incubate at 37°C under 5%

    
     with gentle shaking. Sample 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes, quenching into 3 volumes of cold acetonitrile[9].
    
  • Centrifugation & Analysis: Centrifuge at 3,000 x g for 10 minutes to pellet cellular debris. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor parent compound depletion[8],[9].

AssayWorkflow Start Compound Preparation (1 µM final, <0.1% DMSO) Split Select Test System Start->Split Microsomes Liver Microsomes (0.5 mg/mL) + NADPH Regenerating System Split->Microsomes Phase I Focus Hepatocytes Suspension Hepatocytes (1x10^6 cells/mL) Split->Hepatocytes Phase I & II Focus Incubation Incubate at 37°C Timepoints: 0 to 60/120 min Microsomes->Incubation Hepatocytes->Incubation Quench Quench with Cold Acetonitrile + Internal Standard Incubation->Quench Analysis LC-MS/MS Analysis (Parent Depletion & Metabolite ID) Quench->Analysis Calc Calculate t1/2 and CL_int Analysis->Calc

Fig 2: Self-validating in vitro workflow for assessing microsomal and hepatocyte stability.

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (


).
  • Half-life (

    
    ):  Calculated as 
    
    
    
    [6],[8].
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the protein concentration (mg/mL) or cell density (
    
    
    cells/mL)[6],[8],[9].

Below is a representative data matrix demonstrating typical clearance profiles for isoxazolopyridine derivatives, highlighting the discrepancy often seen between microsomes and hepatocytes due to Phase II engagement:

Test SystemSpeciesHalf-life (

, min)

(µL/min/mg or µL/min/

cells)
Clearance Classification
Liver MicrosomesHuman45.230.6Moderate
Liver MicrosomesRat22.162.7High
HepatocytesHuman28.424.4Moderate
HepatocytesRat15.544.7High

Note: If hepatocyte clearance is significantly faster than microsomal clearance (as modeled above), it strongly suggests that Phase II pathways (e.g., N-acetylation of the primary amine) are major drivers of the compound's metabolism.

Conclusion

Evaluating the in vitro metabolic stability of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine requires a nuanced understanding of its structural liabilities. By employing a dual-system approach—utilizing liver microsomes to isolate CYP-mediated isoxazole reduction and aliphatic oxidation, alongside hepatocytes to capture Phase II amine conjugations—drug development professionals can accurately predict in vivo hepatic clearance. Implementing strict self-validating controls ensures that the resulting kinetic data is robust, trustworthy, and actionable for downstream lead optimization.

References

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery Technical Resources. Available at:[Link]

  • Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Nuvisan CRO Services. Available at:[Link]

  • Domainex. "Hepatocyte Stability Assay." Domainex ADME/PK Services. Available at:[Link]

  • Di, L., et al. "Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability." Current Drug Metabolism, PMC. Available at:[Link]

  • Wang, Z.-X., et al. (2025). "Design, Synthesis, and Biological Evaluation of Flc-8: A Potent Covalent Flt3 Inhibitor for Flt3-Mutant Aml." SSRN. Available at:[Link]

  • Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, PubMed. Available at:[Link]

  • Chen, Y., et al. (2011). "Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes..." Drug Metabolism and Disposition, PubMed. Available at: [Link]

  • Tschirret-Guth, R. A., et al. (2003). "Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes." Drug Metabolism and Disposition, PubMed. Available at:[Link]

  • Stephens, D. E., et al. (2018). "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." ACS Catalysis, PMC. Available at:[Link]

Sources

Foundational

Technical Guide: Safety &amp; Toxicity Profile of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

This guide serves as a comprehensive technical dossier and safety assessment for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine . It is designed for researchers handling this compound in drug discovery workflows, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety assessment for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine . It is designed for researchers handling this compound in drug discovery workflows, specifically within kinase inhibitor development and heterocyclic synthesis.

Part 1: Executive Summary & Chemical Identity

6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is a fused bicyclic heteroaromatic amine. It functions primarily as a scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FLT3, VEGFR). Its structural core—isoxazolo[5,4-b]pyridine—is bioisosteric with adenine, granting it inherent affinity for nucleotide-binding pockets, which dictates both its utility and its toxicity profile.

Chemical Identification
ParameterDetails
IUPAC Name 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Common Synonyms 3-Amino-6-methylisoxazolo[5,4-b]pyridine; 6-Methylisoxazolo[5,4-b]pyridin-3-amine
CAS Number Not formally assigned in major registries; Analogous to 92914-74-4 (unsubstituted core)
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES CC1=CC2=C(ON=C2N)N=C1
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, MeOH (warm)
Structural Visualization

The following diagram illustrates the core connectivity and the critical "hinge-binding" motif (N-O-C-N) often implicated in kinase interactions.

Structure cluster_legend Functional Domains N1 N O2 O N1->O2 C7a C O2->C7a C3 C3 C3->N1 double N_amine NH2 C3->N_amine C3a C C3a->C3 C7a->C3a double N4 N C7a->N4 double C5 C N4->C5 C6 C-Me C5->C6 double C6->C3a Kinase Hinge Binder Kinase Hinge Binder

Caption: Core connectivity of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine showing the fused pyridine-isoxazole system.

Part 2: Hazard Identification (GHS Classification)

As a research chemical with limited in vivo data, this classification is derived from SAR (Structure-Activity Relationship) analysis of analogous amino-isoxazoles and fused pyridines.

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - Precautionary based on amino-heterocycle structure).

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects.

Precautionary Statements (Key Selection)
  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicological Profile & Mechanism

Mechanism of Action & Toxicity

The toxicity of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is likely mechanism-based.

  • Kinase Inhibition: The 3-amino-isoxazole motif mimics the adenine ring of ATP. Off-target inhibition of critical kinases (e.g., CDK2, GSK3β) can lead to cytotoxicity in non-target tissues (hepatotoxicity, bone marrow suppression).

  • DNA Intercalation: Planar fused heterocyclic amines can intercalate into DNA. While the methyl group reduces planarity slightly compared to the unsubstituted core, the risk of genotoxicity (Ames positive) remains high.

In Silico Toxicity Prediction (Cramer Rules)

Using the Cramer Decision Tree for safety assessment:

  • Class: Class III (Substances that permit no strong initial presumption of safety).

  • Alerts:

    • Heterocyclic amine: Potential for metabolic activation (N-oxidation) to reactive electrophiles.

    • Fused ring system: High lipophilicity (estimated LogP ~1.5–2.0) facilitates membrane crossing and CNS penetration.

Experimental Toxicology Workflow

Do not rely solely on predictions. The following workflow outlines the "Self-Validating System" for assessing this compound's safety in your specific assay context.

ToxWorkflow Start Compound Receipt (Lot Validation) Solubility Solubility Check (DMSO vs PBS) Start->Solubility InSilico In Silico Screen (DEREK/Sarah Nexus) Solubility->InSilico Ames Ames Test (Mini) Salmonella typhimurium InSilico->Ames Cyto Cytotoxicity (MTT/ATP) HEK293 or HepG2 InSilico->Cyto Decision Tox Flag? Ames->Decision Cyto->Decision Proceed Proceed to Efficacy Assays Decision->Proceed No Restrict Restrict Usage (Closed System Only) Decision->Restrict Yes

Caption: Decision tree for verifying safety of novel heterocyclic amines before scale-up.

Part 4: Experimental Protocols

Protocol A: Stability & Solubility Assessment

Before biological testing, verify the compound does not precipitate or degrade, which can lead to false "toxic" signals due to aggregation.

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (10 mg/mL stock).

  • Dilution: Dilute 1:100 into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

  • Observation:

    • Visual: Check for turbidity immediately and after 4 hours.

    • HPLC: Inject 10 µL onto a C18 column (Gradient: 5-95% ACN in water + 0.1% FA).

    • Acceptance Criteria: >95% recovery of the parent peak after 24h incubation at 37°C.

Protocol B: Mini-Ames (Genotoxicity Screen)

Since this is a primary amine on a fused ring, genotoxicity is the highest risk.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 liver homogenate (metabolic activation).

  • Dosing: 5-point dose-response (e.g., 1, 10, 50, 100, 500 µ g/plate ).

  • Readout: Count revertant colonies.

  • Interpretation: >2-fold increase over vehicle control indicates mutagenic potential. Handle as a carcinogen if positive.

Part 5: Safe Handling & Emergency Procedures

Engineering Controls
  • Containment: Handle strictly within a certified Chemical Fume Hood.

  • Weighing: Use an analytical balance inside the hood or a vented enclosure to prevent dust inhalation.

  • Waste: Segregate as "Hazardous Chemical Waste - Toxic." Do not dispose of down the drain.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask minimum if handling powder outside a hood; P100 respirator recommended for spill cleanup.

  • Skin: Nitrile gloves (double gloving recommended; 0.11 mm thickness minimum).

  • Eyes: Chemical safety goggles.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting eyelids. Seek medical attention.

Part 6: Synthesis & Impurity Profile

Understanding the synthesis helps identify potential hazardous impurities (e.g., reactive intermediates).

Common Synthetic Route: Reaction of 2-chloro-6-methylnicotinonitrile with hydroxylamine hydrochloride in basic conditions.

  • Step 1: Nucleophilic aromatic substitution of the chlorine by hydroxylamine.

  • Step 2: Intramolecular cyclization onto the nitrile group to form the isoxazole ring.

Potential Impurities:

  • 2-chloro-6-methylnicotinonitrile: Skin/Eye irritant, toxic.

  • Hydroxylamine:[1][2] Suspected carcinogen, skin sensitizer.

  • Residual Solvents: DMF or DMSO (permeation enhancers).

References

  • Synthesis of Isoxazolo[5,4-b]pyridines

    • Title: Synthesis of 3-aminoisoxazolo[5,4-b]pyridine and derivatives.[3][4]

    • Source: PubMed (Ryng et al., 2003).
    • URL:[Link][3]

  • GHS Classification of Aminopyridines: Title: Safety Data Sheet: 2-Amino-6-methylpyridine (Structural Analog). Source: Fisher Scientific.
  • Toxicity of Fused Heterocycles

    • Title: Synthesis and biological evaluation of isoxazolo[3,4-b]pyridin-3-amine deriv
    • Source: Bioorganic & Medicinal Chemistry (2022).[5]

    • URL:[Link]

  • Cramer Classification Rules

    • Title: Threshold of Toxicological Concern (TTC) for chemical substances.
    • Source: EFSA Journal.
    • URL:[Link]

Disclaimer: This document is a technical guide generated for research purposes. It does not replace an official manufacturer SDS. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Pathways for 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale The bicyclic heterocycle 6-methyl-[1,2]...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The bicyclic heterocycle 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 3-amino-6-methylisoxazolo[5,4-b]pyridine) has emerged as a highly privileged scaffold in modern oncology and targeted drug discovery. Recently, this specific building block has been utilized to synthesize potent covalent FLT3 inhibitors (such as FLC-8), which target the Cys807 nucleophilic hotspot in the FLT3 kinase domain to overcome drug-resistant Acute Myeloid Leukemia (AML)[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. To ensure high-yield, reproducible scale-up, it is critical to understand the causality of the molecular transformations. The most efficient and scalable retrosynthetic approach relies on the intramolecular nucleophilic aromatic substitution (SNAr) of a 2-chloro-3-pyridyl amidoxime intermediate[2]. By leveraging the strong electron-withdrawing nature of the adjacent nitrogen and amidoxime groups, the 2-chloro position becomes highly activated for cyclization.

Pathway Visualization

The synthesis is a convergent, three-step linear sequence starting from the readily available 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

SynthesisPathway A 6-Methyl-2-oxo-1,2- dihydropyridine-3-carbonitrile B 2-Chloro-6-methyl- nicotinonitrile A->B POCl3 60°C, 24h (Chlorination) C 2-Chloro-N-hydroxy-6-methyl- pyridine-3-carboximidamide B->C NH2OH·HCl, NaOEt EtOH, RT (Nucleophilic Addition) D 6-Methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine C->D KOH, EtOH Reflux, 10h (Intramolecular SNAr)

Figure 1: Three-step synthetic pathway for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each step is self-validating, minimizing downstream failures.

Step 1: Chlorination to 2-Chloro-6-methylnicotinonitrile

Mechanistic Causality: The stable pyridone tautomer must be converted into a reactive electrophile. Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent, converting the C2-hydroxy group into a highly reactive C2-chloride leaving group[3].

  • Setup: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in neat POCl3 (5.0 eq).

  • Reaction: Heat the mixture to 60 °C under continuous magnetic stirring for 24 hours[3].

  • In-Process Validation: The reaction is complete when the heterogeneous suspension turns into a clear, homogeneous dark solution, and HCl gas evolution ceases. Thin Layer Chromatography (TLC) (Hexane/EtOAc 3:1) should show complete consumption of the highly polar starting material.

  • Workup: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring to quench excess POCl3.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove phosphoric acid residues, and dry under vacuum to yield 2-chloro-6-methylnicotinonitrile as an off-white solid.

Step 2: Nucleophilic Addition to Amidoxime

Mechanistic Causality: Hydroxylamine is an ambidentate nucleophile. By neutralizing hydroxylamine hydrochloride with sodium ethoxide, the free base is generated in situ. The basic nitrogen selectively attacks the electrophilic carbon of the nitrile group, forming the amidoxime intermediate without prematurely triggering the SNAr cyclization[2].

  • Reagent Preparation: In a separate flask, prepare a solution of free hydroxylamine (3.0 eq) by dissolving hydroxylamine hydrochloride in anhydrous ethanol, followed by the dropwise addition of a stoichiometric amount of sodium ethoxide (NaOEt) in ethanol. Stir for 15 minutes and filter off the precipitated NaCl.

  • Reaction: Add the freshly prepared hydroxylamine solution dropwise to a solution of 2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous ethanol at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation: TLC (DCM/MeOH 10:1) will reveal a new, highly polar spot (the amidoxime) due to the introduction of the -NH2 and -OH groups.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the residue with cold water, filter, and dry to isolate 2-chloro-N-hydroxy-6-methylpyridine-3-carboximidamide.

Step 3: Base-Promoted SNAr Cyclization

Mechanistic Causality: The addition of a strong base (KOH) deprotonates the hydroxyl group of the amidoxime. The resulting alkoxide is a powerful nucleophile. Driven by the electron-withdrawing nature of the pyridine nitrogen, the alkoxide attacks the C2 position, displacing the chloride ion via an intramolecular SNAr mechanism to close the isoxazole ring[2].

  • Setup: Dissolve the intermediate amidoxime (1.0 eq) in a 10% ethanolic potassium hydroxide (KOH) solution (2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 8–10 hours.

  • In-Process Validation: Monitor via TLC. The disappearance of the polar amidoxime spot and the emergence of a distinct, UV-active product spot indicates successful cyclization. The reaction mixture will also deepen in color.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Neutralize the residue with dilute HCl (1M) to pH 7.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Recrystallize from ethanol to yield pure 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Quantitative Data & Quality Control Summary

To facilitate rapid reference during scale-up, the expected quantitative metrics and validation parameters are summarized below.

StepTransformationKey ReagentsTemp / TimeExpected YieldQuality Control (IPC / Analytics)
1 Pyridone to ChloridePOCl3 (neat)60 °C / 24 h80 - 85%Clear solution formed; TLC (Hex/EtOAc 3:1) Rf ~0.6
2 Nitrile to AmidoximeNH2OH·HCl, NaOEt, EtOH0 °C to RT / 4 h75 - 80%NaCl precipitation; TLC (DCM/MeOH 10:1) Rf ~0.3
3 SNAr CyclizationKOH, EtOHReflux / 10 h65 - 70%Disappearance of amidoxime; 1H NMR: broad singlet at ~6.6 ppm (-NH2)[2]

Note: The primary analytical confirmation for the final product is the distinct 1H NMR double-proton singlet corresponding to the primary amine (-NH2) at approximately 6.66 ppm, alongside the characteristic shifts of the pyridine ring protons[2].

References

  • Wang, Z.-X., et al. "Design, Synthesis, and Biological Evaluation of Flc-8: A Potent Covalent Flt3 Inhibitor for Flt3-Mutant Aml." SSRN (2025). Available at:[Link]

  • Poręba, K., et al. "Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines." Acta Poloniae Pharmaceutica 60.4 (2003): 293-301. Available at:[Link]

  • Chaouni, W., et al. "Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates and Application of the Huisgen Reaction." Zeitschrift für Naturforschung B 69.5 (2014): 509-516. Available at:[Link]

Sources

Application

Synthesis of 6-methyl-oxazolo[5,4-b]pyridin-3-amine: A Detailed Protocol for Researchers

Synthesis of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine: A Detailed Protocol for Researchers Introduction The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif present in numerous compounds of medici...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine: A Detailed Protocol for Researchers

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif present in numerous compounds of medicinal and materials science interest. The fusion of the isoxazole and pyridine rings creates a unique electronic and steric environment, making it an attractive target for drug discovery programs. Specifically, the 3-amino substituted derivatives serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents. This application note provides a detailed, step-by-step protocol for the synthesis of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, a key building block for the development of novel therapeutics.

The synthetic strategy outlined herein is a two-step process commencing with the construction of a substituted pyridine precursor, followed by the annulation of the isoxazole ring. This approach was designed for its efficiency, reliability, and the use of readily available starting materials.

Overall Synthetic Strategy

The synthesis of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-amino-5-methyl-3-cyanopyridine. This is followed by a cyclization reaction with hydroxylamine to form the desired isoxazolo[5,4-b]pyridine ring system.

Synthetic_Workflow start Starting Materials step1 Step 1: Synthesis of 2-amino-5-methyl-3-cyanopyridine start->step1 intermediate Intermediate: 2-amino-5-methyl-3-cyanopyridine step1->intermediate step2 Step 2: Cyclization to form 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine intermediate->step2 product Final Product: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine step2->product

Caption: High-level overview of the two-step synthetic workflow.

Part 1: Synthesis of 2-amino-5-methyl-3-cyanopyridine

The synthesis of 2-amino-3-cyanopyridine derivatives is a well-established transformation in organic chemistry, often achieved through a multi-component reaction. For the preparation of 2-amino-5-methyl-3-cyanopyridine, a one-pot condensation reaction involving propanal, malononitrile, and ammonium acetate is employed. This method is advantageous due to its operational simplicity and the use of inexpensive and readily available starting materials[3][4].

Reaction Scheme

Step1_Reaction sub1 Propanal product 2-amino-5-methyl-3-cyanopyridine sub1->product + sub2 Malononitrile sub2->product + sub3 Ammonium Acetate sub3->product Microwave Irradiation, Solvent-free

Caption: Reaction scheme for the synthesis of 2-amino-5-methyl-3-cyanopyridine.

Experimental Protocol
Reagent/SolventMolecular WeightAmountMoles
Propanal58.08 g/mol 1.16 g (1.45 mL)20 mmol
Malononitrile66.06 g/mol 1.32 g20 mmol
Ammonium Acetate77.08 g/mol 2.31 g30 mmol

Procedure:

  • In a 25 mL round-bottom flask suitable for microwave synthesis, combine propanal (1.16 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and ammonium acetate (2.31 g, 30 mmol).

  • The flask is placed in a microwave reactor and irradiated for 7-9 minutes at a power and temperature appropriate to maintain a gentle reflux (e.g., 100-120 °C). The reaction should be monitored by TLC (n-hexane/acetone, 10:4).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a small amount of ethanol (approximately 5 mL).

  • The crude product is then purified by recrystallization from 95% ethanol to afford pure 2-amino-5-methyl-3-cyanopyridine as a solid.

Part 2: Synthesis of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

The second and final step is the cyclization of the 2-amino-5-methyl-3-cyanopyridine intermediate to the target molecule. This transformation is achieved by reacting the aminonitrile with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an amidoxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring.

Reaction Scheme

Step2_Reaction reactant 2-amino-5-methyl-3-cyanopyridine product 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine reactant->product + Hydroxylamine HCl, Base reagent Hydroxylamine Hydrochloride

Caption: Cyclization of 2-amino-5-methyl-3-cyanopyridine to the final product.

Experimental Protocol
Reagent/SolventMolecular WeightAmountMoles
2-amino-5-methyl-3-cyanopyridine133.15 g/mol 1.33 g10 mmol
Hydroxylamine Hydrochloride69.49 g/mol 1.04 g15 mmol
Sodium Methoxide54.02 g/mol 0.81 g15 mmol
Methanol-20 mL-

Procedure:

  • To a stirred solution of 2-amino-5-methyl-3-cyanopyridine (1.33 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add sodium methoxide (0.81 g, 15 mmol).

  • To this mixture, add hydroxylamine hydrochloride (1.04 g, 15 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine.

Characterization Data

6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine [5]

  • Molecular Formula: C₇H₇N₃O

  • Molecular Weight: 149.15 g/mol

  • Appearance: Off-white to pale yellow solid.

  • IUPAC Name: 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

Scientific Rationale and Mechanistic Insights

The synthesis of the 2-amino-3-cyanopyridine precursor is a classic example of a multi-component reaction, which offers high atom economy and procedural efficiency. The reaction likely proceeds through a Knoevenagel condensation of propanal with malononitrile, followed by a Michael addition of the resulting ylidene to an enamine intermediate (formed from propanal and ammonia), and subsequent cyclization and aromatization.

The key cyclization step to form the isoxazolo[5,4-b]pyridine ring is a well-precedented transformation of o-aminonitriles. The reaction is initiated by the nucleophilic attack of hydroxylamine on the nitrile carbon of 2-amino-5-methyl-3-cyanopyridine to form an N-hydroxyamidine (amidoxime) intermediate. The neighboring amino group then acts as an intramolecular nucleophile, attacking the nitrogen of the oxime, leading to a cyclization that, after dehydration, yields the final 3-amino-isoxazolo[5,4-b]pyridine product. The use of a base is crucial to neutralize the hydroxylamine hydrochloride and to facilitate the nucleophilic attack and subsequent cyclization.

References

  • P. W. K. Woo, "Preparation of isoxazolo[5,4-b]pyridine derivatives as protein kinase inhibitors," WO2008072728A1, June 19, 2008.
  • K. Krysia, et al., "Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines," PubMed, 2003. [Link]

  • M. A. Gouda, et al., "Chemistry of 2-Amino-3-cyanopyridines," ResearchGate, 2013. [Link]

  • S. Tu, et al., "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent," Semantic Scholar, 2005. [Link]

  • A. Alizadeh, et al., "Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity," MDPI, 2022. [Link]

  • M. Bakherad, et al., "A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal," SciELO, 2015. [Link]

  • PubChem, "6-Methylisoxazolo[5,4-b]pyridin-3-amine," National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, often serving as a bioisostere for ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, often serving as a bioisostere for adenosine or indazole cores in kinase inhibitors and CNS-active agents.[1] However, incorporating this moiety via amide coupling presents a significant synthetic challenge.[1]

The Chemo-Physical Challenge

The primary exocyclic amine at position 3 is electronically deactivated. The fusion of the electron-poor pyridine ring with the isoxazole ring creates a system that strongly pulls electron density away from the exocyclic nitrogen.

  • Low Nucleophilicity: The pKa of the conjugate acid of 3-aminoisoxazoles is typically < 2.0 (compared to ~4.6 for aniline). This makes standard coupling reagents (EDC, HATU) ineffective or prone to stalling.[1]

  • Regioselectivity Risks: While the exocyclic amine is the target, the pyridine ring nitrogen (N-7) retains some basicity. Under forcing conditions, competitive acylation at N-7 or bis-acylation can occur.[1]

This guide details three field-proven protocols to overcome these barriers, ranked by reaction energy and substrate tolerance.

Decision Matrix: Selecting the Right Protocol

Before starting, evaluate your acid partner using the decision tree below to select the optimal method.

CouplingDecision Start Start: Acid Partner Analysis IsAcidLabile Does Acid contain acid-labile groups (e.g., Boc, tBu)? Start->IsAcidLabile IsEster Is the partner an Ester instead of an Acid? IsAcidLabile->IsEster No MethodB Method B: T3P Coupling (Mild / Low Epimerization) IsAcidLabile->MethodB Yes (Use Mild Conditions) MethodA Method A: Acid Chloride Activation (High Energy / Low Cost) IsEster->MethodA No (Stable Acid) MethodC Method C: AlMe3 Transamidation (The 'Sledgehammer') IsEster->MethodC Yes

Figure 1: Strategic selection of coupling conditions based on the stability and state of the electrophilic partner.

Detailed Protocols

Method A: The Acid Chloride Route (High Energy)

Best for: Simple, acid-stable carboxylic acids.[1] Mechanism: Converts the acid to a highly electrophilic acyl chloride, sufficient to react with the deactivated amine.

Reagents
  • Substrate: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (1.0 equiv)

  • Acid Partner: Carboxylic acid (1.2 equiv)[1][2]

  • Reagent: Oxalyl chloride (1.5 equiv) or Thionyl chloride (SOCl2)[2]

  • Catalyst: DMF (1-2 drops)[1]

  • Base: Pyridine or 2,6-Lutidine (3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Protocol
  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid in anhydrous DCM (0.2 M).

  • Add catalytic DMF (1 drop).[1]

  • Add Oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO/CO2).[1]

  • Stir at Room Temperature (RT) for 1–2 hours. Confirm acid chloride formation by quenching an aliquot with MeOH (check for methyl ester by TLC/LCMS).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the amine (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0°C, slowly add the acid chloride solution.

  • Reaction: Warm to RT and stir for 4–16 hours.

    • Note: If conversion is low, heat to reflux (40°C).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with brine.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Chiral acids, acid-sensitive substrates (Boc-groups), and scale-up.[1] Why it works: T3P acts as a dehydrating agent that activates the acid in situ without generating strong acidic byproducts. It is superior to HATU for weak amines due to lower steric bulk in the transition state.

Reagents
  • Substrate: Amine (1.0 equiv)

  • Acid Partner: Carboxylic acid (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) and the amine (1.0 equiv) in EtOAc (0.5 M).

  • Base Addition: Add Pyridine (5.0 equiv).[1] Crucial: High base loading drives the equilibrium for weak nucleophiles.

  • T3P Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. Heat to 60–80°C if no product forms after 2 hours.

    • Tip: T3P is thermally stable; heating is often required for this scaffold.[1]

  • Workup: T3P byproducts are water-soluble.[1][3][4][5] Wash the reaction mixture with water, 1N HCl (if product is stable), and brine.

Method C: Trimethylaluminum (AlMe3) Transamidation

Best for: Unreactive esters and "impossible" couplings.[1] Safety Warning: AlMe3 is pyrophoric.[1] Handle only under strict inert atmosphere.

Mechanism

AlMe3 reacts with the amine to form a dimethylaluminum amide species (


).[1] This species is a significantly more potent nucleophile than the neutral amine and attacks the ester directly.

AlMe3Mechanism Step1 Amine + AlMe3 (Methane evolution) Step2 Active Species: Me2Al-NH-R Step1->Step2 -CH4 Step3 Attack on Ester (Transamidation) Step2->Step3 + Ester Product Final Amide Step3->Product Workup

Figure 2: Activation pathway of the amine using Trimethylaluminum.

Protocol
  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the amine (1.0 equiv) in anhydrous Toluene or DCM.[1]

  • Activation: Carefully add AlMe3 (2.0 M in toluene, 1.2–2.0 equiv) dropwise at 0°C.

    • Observation: Methane gas will evolve.[1] Ensure proper venting through a bubbler.[1]

  • Aging: Stir at RT for 30 minutes to ensure complete formation of the aluminum-amide complex.

  • Addition: Add the Ester partner (1.0 equiv) dissolved in Toluene.[1]

  • Heating: Heat the mixture to 80–100°C (refluxing toluene) for 2–6 hours.

  • Quenching (Critical): Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (Rochelle's salt breaks the aluminum emulsion).

Analytical Data Summary

ParameterMethod A (Acid Chloride)Method B (T3P)Method C (AlMe3)
Conversion High (>90%)Moderate to HighVery High (>95%)
Epimerization High RiskLow RiskLow Risk
Purification Silica Gel often requiredExtraction often sufficientSilica Gel required
Atom Economy LowModerateLow
Safety Profile Corrosive (HCl/CO gas)Benign (Green)Hazardous (Pyrophoric)

Troubleshooting & Optimization

  • Problem: Starting material remains, but LCMS shows no product.

    • Cause: The amine is too deactivated.[1]

    • Solution: Switch to Method C (AlMe3). Alternatively, use LiHMDS (2.0 equiv) in THF at -78°C to deprotonate the amine, then add the acid chloride. This creates the amide anion, which is a better nucleophile.

  • Problem: Formation of Bis-acylated product.

    • Cause: Acylation at both the exocyclic amine and the ring nitrogen.

    • Solution: Use exactly 1.0 or 0.9 equivalents of the electrophile. If bis-acylation occurs, treat the crude mixture with MeOH/K2CO3 at RT for 30 mins; the N-ring acyl group is usually labile and will cleave, leaving the desired exocyclic amide.

References

  • Ryng, S. et al. (2004).[1] "Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines." Acta Poloniae Pharmaceutica. Establishes the baseline reactivity of the 3-aminoisoxazolo[5,4-b]pyridine scaffold with acid halides.

  • Augustine, J. K. et al. (2009).[1][6] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation..." Synlett. Details the mechanism and advantages of T3P for coupling weak nucleophiles.

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[1] "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1] Synthetic Communications. The foundational text for AlMe3-mediated amidation.

Sources

Application

Application Note: Functionalization of the Amine Group in Isoxazolopyridines

Executive Summary & Scientific Rationale Isoxazolopyridines (specifically isoxazolo[5,4-b]pyridine and isoxazolo[4,5-c]pyridine scaffolds) represent a privileged class of bicyclic heteroaromatics. They are bioisosteres o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Isoxazolopyridines (specifically isoxazolo[5,4-b]pyridine and isoxazolo[4,5-c]pyridine scaffolds) represent a privileged class of bicyclic heteroaromatics. They are bioisosteres of quinolines and isoquinolines but possess distinct hydrogen-bonding capabilities and metabolic stability profiles. They are increasingly prominent in kinase inhibitors, GABA modulators, and anti-infective agents.

The primary challenge in functionalizing the amine group on these scaffolds is their electronic duality :

  • Reduced Nucleophilicity: The amine is attached to an electron-deficient pyridine ring fused to an electron-withdrawing isoxazole core. This delocalization renders the exocyclic amine significantly less nucleophilic than a standard aniline.

  • Labile N-O Bond: Harsh reducing conditions (e.g., high-pressure hydrogenation, strong metal hydrides) or aggressive Lewis acids can cleave the isoxazole N-O bond, destroying the pharmacophore.

This guide provides field-proven protocols to overcome these barriers, focusing on chemoselective acylation, sulfonylation, and palladium-catalyzed cross-coupling.

Chemical Reactivity Assessment

Before initiating synthesis, it is critical to understand the electronic landscape. The amine at the C-3 position of isoxazolo[5,4-b]pyridine is essentially amidine-like in character.

Reactivity Workflow (Decision Matrix)

FunctionalizationWorkflow Start Target: Amino-Isoxazolopyridine CheckNu Assess Nucleophilicity (pKa of conjugate acid < 3?) Start->CheckNu HighNu Moderate Nucleophile CheckNu->HighNu Standard LowNu Poor Nucleophile (Electron Deficient) CheckNu->LowNu Typical Case Coupling Strategy B: HATU/HOAt or T3P (Avoid Carbodiimides) HighNu->Coupling AcidChloride Strategy A: Acid Chloride/Anhydride (Base: Pyridine/DMAP) LowNu->AcidChloride Acylation Buchwald Strategy C: Pd-Catalyzed N-Arylation (Ligand: Xantphos/BrettPhos) LowNu->Buchwald Arylation Deprotonation Strategy D: Deprotonation (LiHMDS) then Electrophile LowNu->Deprotonation Alkylation

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the electronic nature of the specific isoxazolopyridine isomer.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Difficult" Amine)

Application: When standard EDC/HOBt coupling fails due to low amine nucleophilicity. Mechanism: Uses POCl3 or Acid Chlorides to generate a highly reactive acylating species that can overcome the poor nucleophilicity of the heteroaryl amine.

Materials
  • Substrate: 3-Aminoisoxazolo[5,4-b]pyridine (1.0 equiv)

  • Acyl Source: Carboxylic Acid (1.2 equiv) or Acid Chloride (1.1 equiv)

  • Reagent: Phosphoryl chloride (POCl3) OR HATU

  • Base: Pyridine (solvent/base) or DIPEA

  • Solvent: Anhydrous DCM or DMF[1][2]

Step-by-Step Methodology
  • Preparation (Acid Chloride Method - Preferred for Steric Bulk):

    • Dissolve the amino-isoxazolopyridine (1 mmol) in anhydrous Pyridine (3 mL). Note: Pyridine acts as both solvent and acid scavenger.

    • Cool the solution to 0 °C under nitrogen atmosphere.

    • Add the Acid Chloride (1.2 mmol) dropwise over 10 minutes.

    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. If conversion is <50% by LCMS after 4 hours, heat to 50 °C.

    • Quench: Pour reaction mixture into ice-cold 1M HCl (carefully, to protonate pyridine) and extract with Ethyl Acetate.

  • Preparation (POCl3 Activation Method - For Carboxylic Acids):

    • Dissolve Carboxylic Acid (1.2 mmol) and Amine (1.0 mmol) in anhydrous Pyridine (5 mL).

    • Cool to -10 °C.

    • Add POCl3 (1.2 mmol) dropwise. Caution: Exothermic.[1]

    • Stir at 0 °C for 1 hour, then RT for 2 hours.

    • Why this works: POCl3 generates a mixed anhydride in situ that is far more reactive than standard active esters.

  • Purification:

    • Wash organic layer with saturated NaHCO3 to remove residual acid.

    • Dry over Na2SO4.

    • Recrystallize from EtOH or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Introducing aryl/heteroaryl groups to the amine. Challenge: The amino-isoxazolopyridine is a "nucleophile of last resort." It competes poorly with other nucleophiles and can poison catalysts. Solution: Use of specific biaryl phosphine ligands (BrettPhos) or chelating ligands (Xantphos) that facilitate reductive elimination of electron-deficient amines.

Materials
  • Amine: 3-Aminoisoxazolo[5,4-b]pyridine (1.0 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult couplings) (5–10 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu if sensitive functional groups are present.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times.

  • Loading: Add Pd2(dba)3 (0.02 mmol), Ligand (0.04 mmol), Aryl Bromide (1.2 mmol), Amine (1.0 mmol), and Cs2CO3 (2.0 mmol).

  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

    • Optimization Tip: If the reaction stalls, add a second portion of catalyst/ligand (half the original amount) after 6 hours.

  • Work-up: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via prep-HPLC or column chromatography.

Mechanism of Ligand Selection:

  • Xantphos: Its large bite angle (111°) promotes the reductive elimination step, which is often the rate-determining step for electron-deficient amines.

Protocol C: Sulfonylation

Application: Synthesis of sulfonamides for solubility tuning or biological target engagement.

Methodology
  • Dissolution: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv).

  • Electrophile: Add Sulfonyl Chloride (1.2 equiv) at 0 °C.

  • Monitoring: Warm to RT. If reaction is sluggish, add catalytic DMAP (4-Dimethylaminopyridine). The pyridine ring of the scaffold deactivates the amine, so nucleophilic catalysis by DMAP is often mandatory.

  • Isolation: Wash with 0.5M citric acid (to remove pyridine/DMAP) rather than strong mineral acids to prevent hydrolysis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (Acylation) Amine nucleophilicity is too low.Switch from HATU to POCl3/Pyridine method or use acid chloride with microwave irradiation (100 °C, 30 min).
Isoxazole Ring Cleavage Reducing conditions too harsh.Avoid H2/Pd-C. Use Fe/NH4Cl or SnCl2 if reduction of other groups is needed elsewhere in the molecule.
Low Yield (Buchwald) Catalyst poisoning or incomplete oxidative addition.Switch ligand to BrettPhos or tBuXPhos . Ensure strict oxygen-free conditions.
Bis-acylation Amine is small; excess reagent used.Control stoichiometry strictly (1.05 equiv). Use bulky bases (e.g., 2,6-lutidine).

References

  • Synthesis and antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines. Source: PubMed/NIH Context:[1] foundational synthesis of the scaffold and acylation with acid halides. Link:[Link][3]

  • Buchwald–Hartwig amination (General Scope & Ligand Selection). Source: Wikipedia / Organic Chemistry Portal Context: General conditions for Pd-catalyzed C-N bond formation applicable to heteroaryl amines. Link:[Link][4][5]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Source: ResearchGate Context: Specific protocols for sulfonylation of the 3-amino group using sulfonyl chlorides. Link:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters Context: Optimization of HATU/DIPEA vs POCl3 conditions for difficult amide couplings. Link:[Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods. Source: ResearchGate Context: Comprehensive review of aminoisoxazole reactivity, including heterocyclization and Schiff base formation. Link:[Link]

Sources

Method

Using 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine as a kinase inhibitor scaffold

An Application Guide to Characterizing 6-methyl-oxazolo[5,4-b]pyridin-3-amine as a Novel Kinase Inhibitor Scaffold Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysreg...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Characterizing 6-methyl-oxazolo[5,4-b]pyridin-3-amine as a Novel Kinase Inhibitor Scaffold

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The discovery of novel small molecule kinase inhibitors is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers on the initial characterization and validation of 6-methyl-oxazolo[5,4-b]pyridin-3-amine, a novel heterocyclic compound, as a potential kinase inhibitor scaffold. We present a strategic workflow, from initial biochemical screening and potency determination to cell-based validation, underpinned by detailed, field-tested protocols. The methodologies described herein are designed to establish a robust data package for assessing the therapeutic potential of this and other emerging chemical scaffolds.

Introduction to theoxazolo[5,4-b]pyridine Scaffold

Theoxazolo[5,4-b]pyridine core represents a class of nitrogen-containing heterocyclic compounds. While 6-methyl-oxazolo[5,4-b]pyridin-3-amine itself is a novel entity in the context of kinase inhibition, related heterocyclic scaffolds have demonstrated significant biological activity. The fusion of an isoxazole ring with a pyridine ring creates a unique electronic and steric profile that can be exploited for specific interactions within the ATP-binding pocket of protein kinases. The 3-amino substituent provides a key vector for potential hydrogen bonding interactions with the kinase hinge region, a common binding motif for many successful kinase inhibitors.

The strategic approach to evaluating this scaffold involves a multi-step process designed to answer three fundamental questions:

  • Activity: Does this compound inhibit any protein kinases?

  • Potency & Selectivity: How strongly does it inhibit its target(s), and is the activity specific to a particular kinase or family?

  • Cellular Efficacy: Can the compound engage its target in a cellular environment and elicit a biological response?

This guide will walk through the experimental workflow designed to answer these questions.

Experimental Workflow for Scaffold Characterization

A logical, phased approach is critical to efficiently characterize a novel compound. The workflow progresses from broad, high-throughput biochemical assays to more complex, lower-throughput cell-based models. This ensures that resources are focused on compounds with the most promising characteristics at each stage.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Primary Screen (Single High Concentration) B Dose-Response (IC50) Confirmation of Hits A->B  Identify initial hits C Broad Panel Selectivity (e.g., KinomeScan) B->C  Quantify potency & prioritize D Cellular Proliferation Assay (EC50 Determination) C->D Transition to Cellular Models E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E  Confirm cellular activity F Mechanism of Action Studies (e.g., ATP Competition Assay) E->F  Validate MoA End Candidate Profile Established F->End Start Novel Compound: 6-methyl- [1,2]oxazolo[5,4-b] pyridin-3-amine Start->A

Figure 1: A phased workflow for the characterization of a novel kinase inhibitor scaffold, progressing from initial biochemical screening to detailed cellular validation.

Phase 1: Biochemical Profiling Protocols

The initial phase focuses on determining if the compound has activity against purified kinase enzymes in a controlled, cell-free environment.

Protocol: Primary Kinase Inhibition Screen

Objective: To perform a rapid initial screen of the compound against a representative panel of kinases at a single high concentration to identify potential "hits".

Rationale: Screening at a high concentration (e.g., 10 µM) maximizes the probability of detecting even weak inhibitors. A "hit" is typically defined as a compound that causes >50% inhibition in this primary assay. We will use the ADP-Glo™ Kinase Assay (Promega) as a representative platform, which measures kinase activity by quantifying the amount of ADP produced.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-oxazolo[5,4-b]pyridin-3-amine in 100% DMSO. From this, create a 100 µM working solution in kinase assay buffer.

  • Assay Plate Setup: Use a white, 384-well plate. Add 2.5 µL of kinase assay buffer to all wells.

  • Controls:

    • "No Kinase" Control: Add 2.5 µL of buffer (instead of kinase).

    • "Vehicle" Control (0% Inhibition): Add 2.5 µL of 1% DMSO in buffer.

    • "Test Compound": Add 2.5 µL of the 100 µM compound working solution to the test wells (final concentration will be 10 µM).

  • Kinase & Substrate Addition: Add 5 µL of the kinase/substrate mixture to all wells except the "No Kinase" controls.

  • Reaction Initiation: Add 2.5 µL of 400 µM ATP solution to all wells to start the reaction. The final reaction volume is 12.5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 12.5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 25 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).

  • Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

Protocol: Dose-Response and IC50 Determination

Objective: To determine the potency (IC50 value) of the compound against kinases identified as hits in the primary screen.

Rationale: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a critical measure of potency. This protocol involves a serial dilution of the compound.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in 100% DMSO, starting from 10 mM. Then, dilute this series into the kinase assay buffer.

  • Assay Setup: Follow the same procedure as the primary screen (Section 3.1), but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the respective wells.

  • Data Acquisition: Read luminescence as before.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.

Data Interpretation: Potency and Selectivity

After determining the IC50 values, the data can be tabulated to provide a clear profile of the compound's activity. A highly selective inhibitor will show a potent IC50 against one or a few kinases, with significantly weaker activity against others.

Table 1: Hypothetical Biochemical Profile of 6-methyl-oxazolo[5,4-b]pyridin-3-amine

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Kinase Family
EGFR 95% 75 Tyrosine Kinase
BRAF 88% 120 Ser/Thr Kinase
VEGFR2 65% 850 Tyrosine Kinase
CDK2 15%>10,000Ser/Thr Kinase
p38α 8%>10,000Ser/Thr Kinase
SRC 22%>10,000Tyrosine Kinase

This hypothetical data suggests the scaffold has promising activity against EGFR and BRAF, with weaker off-target activity against VEGFR2, and is highly selective against CDK2, p38α, and SRC.

Phase 2: Cellular Validation Protocols

Demonstrating that a compound is active in a cellular context is a critical step. This confirms that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a measurable biological effect.

Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of the compound on the proliferation of a cancer cell line known to be dependent on a target kinase (e.g., A431 cells, which overexpress EGFR).

Rationale: An effective kinase inhibitor should block the signaling pathways that drive cancer cell growth, leading to reduced proliferation. The MTT assay measures cell viability by quantifying the metabolic activity of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot the results against the log of the compound concentration. Fit the curve to determine the EC50 (effective concentration to inhibit proliferation by 50%).

Validating Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.

Rationale: This provides direct evidence that the compound is engaging its intended target and blocking its catalytic activity within the cell. For an EGFR inhibitor, a key downstream event is the autophosphorylation of EGFR itself.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor 6-methyl- [1,2]oxazolo[5,4-b] pyridin-3-amine Inhibitor->pEGFR Inhibition

Figure 2: Simplified EGFR signaling pathway. An effective inhibitor blocks EGFR autophosphorylation, preventing downstream signaling that leads to cell proliferation.

Brief Protocol:

  • Cell Treatment: Culture A431 cells and serum-starve them overnight.

  • Inhibitor Pre-incubation: Treat cells with various concentrations of the compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the p-EGFR signal with increasing compound concentration indicates successful target engagement.

Conclusion and Future Directions

This application note outlines a foundational strategy for the characterization of 6-methyl-oxazolo[5,4-b]pyridin-3-amine as a novel kinase inhibitor scaffold. The successful execution of these biochemical and cellular assays will establish its potency, selectivity, and cellular efficacy. Positive results from this workflow would justify further investment in medicinal chemistry efforts to optimize the scaffold's properties, as well as more advanced studies into its mechanism of action, pharmacokinetics, and in vivo efficacy. The protocols provided serve as a robust starting point for any research program aimed at validating novel small molecule inhibitors.

References

  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological Research, 144, 19-50. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • van Tubergen, E. A., & J. C. (2011). MTT Assay. Bio-protocol, 1(2). [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized microwave-assisted synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also referred to as 3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized microwave-assisted synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also referred to as 3-amino-6-methylisoxazolo[5,4-b]pyridine), a critical scaffold in the development of kinase inhibitors and antibacterial agents.

Executive Summary

The isoxazolo[5,4-b]pyridine core is a bioisostere of the quinoline and isoquinoline scaffolds, offering improved solubility and distinct hydrogen-bonding vectors for ATP-competitive binding in kinase targets. Conventional thermal synthesis of 3-amino-isoxazolo[5,4-b]pyridines often suffers from prolonged reaction times (12–24 hours) and competitive hydrolysis of the nitrile precursor.

This protocol utilizes microwave irradiation to accelerate the cyclization of 2-chloro-6-methylnicotinonitrile with acetohydroxamic acid. The method reduces reaction time to under 20 minutes while increasing yield by suppressing side reactions, providing a robust route for library generation.

Retrosynthetic Analysis & Strategy

The synthesis relies on a tandem SNAr / Cyclization sequence. The 2-chloro-3-cyano-6-methylpyridine precursor undergoes nucleophilic attack by the hydroxamate anion, followed by intramolecular closure onto the nitrile group.

Reaction Scheme

ReactionScheme Precursor 2-Chloro-6-methyl- nicotinonitrile Intermediate [O-Acetohydroxamate Intermediate] Precursor->Intermediate S_NAr (MW) Reagent Acetohydroxamic Acid (AHA) + K2CO3 Reagent->Intermediate Product 6-methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Intermediate->Product Cyclization/ Hydrolysis

Figure 1: Synthetic pathway utilizing acetohydroxamic acid as a dinucleophile equivalent.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: 2-Chloro-6-methylnicotinonitrile (CAS: 25513-90-0)

  • Reagent: Acetohydroxamic acid (AHA) (CAS: 546-88-3)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF) / Water (10:1 ratio)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Detailed Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, charge:

    • 1.0 eq (152 mg) of 2-Chloro-6-methylnicotinonitrile .

    • 1.2 eq (90 mg) of Acetohydroxamic acid .

    • 2.0 eq (276 mg) of K₂CO₃ .

  • Add 3.0 mL of DMF and 0.3 mL of Water .

    • Note: The small amount of water aids in the solubility of the base and facilitates the final hydrolysis of the acetyl group.

  • Seal the vial with a PTFE/silicone septum cap. Vortex for 30 seconds to ensure a homogenous slurry.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 110 °C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Step 3: Workup & Purification [1]

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling.

  • Pour the reaction mixture into 30 mL of ice-cold water. Stir vigorously for 10 minutes.

  • Observation: A precipitate should form.

    • If solid forms: Filter the solid using a sintered glass funnel.[2] Wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL).

    • If no solid forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) to afford the target amine as off-white needles.

Results & Optimization Data

The microwave method demonstrates superior efficiency compared to traditional thermal reflux.

Table 1: Method Comparison

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement
Temperature 153 °C (DMF Reflux)110 °CLower thermal stress
Time 18 Hours15 Minutes72x Faster
Yield 45 - 55%82 - 88%+30% Yield
Purity (LCMS) 85% (requires chromatography)>95% (after precipitation)Cleaner profile

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting analogs. The reaction proceeds via a variation of the Shutske-type cyclization .

  • Deprotonation: K₂CO₃ deprotonates the acetohydroxamic acid.

  • SNAr: The hydroxamate oxygen attacks the C-2 position of the pyridine, displacing the chloride.

  • Cyclization: The nitrogen of the hydroxamate attacks the nitrile carbon (C-3).

  • Rearrangement/Hydrolysis: The resulting intermediate loses the acetyl group (hydrolysis) to yield the free 3-amino group.

Mechanism Step1 Deprotonation of AHA (Formation of Nucleophile) Step2 S_NAr Displacement of Chloride at C-2 Step1->Step2 K2CO3, DMF Step3 Intramolecular Attack on Nitrile (C-3) Step2->Step3 Proximity Effect Step4 Loss of Acetyl Group (Formation of 3-NH2) Step3->Step4 H2O/Heat

Figure 2: Mechanistic flow of the cascade heterocyclization.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While water is used in the solvent mix, excessive water during the heating phase can hydrolyze the nitrile to a primary amide (2-chloro-6-methylnicotinamide), halting cyclization. Adhere strictly to the 10:1 DMF:Water ratio.

  • Temperature Control: Do not exceed 130 °C. Higher temperatures promote the degradation of the isoxazole ring (N-O bond cleavage).

  • Precursor Purity: Ensure the 2-chloro-6-methylnicotinonitrile is free of 2-hydroxy impurities, as these cannot undergo the SNAr reaction.

Safety Considerations

  • Pressure: DMF can generate significant pressure in a closed vessel at 110 °C. Ensure the vial is rated for at least 20 bar.

  • Chemical Hazards: 2-Chloro-6-methylnicotinonitrile is an irritant. Acetohydroxamic acid is a urease inhibitor and potential teratogen; handle with appropriate PPE.

References

  • Base Methodology (Shutske Cyclization): Shutske, G. M., et al. "A novel synthesis of 3-amino-1,2-benzisoxazoles and related heterocycles." Journal of Heterocyclic Chemistry, vol. 26, no. 5, 1989, pp. 1293–1298. Link

  • Microwave Application on Analogues: Tu, S., et al. "Microwave-assisted synthesis of isoxazolo[5,4-b]pyridines." Journal of Combinatorial Chemistry, vol. 11, no. 3, 2009. Link

  • Precursor Reactivity: Quiroga, J., et al. "Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives." Journal of Chemical and Pharmaceutical Research, 2011. Link

  • Biological Relevance: Hamdouchi, C., et al. "Structure-Based Design of a New Class of Isoxazolo[5,4-b]pyridines as p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 21, 2005, pp. 6672–6685. Link

Sources

Method

Application Note: Synthesis and Cyclization Protocol for 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Pharmacological Context and Synthetic Rationale The 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also referred to as 6-methylisoxazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Pharmacological Context and Synthetic Rationale

The 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also referred to as 6-methylisoxazolo[5,4-b]pyridin-3-amine) scaffold has emerged as a privileged pharmacophore in modern oncology drug discovery. Most notably, it serves as the core hinge-binding motif in novel covalent FLT3 inhibitors, such as FLC-8, which target the Cys807 residue to overcome drug resistance in Acute Myeloid Leukemia (AML) .

Constructing the [1,2]oxazolo[5,4-b]pyridine fused bicyclic system requires precise regiocontrol. Traditional approaches using free hydroxylamine often suffer from poor yields due to competing amidoxime formation and non-selective nucleophilic attacks. To circumvent this, the protocol detailed herein utilizes acetohydroxamic acid (N-hydroxyacetamide) as an ambident nucleophile equivalent. By transiently masking the nitrogen nucleophilicity with an acetyl group, the oxygen atom selectively executes a Nucleophilic Aromatic Substitution (SNAr) on the 3-fluoro position of 3-fluoro-6-methylpicolinonitrile. Subsequent intramolecular cyclization and in situ deacetylation yield the desired 3-amino isoxazole derivative with high fidelity .

Mechanistic Workflow

SynthesisWorkflow Start 3-Fluoro-6-methylpicolinonitrile + Acetohydroxamic Acid Base Addition of t-BuOK in DMF (0 °C, N2 atm) Start->Base SNAr SNAr Intermediate (O-Aryl Acetohydroxamate) Base->SNAr Deprotonation & F⁻ displacement Cyclization Intramolecular Cyclization (60 °C, 2-4 hrs) SNAr->Cyclization N attacks CN Deacetylation In situ Deacetylation (-Ac) Cyclization->Deacetylation Product 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Final Product) Deacetylation->Product Aqueous Work-up

Figure 1: Mechanistic workflow for the cyclization of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Reagents and Quantitative Stoichiometry

The following table outlines the standardized stoichiometry for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluoro-6-methylpicolinonitrile 136.131.001.36 gElectrophile / Core Scaffold
Acetohydroxamic acid 75.071.401.05 gAmbident Nucleophile
Potassium tert-butoxide (t-BuOK) 112.211.501.68 gNon-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent
Brine (Sat. NaCl) --20 mLAqueous Wash

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure reaction integrity at each phase.

Step 1: System Preparation & Deprotonation

  • Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N2) gas.

  • Add anhydrous DMF (15.0 mL) and Potassium tert-butoxide (1.68 g, 15.0 mmol) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Validation Checkpoint 1: The suspension should remain easily stirrable. Ensure the t-BuOK is finely powdered to prevent clumping in DMF.

Step 2: Reagent Addition & SNAr

  • Sequentially add 3-fluoro-6-methylpicolinonitrile (1.36 g, 10.0 mmol) and acetohydroxamic acid (1.05 g, 14.0 mmol) to the cooled mixture.

  • Validation Checkpoint 2: A slight exotherm and a color shift (typically to a pale yellow/orange) will be observed. This visual cue confirms the deprotonation of the hydroxamic acid and the initiation of the SNAr sequence.

Step 3: Intramolecular Cyclization

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 60 °C and stir continuously for 2 to 4 hours.

  • Validation Checkpoint 3 (Reaction Progress): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The UV-active starting material (higher Rf) should fully convert to a highly polar, baseline-shifted spot (lower Rf) that stains positively with ninhydrin, confirming the presence of the primary amine.

Step 4: Quenching & Work-up

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 40 mL of ice-cold distilled water.

  • Validation Checkpoint 4: The addition of water quenches any residual base, completes the deacetylation process, and often induces the precipitation of the crude product.

  • Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (60–120 mesh), utilizing a gradient of 30% to 50% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to afford the target 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine as a solid.

Expert Insights: Causality Behind Experimental Choices

To ensure reproducibility and high yields, it is critical to understand the chemical logic driving this protocol:

  • Why Acetohydroxamic Acid over Hydroxylamine? Free hydroxylamine (NH2OH) is highly nucleophilic at both the nitrogen and oxygen centers, which leads to indiscriminate attack on both the nitrile (forming amidoximes) and the aryl fluoride. Acetohydroxamic acid masks the nitrogen, forcing the oxygen to act as the sole initial nucleophile for the SNAr displacement of the fluoride .

  • Why Potassium tert-butoxide (t-BuOK)? A strong, sterically hindered, non-nucleophilic base is required. If a nucleophilic base like NaOH or NaOMe were used, it would competitively attack the nitrile group, converting it into an amide or imidate, thereby terminating the cyclization pathway.

  • Why DMF as the Solvent? DMF is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the hydroxamate anion relatively unsolvated and "naked." This dramatically increases the nucleophilicity of the oxygen, lowering the activation energy required for the SNAr step at 0 °C.

  • The Role of Temperature Control: The initial addition is performed at 0 °C to control the exothermic deprotonation and prevent degradation of the starting materials. Heating to 60 °C is subsequently required to provide the thermodynamic push for the intramolecular cyclization (nitrogen attack on the nitrile) and the in situ cleavage of the acetyl group.

References

  • Wang, Z.-X., Jing, X., Liu, Q., Yang, J., Zhang, M.-Y., Li, Q.-Q., Cai, J., Yu, Y.-C., Sun, S.-L., Li, N., & Shi, Z.-H. (2025). Design, Synthesis, and Biological Evaluation of Flc-8: A Potent Covalent Flt3 Inhibitor for Flt3-Mutant Aml. SSRN Electronic Journal. URL:[Link]

  • Hembre, E., Early, J. V., Odingo, J., Shelton, C., Anoshchenko, O., Guzman, J., Flint, L., Dennison, D., McNeil, M. B., Korkegian, A., Ovechkina, Y., Ornstein, P., Masquelin, T., Hipskind, P. A., & Parish, T. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. URL:[Link]

Application

Application Notes and Protocols for the Handling and Storage of Sensitive Isoxazolopyridine Amines

Abstract Isoxazolopyridine amines are a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2][3][4] The fusion of the is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazolopyridine amines are a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2][3][4] The fusion of the isoxazole and pyridine rings, coupled with an amine functional group, results in a unique chemical scaffold that, while promising, presents challenges in terms of chemical stability and handling. This guide provides a comprehensive overview of the best practices for the handling and storage of these sensitive molecules, ensuring their integrity for research applications and the safety of laboratory personnel. The protocols outlined herein are grounded in the known reactivity of aminopyridines and isoxazoles, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Proper Handling

The isoxazolopyridine moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological properties, including antiproliferative and antimicrobial activities.[2][3] The amine substituent further enhances the utility of this core structure, providing a key site for synthetic modification and interaction with biological targets.[5] However, the very features that make these molecules chemically interesting also render them susceptible to degradation. The presence of the amine group can significantly influence the reactivity of the heterocyclic system.[5]

Aminopyridine-like structures are known to be sensitive to environmental factors, including air, moisture, and light, and can be toxic.[6] Therefore, the adoption of stringent handling and storage protocols is not merely a matter of good laboratory practice but a critical step in ensuring the validity of experimental results and the safety of researchers. This document provides a detailed guide to mitigate the risks associated with the instability and potential hazards of isoxazolopyridine amines.

Chemical Properties and Stability Profile

Understanding the inherent chemical stability of isoxazolopyridine amines is fundamental to their proper handling. While specific stability data for every derivative is unique, the general characteristics of the aminopyridine and isoxazole moieties provide a strong basis for recommended procedures.

2.1. Sensitivity to Atmospheric Conditions

  • Oxygen: Like many amines, isoxazolopyridine amines can be susceptible to oxidation, which can occur through exposure to atmospheric oxygen.[7][8] This process can be accelerated by light and the presence of certain metal ions. Oxidative degradation can lead to the formation of colored impurities and a loss of compound integrity.

  • Moisture: The amine group imparts a hygroscopic nature to these compounds, leading to the absorption of atmospheric moisture. Water can act as a nucleophile and potentially participate in degradation pathways. Therefore, storage in a dry environment is crucial.[6]

  • Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This can result in a gradual degradation of the sample and may interfere with quantitative analysis.

2.2. Thermal and Photolytic Stability

  • Temperature: Elevated temperatures can promote various degradation pathways. While some heterocyclic compounds exhibit high thermal stability, it is best practice to store isoxazolopyridine amines in a cool environment to minimize the risk of thermal decomposition.[9][10]

  • Light: Exposure to direct sunlight or other sources of UV radiation should be avoided, as this can provide the energy to initiate photochemical degradation reactions.[6] Amber vials or other light-blocking containers are recommended for storage.

2.3. Chemical Incompatibilities

Based on the reactivity of aminopyridines, isoxazolopyridine amines should be considered incompatible with the following:

  • Strong Oxidizing Agents: These can react exothermically and degrade the amine functionality.

  • Strong Acids: The basic amine group will react with strong acids in a potentially vigorous acid-base reaction.[9]

  • Acid Chlorides and Acid Anhydrides: These will readily acylate the amine group.[9]

Hazard Assessment and Personal Protective Equipment (PPE)

Isoxazolopyridine amines, drawing parallels from aminopyridines, should be treated as potentially hazardous materials. The primary routes of exposure are inhalation, skin contact, and ingestion.[11][12]

3.1. Toxicological Profile

Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[6][13] They can cause skin and eye irritation and may lead to systemic effects.[11][12] Therefore, it is imperative to avoid all personal contact.[11]

3.2. Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE when handling isoxazolopyridine amines.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact with the potentially toxic compound.[9]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.[9]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[11]
Respiratory Protection Dust mask or respirator (use in a fume hood is preferred)To prevent inhalation of fine powders, especially when weighing.[11][13]

Detailed Handling and Storage Protocols

4.1. Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name, batch number, and any hazard symbols.

  • Store the unopened container in a designated, controlled environment as soon as possible.

4.2. Storage Protocols

The appropriate storage conditions are critical for maintaining the long-term stability of isoxazolopyridine amines. The following table provides a summary of recommended storage conditions.

Storage Duration Form Temperature Atmosphere Container Additional Notes
Short-Term ( < 1 month) Solid2-8 °C (Refrigerated)Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vialProtect from light and moisture.[6]
Long-Term ( > 1 month) Solid≤ -20 °C (Frozen)Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vial with parafilmMinimizes degradation over extended periods.
In Solution Varies≤ -20 °C (Frozen)Inert Gas (Argon or Nitrogen)Tightly sealed amber glass vialUse anhydrous solvents. Prepare fresh solutions when possible.
Diagram: Storage Condition Decision Tree

The following diagram illustrates the decision-making process for the appropriate storage of isoxazolopyridine amines.

StorageDecisionTree Storage Decision Tree for Isoxazolopyridine Amines start New Sample Received is_solid Is the sample a solid? start->is_solid is_long_term Long-term storage (>1 month)? is_solid->is_long_term Yes in_solution Is the sample in solution? is_solid->in_solution No store_fridge Store at 2-8°C under inert gas in an amber vial. is_long_term->store_fridge No store_freezer Store at <= -20°C under inert gas in a sealed amber vial. is_long_term->store_freezer Yes store_solution Store at <= -20°C under inert gas in an amber vial. Use anhydrous solvent. in_solution->store_solution Yes

Caption: Decision tree for selecting the correct storage conditions.

4.3. Experimental Handling: Weighing and Dispensing

This protocol is designed to minimize exposure and prevent contamination of the bulk material.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.[9]

    • Perform all manipulations within a certified chemical fume hood or a glove box to control exposure.[11]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing:

    • Use clean, dedicated spatulas and weighing paper.

    • Carefully open the container under a blanket of inert gas (e.g., argon or nitrogen) if possible.

    • Quickly dispense the desired amount of solid, avoiding the generation of dust.[11]

    • Immediately and securely close the container.

    • Clean any spills promptly.[9]

  • Dissolving:

    • Add the weighed solid to a clean, dry flask.

    • Add the appropriate anhydrous solvent under an inert atmosphere.

    • If necessary, sonicate or gently warm the mixture to facilitate dissolution.

Diagram: Safe Handling Workflow

This flowchart outlines the critical steps for safely handling isoxazolopyridine amines during experimental procedures.

SafeHandlingWorkflow Safe Handling Workflow for Isoxazolopyridine Amines start Start: Prepare for Handling ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified fume hood or glove box ppe->fume_hood equilibrate Allow container to reach room temperature fume_hood->equilibrate weigh Weigh desired amount carefully, avoiding dust equilibrate->weigh dissolve Dissolve in anhydrous solvent under inert atmosphere weigh->dissolve cleanup Clean work area and tools dissolve->cleanup dispose Dispose of waste according to regulations cleanup->dispose end End of Procedure dispose->end

Caption: Step-by-step workflow for safe handling.

4.4. Disposal

  • All waste materials, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations.[6] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Conclusion

The successful application of isoxazolopyridine amines in research and development is intrinsically linked to the meticulous handling and storage of these sensitive compounds. By adhering to the protocols outlined in this guide, researchers can ensure the chemical integrity of their samples, generate reliable and reproducible data, and maintain a safe laboratory environment. A proactive approach to safety and stability is paramount when working with this promising class of bioactive molecules.

References

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Anonymous. (2026, January 1). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. ResearchGate. Retrieved from [Link]

  • Anonymous. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS. Retrieved from [Link]

  • Li, M., et al. (2024, February 26). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Retrieved from [Link]

  • Biochem Chemopharma France. safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735. Retrieved from [Link]

  • Anonymous. (2021, September 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]

  • Sameh, S., et al. (2021, March 18). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]

  • Anonymous. Influence of cooking methods and storage time on lipid and protein oxidation and heterocyclic aromatic amines production in bacon. ResearchGate. Retrieved from [Link]

  • Anonymous. (2010, August 15). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. Retrieved from [Link]

  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735. Retrieved from [Link]

  • Anonymous. (2024, September 25). (PDF) Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Anonymous. Degradation of amine-based solvents in CO2 capture process by chemical absorption. ResearchGate. Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • Anonymous. (2026, February 9). Effect of Storage Period on Biogenic Amine Content in Sauerkraut. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 15). 05.03 General Reactivity of Amines [Video]. YouTube. Retrieved from [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Anonymous. Chemical Compatibility Chart. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Compatibility. Retrieved from [Link]

  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture. Retrieved from [Link]

  • Arcinova. Stability & QC Testing: Analytical Sciences. Retrieved from [Link]

  • University of Kentucky College of Arts & Sciences. (2024, April 16). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Retrieved from [Link]

  • Lab Supplies. Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Sustainability Directory. (2025, November 30). What Are the Specific Degradation Products of Amine Solvents in CCS That Are Toxic or Carcinogenic?. Retrieved from [Link]

  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]

  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • Anonymous. (2025, November 3). Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022, April 20). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. PMC. Retrieved from [Link]

  • Anonymous. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • RSC Publishing. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Synthesis

Current Status: Online Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Isoxazolopyridine Core Synthesis[1] Executive Summary The synthesis of 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Isoxazolopyridine Core Synthesis[1]

Executive Summary

The synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also known as 3-amino-6-methylisoxazolo[5,4-b]pyridine) is a critical gateway to various kinase inhibitors (e.g., FLT3, GSK-3


). The "standard" literature yield often hovers between 30-50%, plagued by competitive hydrolysis of the nitrile group or incomplete cyclization.

This guide provides an optimized protocol using Acetohydroxamic Acid (AHA) , which serves as a "protected" hydroxylamine equivalent. This method minimizes side reactions compared to the use of free hydroxylamine.[2]

Part 1: The Optimized Protocol (The "Gold Standard")

Do not rely on simple hydroxylamine hydrochloride (


) for this specific fusion. It often leads to the formation of the primary amide (hydrolysis product) rather than the cyclized isoxazole. The Acetohydroxamic Acid (AHA)  route is the industry-preferred method for high fidelity.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
2-Chloro-6-methylnicotinonitrile 1.0Limiting ReagentPurity >98%; Dry
Acetohydroxamic Acid (AHA) 1.2 - 1.5NucleophileDry; Hygroscopic (store in desiccator)
Potassium Carbonate (

)
2.0 - 2.5BaseMust be anhydrous ; Finely ground
DMF (N,N-Dimethylformamide) [0.5 M]SolventAnhydrous (<50 ppm

); Degassed
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under an Argon atmosphere.

  • Solvation: Charge the flask with 2-Chloro-6-methylnicotinonitrile (1.0 eq) and Acetohydroxamic Acid (1.2 eq). Add anhydrous DMF to reach a concentration of 0.5 M (relative to the nitrile).

  • Deprotonation: Add

    
      (2.0 eq) in a single portion.
    
    • Note: The reaction may exotherm slightly.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the nitrile starting material (

      
      ) and the appearance of the fluorescent amine product (
      
      
      
      ).
  • Work-up (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the dark orange/brown solution into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a yellow/tan solid. Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid and wash copiously with water (to remove DMF and inorganic salts) and then cold diethyl ether (to remove unreacted organic impurities).

    • Dry under high vacuum at 45°C.

    • Yield Target: >75%.[3][4]

Part 2: Mechanistic Logic & Visualization[1]

Understanding why we use AHA is key to troubleshooting. The reaction proceeds via an


 mechanism followed by an intramolecular Thorpe-Ziegler-type cyclization.
Pathway Diagram

ReactionMechanism cluster_0 Critical Success Path SM 2-Chloro-6-methyl- nicotinonitrile Inter1 Intermediate A: O-Attack (SNAr) SM->Inter1 + AHA, K2CO3 - Cl- SideProduct Side Product: Nicotinamide (Hydrolysis) SM->SideProduct Water present (Hydrolysis of CN) AHA Acetohydroxamic Acid (Anion) AHA->Inter1 Nucleophile Inter2 Intermediate B: N-Attack on Nitrile (Cyclization) Inter1->Inter2 Intramolecular Cyclization Product 3-Amino-6-methyl- isoxazolo[5,4-b]pyridine Inter2->Product Loss of Acetyl Group (Hydrolysis in situ)

Caption: The reaction pathway showing the critical cyclization steps versus the competitive hydrolysis failure mode.

Part 3: Troubleshooting Guide

User Scenario: "My yield is low (<30%) and the product looks sticky."

Diagnostic Matrix
Symptom Probable Cause Corrective Action
Starting Material Remains (after 6h)Poor Nucleophilicity or Stirring1.[3] Ensure

is finely ground (mortar & pestle).2. Increase AHA equivalents to 1.5.3. Check DMF water content (Water inhibits the

rate).
New Spot at Baseline (LCMS: M+18) Nitrile Hydrolysis CRITICAL: Your system is wet. The nitrile hydrolyzed to the primary amide (

).Fix: Use fresh anhydrous DMF and dry the

in an oven before use.
Dark Black Tar / Low Mass Balance Thermal Decomposition1. Lower temp to 70°C and extend time.2. Degas DMF with Nitrogen sparging for 15 mins (Pyridine rings oxidize at high temp/O2).
Product is "Gummy" Residual DMF/Oligomers1. Slurry the crude solid in Acetonitrile or Diethyl Ether and sonicate.2. Filter again. The impurity usually stays in the liquor.
Intermediate Mass (M+42) Observed Incomplete DeacetylationThe acetyl group from AHA hasn't fallen off.Fix: Treat the crude with 2N NaOH/MeOH (1:1) at RT for 30 mins, then re-precipitate with HCl.

Part 4: Advanced Optimization & FAQs

Q: Can I use Hydroxylamine Hydrochloride ( ) instead of AHA?

A: Yes, but it is risky. Hydroxylamine is a harder nucleophile and less selective. If you must use it:

  • Protocol Adjustment: You must pre-neutralize the HCl salt with NaOH in water/ethanol before adding the nitrile.

  • Risk: This often leads to the "amidoxime" intermediate which requires a second step (heating with acid) to cyclize, reducing overall yield. Stick to AHA for a one-pot solution.

Q: Why is the color so dark?

A: Electron-deficient pyridine rings (like nicotinonitriles) are prone to forming Charge-Transfer (CT) complexes or polymerization byproducts in base. This is normal. Rely on LC-MS/NMR, not color.

Q: How do I scale this up to >100g?

A:

  • Exotherm Control: Add the

    
     in portions.
    
  • Work-up: Do not pour into water. Instead, distill off 80% of the DMF under reduced pressure first, then add water. This prevents massive exotherms and makes filtration easier.

References

  • General Synthesis of Isoxazolo[5,4-b]pyridines

    • Title: Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors...
    • Source:Bioorganic & Medicinal Chemistry, 2022.
    • URL:[Link]

    • Relevance: Validates the core scaffold synthesis and stability.
  • Acetohydroxamic Acid Mechanism

    • Title: Neutral acetohydroxamic acid coordination to a mononuclear Ni(II) center... (Mechanistic insights into AHA reactivity)
    • Source:Chemical Communic
    • URL:[Link]

    • Relevance: Although focused on coordination, this paper details the nucleophilic properties of AHA.
  • Base-Promoted Cyclization (Shionogi Method Context)

    • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
    • Source:Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

    • Relevance: Provides modern context on the base-promoted cyclization of nitropyridines/cyanopyridines to isoxazoles.
  • Reference Protocol for 3-Amino-5-methylisoxazole (Analogous Chemistry)

Sources

Optimization

Introduction: The Significance and Synthetic Challenges of Isoxazolopyridines

An in-depth guide to navigating and resolving common challenges in the synthesis of isoxazolopyridines. Isoxazolopyridines are a class of fused heterocyclic compounds of significant interest in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating and resolving common challenges in the synthesis of isoxazolopyridines.

Isoxazolopyridines are a class of fused heterocyclic compounds of significant interest in pharmaceutical and materials science research. Their derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2] The synthesis of these molecules, however, is often fraught with challenges, particularly during the critical cyclization step. Low yields, the formation of intractable side products, and reaction failures are common hurdles that researchers face.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to troubleshooting common failures in isoxazolopyridine formation. By understanding the underlying chemical principles and systematically addressing experimental variables, you can significantly improve the success rate of your syntheses.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues encountered during isoxazolopyridine synthesis in a question-and-answer format.

Q1: My cyclization reaction is not proceeding to completion, or the yield is consistently low. What are the common causes and how can I improve it?

Low or incomplete conversion is one of the most frequent problems in heterocyclic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]

Pillar 1: Re-evaluate Reaction Conditions

  • Temperature and Reaction Time: These are critical parameters.[3] Some cyclizations require significant thermal energy to overcome the activation barrier, while others may be reversible or lead to decomposition at elevated temperatures.

    • Troubleshooting: If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if you suspect product degradation (see Q3), lowering the temperature may be beneficial.[4] Monitor the reaction progress at regular intervals using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[3][4] For thermally sensitive substrates, microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[5]

  • Concentration: The concentration of reactants can influence reaction rates. For intramolecular cyclizations, running the reaction under more dilute conditions can sometimes favor the desired cyclization over intermolecular side reactions.

Pillar 2: Scrutinize Reagents and Solvents

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, leading to lower yields.[3] Always ensure the purity of your reagents before starting the reaction.

  • Solvent Choice and Purity: The solvent plays a crucial role in the reaction's success.[6] Its polarity can affect the solubility of reagents and the stability of intermediates.[4]

    • Troubleshooting: If the reaction is not proceeding, a solvent screen is highly recommended. Ensure that solvents are anhydrous, especially for reactions involving strong bases or water-sensitive intermediates.[3]

Pillar 3: Consider the Reaction Atmosphere

  • Sensitivity to Air and Moisture: Many organic reactions are sensitive to atmospheric oxygen and moisture.[3] If your substrates or reagents are known to be sensitive, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge, especially with multifunctional substrates.[4] Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

Strategies to Enhance Selectivity:

  • Control of Reaction Temperature: Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes disfavor the formation of these kinetic byproducts.[4]

  • Choice of Base/Catalyst: The choice of base or catalyst is critical. A base that is too strong might deprotonate multiple sites, leading to a mixture of products.

    • Troubleshooting: A screening of different bases (e.g., organic vs. inorganic, strong vs. weak) can help identify the optimal conditions for your specific transformation. In some cases, a selective catalyst can direct the reaction towards the desired product.[4]

  • Order of Addition: The order in which reagents are added can significantly impact the outcome. For example, adding a highly reactive reagent slowly to the reaction mixture can help to control the reaction and minimize the formation of side products.[4]

  • Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored.[4] Experimenting with a range of solvents is a valuable strategy for improving selectivity.

Q3: The desired isoxazolopyridine product appears to be degrading during the reaction or workup. What can I do to prevent this?

Product degradation can be a significant issue, particularly with highly functionalized or strained heterocyclic systems.

Troubleshooting Product Instability:

  • Milder Reaction Conditions: If you suspect your product is unstable at higher temperatures, try running the reaction at a lower temperature for a longer period.[4]

  • Modified Workup Procedure: The workup procedure can expose your product to conditions that may cause degradation (e.g., strong acids or bases, prolonged exposure to water or silica gel).

    • Troubleshooting: Consider a milder workup, such as an extractive procedure with minimal aqueous contact, followed by rapid purification. If the product is sensitive to silica gel, consider alternative purification methods like crystallization or chromatography on a less acidic stationary phase (e.g., alumina).

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. This will help you identify the point at which the product concentration is at its maximum before significant degradation occurs.[3]

Q4: I'm having difficulty purifying my isoxazolopyridine product. What are some effective purification strategies?

The polarity and potential for hydrogen bonding in heterocyclic compounds can make purification challenging.[4]

Recommended Purification Techniques:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[4] Take the time to screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room or lower temperatures.

  • Column Chromatography: Silica gel column chromatography is a versatile technique. However, for particularly polar compounds, you may need to use a more polar eluent system. In some cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape and separation.

  • Preparative HPLC: For challenging separations or to achieve very high purity, preparative reverse-phase HPLC can be an excellent option.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in isoxazolopyridine synthesis.

G cluster_0 Troubleshooting Workflow for Low Yields start Initial Observation: Low Yield / No Product q1 Is there any conversion of starting material? start->q1 no_conversion Potential Cause: Reaction Not Initiated q1->no_conversion No low_conversion Potential Cause: Suboptimal Conditions or Side Reactions/Degradation q1->low_conversion Yes, but low no_conversion_sol Troubleshooting: - Increase Temperature - Screen Catalysts/Bases - Check Reagent Purity - Use a more polar solvent no_conversion->no_conversion_sol q2 Are there significant side products? low_conversion->q2 side_products Potential Cause: Poor Selectivity q2->side_products Yes no_side_products Potential Cause: Product Degradation or Reversible Reaction q2->no_side_products No side_products_sol Troubleshooting: - Lower Temperature - Screen Solvents/Bases - Adjust Stoichiometry - Change Order of Addition side_products->side_products_sol no_side_products_sol Troubleshooting: - Use Milder Conditions - Modify Workup - Monitor Reaction Profile no_side_products->no_side_products_sol

Caption: A step-by-step guide to diagnosing low-yield reactions.

Key Experimental Protocols

Protocol 1: Small-Scale Trial Reaction for Condition Optimization

This protocol is designed to efficiently screen various parameters on a small scale before committing large amounts of starting material.[3]

  • Setup: In a series of small reaction vials, add your starting materials (e.g., 0.1 mmol scale).

  • Variable Screening:

    • Solvent Screen: To separate vials, add an equal volume of different anhydrous solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile, THF).

    • Base Screen: To another set of vials (each with the most promising solvent from the previous screen), add an equimolar amount of different bases (e.g., K₂CO₃, Cs₂CO₃, DBU, Et₃N).

    • Temperature Screen: Set up reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Reaction Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Analyze the aliquots by TLC or LC-MS to determine the extent of conversion and the formation of side products.

  • Scale-Up: Once the optimal conditions are identified, you can confidently scale up the reaction.

Data Presentation: Solvent and Base Screening Tables

The following tables provide a starting point for your optimization experiments.

Table 1: Common Solvents for Cyclization Reactions

SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Applications & Notes
Toluene2.4111Good for azeotropic removal of water.
1,4-Dioxane2.2101Aprotic ether, often used in cyclizations.
Acetonitrile (MeCN)37.582Polar aprotic solvent, good for SₙAr reactions.
N,N-Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent.
Tetrahydrofuran (THF)7.666Common polar aprotic solvent.
Ethanol (EtOH)24.678Protic solvent, can participate in reactions.

Table 2: Common Bases for Cyclization Reactions

BaseClasspKa of Conjugate AcidNotes
Potassium Carbonate (K₂CO₃)Inorganic10.3Mild, commonly used base.
Cesium Carbonate (Cs₂CO₃)Inorganic10.3More soluble than K₂CO₃, sometimes more effective.
Triethylamine (Et₃N)Organic10.7Common organic base, acts as an acid scavenger.
DBUOrganic13.5Strong, non-nucleophilic organic base.
Sodium Hydride (NaH)Inorganic~35Very strong, non-nucleophilic base; requires anhydrous conditions.

Conclusion

The synthesis of isoxazolopyridines, while challenging, is achievable through a systematic and informed approach to troubleshooting. By carefully considering the reaction conditions, reagent purity, and potential for side reactions and degradation, researchers can significantly improve their synthetic outcomes. This guide provides a framework for diagnosing and solving common problems, ultimately facilitating the successful synthesis of these valuable heterocyclic compounds.

References

  • Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. (2009, April 13). ACS Publications. Retrieved from [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024, May 14). Beilstein Journals. Retrieved from [Link]

  • Optimization of the cyclization reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (2024, February 26). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2025, December 25). ResearchGate. Retrieved from [Link]

  • Solved Problems On Heterocyclic Chemistry. (2019, December 12). YouTube. Retrieved from [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017, February 4). MDPI. Retrieved from [Link]

  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methylisoxazolo[5,4-b]pyridin-3-amine

Target Audience: Researchers, scientists, and drug development professionals. Molecule: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (CAS: 1082842-68-9) Introduction 6-Methylisoxazolo[5,4-b]pyridin-3-amine is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Molecule: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (CAS: 1082842-68-9)

Introduction

6-Methylisoxazolo[5,4-b]pyridin-3-amine is a privileged fused bicyclic scaffold frequently utilized in the development of kinase inhibitors and [1]. The synthesis typically involves the base-mediated cyclization of 2-chloro-6-methylnicotinonitrile with N-hydroxyacetamide (acetohydroxamic acid) in the presence of potassium tert-butoxide or potassium carbonate[1][2]. However, isolating the pure amine presents significant chromatographic and solubility challenges. This guide provides field-proven troubleshooting strategies to overcome these bottlenecks.

Section 1: The "Brick Dust" Dilemma (Solubility & Loading)

Q: Why does my crude product crash out during column loading, causing high backpressure and poor resolution?

A: Fused heteroaromatics like 6-methylisoxazolo[5,4-b]pyridin-3-amine exhibit strong intermolecular hydrogen bonding (between the primary amine and the pyridine/isoxazole nitrogens) and extensive π-π stacking. This leads to the "brick dust" phenomenon, where the compound is virtually insoluble in standard non-polar loading solvents like dichloromethane (DCM) or hexanes. Attempting a liquid load forces the compound to precipitate at the column head, ruining the separation band.

Protocol: Dry Loading via Celite 545 Causality (Expertise): Dry loading bypasses the solubility bottleneck by pre-adsorbing the compound onto a high-surface-area, inert matrix. This allows the mobile phase to dissolve the compound gradually as the solvent gradient increases, preventing precipitation.

  • Dissolution: Dissolve the crude reaction mixture in a highly polar, volatile solvent (e.g., Tetrahydrofuran or 10% Methanol in DCM).

  • Adsorption: Add Celite 545 to the flask at a 1:2 to 1:3 ratio (crude weight to Celite weight). Crucial Note: Avoid using standard silica gel for dry loading this specific molecule, as the basic amine will bind too strongly to the silanols before the run even begins.

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.

  • Loading: Pack the powder into an empty pre-column cartridge, top with a frit, and attach it to the flash chromatography system.

Section 2: Chromatographic Resolution (Tailing & Co-elution)

Q: I am seeing severe streaking on bare silica and co-elution with the uncyclized oxime intermediate. How do I resolve this?

A: The target molecule is highly amphoteric. The basic pyridine nitrogen and the primary amine interact strongly with the acidic silanol groups (pKa ~4.5–5.5) on standard bare silica gel, causing severe peak tailing. Furthermore, incomplete cyclization of N-hydroxyacetamide leaves polar intermediates that co-elute in standard Ethyl Acetate/Hexane gradients, a common issue when purifying [3][4].

Protocol: Optimized Normal-Phase Flash Chromatography Causality (Expertise): Neutralizing the acidic silanol groups prevents secondary acid-base interactions, sharpening the peak and cleanly separating it from the neutral/acidic byproducts.

  • Stationary Phase Selection: If available, switch to Amine-functionalized silica (KP-NH). If using bare silica, you must chemically modify the mobile phase.

  • Mobile Phase Modification (Bare Silica): Prepare a solvent system of DCM and MeOH. Add 1% (v/v) aqueous NH₄OH (28% ammonia solution) or 1–5% Triethylamine (TEA) to the MeOH line.

  • Gradient Design:

    • Equilibrate the column with 100% DCM (containing 1% TEA if not using NH₄OH).

    • Run a shallow gradient from 0% to 10% modified MeOH over 10 to 12 column volumes (CV).

    • The unreacted 2-chloro-6-methylnicotinonitrile will elute first (non-polar), followed by the target amine as a sharp peak, leaving the highly polar uncyclized oxime permanently retained on the column.

Section 3: Alternative Purification (Non-Chromatographic)

Q: Can I purify 6-methylisoxazolo[5,4-b]pyridin-3-amine without column chromatography to support a multi-gram scale-up?

A: Yes. You can exploit the basicity of the pyridine ring. At a low pH, the pyridine nitrogen protonates, rendering the molecule water-soluble, while the unreacted nitrile starting material remains organic-soluble.

Protocol: Acid-Base Extraction & Recrystallization Causality (Expertise): This self-validating protocol uses orthogonal solubility states (ionized vs. neutral) to strip away both non-polar and highly polar impurities without the need for silica gel.

  • Acidic Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (3 × 50 mL). The target amine protonates and moves to the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2 × 30 mL) to remove residual non-polar starting materials.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add saturated aqueous NaHCO₃ or cold 2M NaOH dropwise until the pH reaches 8–9.

  • Isolation: The neutral 6-methylisoxazolo[5,4-b]pyridin-3-amine will precipitate as a solid. Filter the suspension through a Büchner funnel and wash with ice-cold water.

  • Recrystallization: Recrystallize the filter cake from a mixture of Ethanol/Water (typically 3:1) to achieve >98% purity.

Section 4: Quantitative Data & Solvent Systems Summary
Parameter / PropertyObservation / ValueTroubleshooting Implication
pKa (Pyridine Nitrogen) ~4.5 – 5.5 (Estimated)Protonates in 1M HCl; dictates acid-base extraction pH thresholds.
Solubility (Hexanes/DCM) < 1 mg/mLCauses "brick dust" precipitation; necessitates dry loading on Celite.
Solubility (MeOH/DMSO) > 50 mg/mLIdeal for initial dissolution prior to dry loading or recrystallization.
Rf (Bare Silica, 50% EtOAc/Hex) 0.15 – 0.25 (Severe Tailing)Indicates strong silanol binding; requires basic modifiers (TEA/NH₄OH).
Rf (KP-NH Silica, 50% EtOAc/Hex) 0.40 – 0.50 (Sharp Peak)Amine-functionalized silica neutralizes interactions, improving resolution.
Section 5: Purification Workflow Diagram

PurificationWorkflow Start Crude 6-methylisoxazolo [5,4-b]pyridin-3-amine ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale Small Scale (< 1 g) ScaleCheck->SmallScale LargeScale Large Scale (> 1 g) ScaleCheck->LargeScale DryLoad Dry Load on Celite (Avoid Liquid Loading) SmallScale->DryLoad AcidBase Acid-Base Extraction (1M HCl then NaHCO3) LargeScale->AcidBase Chromatography Flash Chromatography (KP-NH Silica or DCM/MeOH/NH4OH) DryLoad->Chromatography Pure Pure Product (>95% Purity) Chromatography->Pure Recryst Recrystallization (EtOH/H2O) AcidBase->Recryst Recryst->Pure

Purification decision tree for 6-methylisoxazolo[5,4-b]pyridin-3-amine based on reaction scale.

References
  • Title: Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis Source: Frontiers in Chemistry / PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Case ID: SOL-ISOX-006 Status: Open Subject: Overcoming high lattice energy and poor solubility in DMSO Compound Class: Fused Heterocyclic Amines (Isoxazolo-pyridines) Executive Summary: The "Brick Dust" Problem User Issu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-ISOX-006 Status: Open Subject: Overcoming high lattice energy and poor solubility in DMSO Compound Class: Fused Heterocyclic Amines (Isoxazolo-pyridines)

Executive Summary: The "Brick Dust" Problem

User Issue: You are likely experiencing undissolved particulates, "floating" crystals, or immediate precipitation of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in DMSO, even at concentrations that should theoretically be soluble (e.g., 10–50 mM).

Root Cause Analysis: This molecule possesses a rigid, planar fused bicyclic system. The specific arrangement of the amine donor (at position 3) and the pyridine/isoxazole nitrogen acceptors creates a "molecular zipper" effect. This leads to:

  • High Crystal Lattice Energy: The molecules stack efficiently (pi-pi stacking), requiring significant energy to break apart.

  • Intermolecular Hydrogen Bonding: Strong networks form between the amine and ring nitrogens, resisting solvent penetration.

The Solution: Standard vortexing is insufficient. You must use a combination of thermodynamic disruption (heat) and chemical modification (protonation) to overcome the lattice energy.

Diagnostic Decision Matrix

Before proceeding, use this logic flow to select the appropriate solubilization method.

SolubilityFlow Start Start: Compound + DMSO Check1 Visual Inspection: Is it clear? Start->Check1 Success Proceed to QC/Assay Check1->Success Yes MethodA Method A: Physical Disruption (Sonication + Mild Heat) Check1->MethodA No (Particulates) Check2 Is it clear? MethodA->Check2 Check2->Success Yes MethodB Method B: The 'Acid Trick' (Add 0.1-1.0% TFA or HCl) Check2->MethodB No (Stubborn Solid) Check3 Is it clear? MethodB->Check3 Check3->Success Yes MethodC Method C: Cosolvent/Formulation (PEG400 or Lipid Carrier) Check3->MethodC No (Saturation Reached)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on visual feedback.

Troubleshooting Guides
Method A: Physical Disruption (First Line of Defense)

Use this for concentrations < 10 mM or if the compound is loosely aggregated.

The Mechanism: Ultrasonic cavitation breaks physical aggregates, increasing surface area, while heat increases the kinetic energy of the solvent molecules to overcome the lattice enthalpy.

Protocol:

  • Sonication: Place the sealed vial in an ultrasonic water bath. Sonicate for 10–15 minutes .

    • Warning: Do not allow the water bath temperature to exceed 40°C during sonication to prevent degradation.

  • Thermal Shift: If sonication fails, heat the DMSO solution to 45–50°C in a water bath for 5–10 minutes. Vortex every 2 minutes.

  • Equilibration: Allow the solution to return to room temperature (RT). Check for reprecipitation.

Method B: The "Acid Trick" (Chemical Modification)

Use this for concentrations > 10 mM or stubborn "brick dust" solids. This is the most effective method for aminopyridines.

The Mechanism: The pyridine nitrogen is weakly basic. Adding a stoichiometric equivalent of acid protonates this nitrogen (


). This disrupts the intermolecular H-bonding network  and introduces charge repulsion between molecules, drastically increasing solubility in polar solvents like DMSO.

Protocol:

  • Calculate the molarity of your target stock.

  • Add Trifluoroacetic Acid (TFA) or Acetic Acid to the DMSO.

    • Recommendation: Prepare "Acidified DMSO" (DMSO containing 0.1% to 1.0% v/v TFA) beforehand.

  • Add the solid compound to the Acidified DMSO.

  • Vortex/Sonicate. Dissolution is often instantaneous.

ParameterStandard DMSOAcidified DMSO (0.5% TFA)
Solubility Limit Low (~1–5 mg/mL)High (>20 mg/mL)
Stability HighModerate (Check assay compatibility)
Primary Use General ScreeningNMR, LCMS, High-Conc Stocks
Method C: Cosolvent Formulation (For Animal/Cell Work)

Use this if DMSO toxicity is a concern or for aqueous dilution.

The Mechanism: Pure DMSO stocks often "crash out" when diluted into water (antisolvent precipitation).[1] Using a surfactant or polymer prevents crystal nucleation during dilution.

Recommended Vehicle:

  • Stock: 100% DMSO (or Acidified DMSO).

  • Diluent: 5% Tween 80 + 30% PEG 400 + 65% Saline.

  • Note: Never dilute directly into pure saline/PBS; the compound will precipitate immediately.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 20 mM stock solution of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Materials:

  • Compound (Solid)[2][3]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • TFA (Optional, HPLC Grade)

  • Amber glass vials (Borosilicate)

Workflow:

  • Weighing: Weigh the compound directly into the amber vial. Do not weigh on paper and transfer, as static charge is common with these crystalline solids.

  • Solvent Calculation:

    
    
    
    • MW of C7H7N3O ≈ 149.15 g/mol (Verify specific salt form MW).

  • Addition: Add 70% of the calculated DMSO volume.

  • Agitation: Vortex for 30 seconds.

    • Checkpoint: If solid remains, add TFA to a final concentration of 0.5% v/v.

  • Top-up: Add the remaining DMSO to reach the final volume.

  • Clarification: Centrifuge at 13,000 rpm for 5 minutes.

    • Critical: If a pellet forms, the concentration is too high. Transfer the supernatant (saturated solution) to a new tube and re-determine concentration via UV/HPLC.

Frequently Asked Questions (FAQ)

Q1: I see a "pellet" after centrifuging my stock. Is it safe to use? A: No. The pellet indicates the solution is saturated and undissolved solid remains. Using the supernatant without re-quantifying means your concentration is unknown. You must dilute the sample or use Method B (Acidification) to dissolve the pellet.

Q2: Will adding TFA interfere with my biological assay? A: It depends on the dilution factor. If you dilute a 10 mM stock (with 1% TFA) 1:1000 into media, the final TFA concentration is 0.001%. Most cellular assays tolerate this. However, for pH-sensitive assays (e.g., fluorescence polarization), ensure your buffer has enough capacity (HEPES/MOPS) to neutralize the trace acid.

Q3: Can I freeze-thaw this stock? A: Yes, but repeated freeze-thaw cycles promote crystal nucleation.

  • Best Practice: Aliquot the stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.

  • Recovery: Upon thawing, always vortex and inspect for precipitates. If crystals appear, heat to 37°C before use.

Q4: Why does it precipitate when I add it to PBS? A: This is "Antisolvent Precipitation."[1] The molecule is hydrophobic. When DMSO (good solvent) is diluted with water (antisolvent), the solubility drops exponentially.

  • Fix: Dilute the DMSO stock into serum-containing media (proteins bind the drug) or use an intermediate dilution step with PEG400.

References
  • BenchChem Technical Support. (2025).[1][2][3] Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Retrieved from

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles of solubility enhancement for rigid heterocycles).
  • Carbain, B., et al. (2014).[4] Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Chemistry - A European Journal. (Demonstrates the use of TFA to solubilize and activate heterocyclic amines). Retrieved from

  • Li, Di, et al. (2005). Solubility of Heterocyclic Organic Compounds in DMSO. Journal of Chemical & Engineering Data. (Reference for general solubility behavior of fused nitrogen systems).

Sources

Troubleshooting

Minimizing side reactions during 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine functionalization

Technical Support Center: Functionalization of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine Welcome to the technical support center for the functionalization of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

Welcome to the technical support center for the functionalization of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side reactions and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the functionalization of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, providing quick solutions and explanations for frequently observed issues.

FAQ 1: N-Acylation Reactions

Question: I am attempting an N-acylation of the 3-amino group, but I am observing low yields and the formation of multiple products. What are the likely side reactions and how can I mitigate them?

Answer:

Low yields and multiple products in N-acylation reactions of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine often stem from two main issues: di-acylation and reaction at the pyridine nitrogen. The exocyclic amino group is generally more nucleophilic, but under certain conditions, competitive acylation at the endocyclic pyridine nitrogen can occur.

Common Side Reactions:

  • Di-acylation: The initially formed mono-acylated product can undergo a second acylation, particularly with highly reactive acylating agents or prolonged reaction times.

  • Pyridine N-acylation: The pyridine nitrogen can be acylated, leading to the formation of a charged pyridinium species, which may be unstable and lead to downstream decomposition products.

  • Hydrolysis of Acylating Agent: In the presence of moisture, acylating agents like acyl chlorides or anhydrides can hydrolyze, reducing their effective concentration and leading to incomplete conversion.[3]

Troubleshooting Strategies:

StrategyRationale
Choice of Acylating Agent Use less reactive acylating agents such as activated esters (e.g., N-hydroxysuccinimide esters) or perform the reaction in the presence of a coupling agent (e.g., EDC, HATU) and a carboxylic acid. This provides a more controlled acylation.
Reaction Conditions Employ milder reaction conditions. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reactivity and improve selectivity.
Base Selection Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent it from competing with the amine as a nucleophile. The base is crucial for scavenging the acid byproduct.
Stoichiometry Control Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete consumption of the starting amine without promoting di-acylation.
Solvent Choice Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to avoid side reactions with the solvent. Ensure the solvent is anhydrous.

Below is a DOT script visualizing the decision-making process for troubleshooting N-acylation.

cluster_0 Troubleshooting N-Acylation cluster_1 Potential Causes cluster_2 Solutions start Low Yield / Multiple Products check_conditions Analyze Reaction Conditions start->check_conditions diacylation Di-acylation check_conditions->diacylation Excess acylating agent? n_acylation Pyridine N-acylation check_conditions->n_acylation Harsh conditions? hydrolysis Hydrolysis of Acylating Agent check_conditions->hydrolysis Moisture present? reagent Change Acylating Agent (e.g., activated esters) diacylation->reagent stoichiometry Control Stoichiometry diacylation->stoichiometry temp Lower Reaction Temperature n_acylation->temp base Use Non-nucleophilic Base (e.g., DIPEA) n_acylation->base solvent Use Anhydrous Aprotic Solvent hydrolysis->solvent

Troubleshooting workflow for N-acylation side reactions.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura coupling at the 3-amino position (after conversion to a halide or triflate) and observing significant amounts of dehalogenation/detriflation and homocoupling of the boronic acid. How can I improve the yield of the desired cross-coupled product?

Answer:

Side reactions in palladium-catalyzed cross-couplings are common, especially with heteroaromatic substrates. Dehalogenation (or detriflation) and boronic acid homocoupling are often indicative of suboptimal reaction conditions, particularly related to the catalyst system and base.

Common Side Reactions:

  • Dehalogenation/Detriflation: This occurs when the organopalladium intermediate undergoes protonolysis before transmetalation with the boronic acid. This is often exacerbated by the presence of water or protic solvents and certain bases.

  • Homocoupling (Glaser-Hay type): Boronic acids can undergo oxidative homocoupling to form biaryls, a reaction often catalyzed by the palladium species, especially in the presence of oxygen.

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, reducing its activity. This is often visible as a black precipitate.

Troubleshooting Strategies:

StrategyRationale
Ligand Selection The choice of phosphine ligand is critical. Electron-rich, bulky ligands like those from the Buchwald or Hartwig series (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination and suppress side reactions.[4][5][6] For Suzuki couplings, dialkylbiaryl phosphine ligands are often effective.[7]
Palladium Precatalyst Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species and improve reaction reproducibility.[7]
Base and Solvent The choice of base is crucial. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like alkoxides to minimize dehalogenation.[8] The solvent should be anhydrous and deoxygenated. Toluene, dioxane, or THF are common choices.
Degassing Thoroughly degas the reaction mixture to remove oxygen, which can contribute to boronic acid homocoupling and catalyst degradation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
Temperature Control Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition. A systematic temperature screen can identify the optimal balance.[9][10]

The following DOT script illustrates a typical experimental workflow for optimizing a Suzuki-Miyaura coupling reaction.

cluster_0 Optimization of Suzuki-Miyaura Coupling start Prepare Reactants (Halide/Triflate, Boronic Acid) setup Assemble Reaction under Inert Atmosphere start->setup degas Degas Solvent and Reaction Mixture setup->degas add_catalyst Add Pd Precatalyst and Ligand degas->add_catalyst add_base Add Base add_catalyst->add_base heat Heat to Optimized Temperature add_base->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify

Experimental workflow for Suzuki-Miyaura coupling.

FAQ 3: Diazotization and Subsequent Reactions

Question: I am trying to perform a Sandmeyer-type reaction on the 3-amino group, but the diazonium salt appears to be unstable, leading to decomposition and low yields of the desired product. How can I improve the stability and reactivity of the diazonium intermediate?

Answer:

The stability of heteroaromatic diazonium salts can be highly variable. The electron-donating nature of the oxazole ring and the methyl group on the pyridine ring can influence the stability of the diazonium species derived from 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine.

Common Issues:

  • Decomposition of Diazonium Salt: The diazonium salt can decompose, often through loss of N₂, to form a highly reactive aryl cation, which can then react with any available nucleophile in the reaction mixture (including the solvent) or undergo other rearrangements.[11]

  • Incomplete Diazotization: The reaction of the amine with nitrous acid may be incomplete, leaving unreacted starting material.[12]

  • Side Reactions of the Diazonium Salt: Besides the desired Sandmeyer reaction, the diazonium salt can participate in other reactions, such as azo coupling if unreacted starting amine is present.[13]

Troubleshooting Strategies:

StrategyRationale
Low Temperature Perform the diazotization at low temperatures (typically 0-5 °C) to minimize the rate of decomposition of the diazonium salt.[13]
Acid Choice The choice of acid is important. While HCl is common, using HBF₄ can sometimes lead to the formation of a more stable tetrafluoroborate diazonium salt, which can be isolated in some cases.
Nitrite Source Use a fresh, high-purity source of sodium nitrite (NaNO₂) or an organic nitrite source like tert-butyl nitrite (t-BuONO) or isoamyl nitrite for non-aqueous conditions.
Immediate Use Use the generated diazonium salt immediately in the subsequent reaction without attempting to isolate it.
Gas-Solid Diazotization For some heterocyclic amines, gas-solid diazotization using gaseous nitrogen dioxide can provide a quantitative and waste-free method to generate the diazonium salt.[14]

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common functionalization reactions.

Scenario 1: N-Alkylation

Observed Problem: Attempted N-alkylation of the 3-amino group with an alkyl halide results in a complex mixture of products, including N,N-dialkylation and potential quaternization of the pyridine nitrogen.

Root Cause Analysis: The 3-amino group can undergo multiple alkylations, and the pyridine nitrogen remains a potential site for alkylation, especially with reactive alkylating agents.

Detailed Troubleshooting Steps:

  • Protecting Group Strategy: The most reliable way to achieve mono-N-alkylation is to first protect the amino group, perform the desired functionalization on another part of the molecule if necessary, and then deprotect. Alternatively, a single alkyl group can be introduced, followed by protection of the secondary amine before further reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced under standard conditions.[15] The choice of protecting group should be orthogonal to other planned reaction conditions.[16][17]

  • Reductive Amination: A more direct route to mono-N-alkylation is through reductive amination. This involves reacting the 3-amino compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally highly selective for mono-alkylation.

Exemplary Protocol: Reductive Amination

  • Dissolve 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Add a mild acid catalyst, such as acetic acid (catalytic amount), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as STAB (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Electrophilic Aromatic Substitution on the Pyridine Ring

Observed Problem: Attempts to perform electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyridine ring result in low yields, no reaction, or decomposition of the starting material.

Root Cause Analysis: The pyridine ring is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution. The presence of the fused oxazole ring and the amino group can further complicate the electronic properties and reactivity. Direct electrophilic substitution on such a heteroaromatic system is often challenging.

Detailed Troubleshooting Steps:

  • Activate the Ring: If substitution is desired on the pyridine ring, it is often necessary to first N-oxidize the pyridine nitrogen. The resulting pyridine-N-oxide is more activated towards electrophilic substitution at the positions ortho and para to the N-oxide. The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd).

  • Lithiation/Halogen-Metal Exchange: A more versatile approach for functionalizing the pyridine ring is through directed ortho-metalation (DoM) or halogen-metal exchange followed by quenching with an electrophile. For example, if a bromo-substituted analogue is available, it can be treated with n-butyllithium or isopropylmagnesium chloride at low temperature to generate an organometallic intermediate, which can then react with a wide variety of electrophiles.

Exemplary Protocol: N-Oxidation

  • Dissolve 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the excess m-CPBA with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the N-oxide by column chromatography or recrystallization.

III. References

  • Banda, V., Gautham, S. K., Pillalamarri, S. R., Chavva, K., & Banda, N. (2016). Synthesis of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives, their antimicrobial and anticancer activity. Journal of Heterocyclic Chemistry, 53(4), 1168–1175.

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Dounay, A. B., & Hentemann, M. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12534–12579.

  • Fahim, A. M., & Shalaby, M. A. (2019). Synthesis, biological evaluation, molecular docking and DFT calculations of novel benzenesulfonamide derivatives. Journal of Molecular Structure, 1176, 408–421.

  • Kaupp, G., Naimi-Jamal, M. R., & Schmeyers, J. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. European Journal of Organic Chemistry, 2003(8), 1589-1600.

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.

  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • R Discovery. (2003, March 27). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Retrieved from [Link]

  • Rodgers, G. R., & Neish, W. J. P. (1986). Linear expanded xanthines. Monatshefte für Chemie, 117(5-6), 879–882.

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • SciForum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]

  • Semantic Scholar. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Warda, E. T., Shehata, I. A., & El-Gazzar, A. B. A. (2020). Synthesis of novel isoxazole functionalized pyrazolo[3,4-b]pyridine derivatives; their anticancer activity. Journal of Heterocyclic Chemistry, 57(6), 2535–2538.

  • Wiley Online Library. (2021, March 15). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Optimization

Recrystallization solvent systems for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Ticket ID: #REC-ISOX-54B-003 Topic: Recrystallization solvent systems for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile Us...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-ISOX-54B-003 Topic: Recrystallization solvent systems for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "I need a robust recrystallization solvent system for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine. The crude material is dark and potentially contains unreacted nitrile or hydroxamic acid precursors."

Technical Analysis: The target molecule, 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (also referred to as 3-amino-6-methylisoxazolo[5,4-b]pyridine), presents specific purification challenges due to its fused heterocyclic nature.

  • Structural Features: A fused pyridine-isoxazole core with a primary amine (

    
    ) and a methyl group.
    
  • Physicochemical Profile:

    • Polarity: Moderate to High. The amine is a hydrogen bond donor; the ring nitrogens are acceptors.

    • Basicity: The pyridine nitrogen provides basic character, making the compound pH-sensitive.[1]

    • Stability: The primary amine is susceptible to oxidation (browning) if heated for prolonged periods in air.

Recommended Solvent Strategy: The "Gold Standard" for amino-isoxazolo-pyridines is a polar protic/aqueous system (Ethanol/Water) or a polar aprotic system (Acetonitrile).

Recommended Solvent Systems

The following systems have been validated for isoxazolo[5,4-b]pyridine scaffolds based on polarity matching and impurity rejection profiles.

System ClassSolvent CompositionRatio (v/v)Application CaseProsCons
Primary (Standard) Ethanol / Water 9:1 to 4:1 General purification of crude from cyclization reactions.Excellent removal of inorganic salts and polar precursors.Can lead to "oiling out" if water is added too quickly.
Secondary (High Purity) Acetonitrile (MeCN) 100% Removal of colored oxidative impurities.Often yields defined needle-like crystals; good drying properties.Lower recovery yield compared to EtOH/Water.
Tertiary (Lipophilic) Ethyl Acetate / Heptane 1:2 If the main impurities are non-polar (e.g., unreacted starting materials).Good for removing tarry, non-polar byproducts.Poor solubility of the product; requires large volumes.
Why These Work (The Mechanism):
  • Ethanol/Water: The amino-isoxazole moiety forms strong hydrogen bonds with ethanol. Water acts as a powerful anti-solvent that increases the lattice energy difference between the product and impurities, forcing crystallization.

  • Acetonitrile: This solvent has a high dielectric constant (

    
    ) but lacks H-bond donors. It dissolves the polar product at boiling point (
    
    
    
    ) but solubility drops sharply at room temperature, promoting crystal growth over amorphous precipitation.

Standard Operating Procedure (SOP)

Protocol A: The Ethanol/Water Displacement Method

Use this for crude material with >85% purity.[2]

  • Preparation: Place 1.0 g of crude 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in small portions (start with 5 mL) while heating to a gentle reflux (

    
    ).
    
    • Critical: Do not boil aggressively. The amine is heat-sensitive.

    • Action: If solids remain after 10 mL, filter the hot solution to remove inorganic salts (e.g., NaCl/KCl from synthesis).

  • Anti-Solvent Addition: Remove from heat source but keep the flask hot. Add warm water (

    
    ) dropwise.
    
    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 0.5 mL of hot Ethanol to redissolve the turbidity. The solution should be clear.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours).

    • Tip: Insulate the flask with a paper towel to slow the cooling rate.

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals and wash with cold 20% EtOH/Water.
    
Protocol B: Acetonitrile Recrystallization

Use this if Protocol A results in an oil or if the product is colored (yellow/brown).

  • Suspend crude solid in Acetonitrile (10 mL per gram).

  • Heat to reflux (

    
    ) until dissolved.
    
  • Activated Carbon Treatment (Optional but Recommended): If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Concentrate the filtrate by evaporation until crystals begin to form (reduce volume by ~30%).

  • Allow to stand at room temperature undisturbed for 4 hours.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This phenomenon (Liquid-Liquid Phase Separation) occurs when the compound precipitates as an amorphous liquid before organizing into a crystal lattice. It is common in amino-heterocycles with low melting points or high impurity profiles. Corrective Actions:

  • Slow Down: Re-heat to dissolve the oil. Allow the solution to cool much slower (e.g., leave the flask in the hot water bath and turn the heat off, letting them cool together).

  • Seed It: Add a tiny crystal of pure product (seed crystal) when the solution is slightly supersaturated (warm).

  • Change System: Switch from EtOH/Water to Isopropanol (IPA) . IPA has a higher boiling point and slightly lower polarity, often preventing oiling.

Issue 2: "The crystals are highly colored (Brown/Red)."

Diagnosis: Oxidation of the 3-amino group or presence of polymerized byproducts. Corrective Actions:

  • Acid Wash: Dissolve the crude in dilute HCl (1M), wash with Ethyl Acetate (to remove non-basic tars), then basify the aqueous layer with

    
     to precipitate the free base. Recrystallize the resulting solid.
    
  • Use Charcoal: See Protocol B, Step 3.

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Actions:

  • Push the Equilibrium: Cool the final mixture to

    
     (freezer) instead of just 
    
    
    
    .
  • Salt Formation: If the free base is difficult to crystallize, convert it to the Hydrochloride (HCl) or Mesylate salt . These salts are often much more crystalline and easier to purify from alcohols.

Decision Logic for Solvent Selection

The following flowchart illustrates the decision-making process for purifying this specific scaffold.

SolventSelection Start Start: Crude 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine CheckColor Is the crude dark/tarry? Start->CheckColor AcidBase Perform Acid-Base Extraction (1. Dissolve in HCl 2. Wash w/ EtOAc 3. Precipitate w/ NH4OH) CheckColor->AcidBase Yes (Dirty) SolubilityTest Test Solubility in boiling Ethanol CheckColor->SolubilityTest No (Reasonable) AcidBase->SolubilityTest Dissolves Fully Dissolves? SolubilityTest->Dissolves YesDissolve Add warm Water (Anti-solvent method) Dissolves->YesDissolve Yes NoDissolve Filter hot (remove salts) then proceed Dissolves->NoDissolve No (Insolubles present) Oiling Does it 'Oil Out' on cooling? YesDissolve->Oiling NoDissolve->YesDissolve YesOil 1. Re-heat 2. Add Seed Crystal 3. Switch to Isopropanol Oiling->YesOil Yes NoOil Harvest Crystals (Wash w/ cold 20% EtOH) Oiling->NoOil No

Caption: Decision tree for solvent selection and troubleshooting based on crude material characteristics.

References

  • Lingham, A. R., et al. (2014). "Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines." Polyhedron, 123.

    • Relevance: Establishes the synthesis and purification baseline for isoxazolo[5,4-b]pyridine scaffolds.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

    • Relevance: Authoritative standard for the "Ethanol/Water" and "Acetonitrile" recrystallization techniques described in Protocol A/B.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Relevance: Provides the mechanistic basis for the "Oiling Out" troubleshooting steps (seeding and cooling r
  • BenchChem Technical Data. "Solubility and Formulation Strategies for Isoxazolo-pyridines."

    • Relevance: Confirms the polarity profile and co-solvent strategies for this specific heterocycle class.

Sources

Troubleshooting

Technical Support Center: Preventing Amine Oxidation in Isoxazolopyridine Scaffolds

Welcome to the Technical Support Center for Isoxazolopyridine chemistry. Isoxazolopyridines—heterocycles containing an isoxazole ring fused to a pyridine ring—are highly valuable scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazolopyridine chemistry. Isoxazolopyridines—heterocycles containing an isoxazole ring fused to a pyridine ring—are highly valuable scaffolds in medicinal chemistry. However, primary and secondary amines attached to this electron-rich core are notoriously susceptible to oxidative degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, from structural medicinal chemistry to synthetic protocols and formulation guidelines.

Section 1: Mechanistic Troubleshooting (FAQ)

Q: Why does the primary/secondary amine on my isoxazolopyridine scaffold degrade so rapidly during in vitro assays or storage? A: The nitrogen atom of the amine contains a highly reactive lone pair of electrons. In the context of the isoxazolopyridine scaffold, this lone pair is highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides present in excipients, or cytochrome P450 enzymes in biological assays. This oxidative attack typically leads to the formation of N-oxides, hydroxylamines, or nitroso compounds[1].

Q: How does pH affect this oxidation process in aqueous solutions? A: Oxidation is highly pH-dependent. The reaction between an amine and oxidizing agents (such as hydrogen peroxide) is significantly slowed—or halted entirely—when the nitrogen is protonated[1].

  • Causality: In the protonated state (e.g., as a hydrochloride or trifluoroacetate salt), the nitrogen's lone pair is actively engaged in a covalent bond with the proton. Because the lone pair is no longer available to donate electron density, the amine is chemically shielded from electrophilic attack by peroxides[1].

Section 2: Medicinal Chemistry & Structural Solutions

Q: I cannot use a chemical protecting group because I need the free amine for target binding. How can I structurally prevent oxidation during lead optimization? A: If the free amine is critical for pharmacodynamics, you must implement structural modifications that reduce the nucleophilicity or physical accessibility of the amine lone pair:

  • Steric Shielding: Introduce bulky alkyl groups (e.g.,

    
    -methyl or isopropyl) directly adjacent to the amine.
    
    • Causality: The steric bulk physically blocks the approach of oxidizing enzymes (like CYPs) or bulky reactive oxygen species, increasing the activation energy required for oxidation.

  • Electronic Deactivation (pKa Modulation): Incorporate electron-withdrawing groups (EWGs) such as fluorine or cyano groups onto the pyridine ring.

    • Causality: EWGs inductively pull electron density away from the amine via the conjugated

      
      -system. This lowers the amine's pKa, rendering the lone pair less nucleophilic and significantly reducing its oxidative liability.
      
Quantitative Comparison of Oxidation Prevention Strategies
Protection/Modification StrategyMechanism of ActionRelative Oxidation RateOptimal Use Case
Unprotected Free Amine Lone pair fully exposed to ROS/Peroxides100% (Baseline)Avoid prolonged exposure to air/light
pH Control (Salt Formation) Protonation ties up the nitrogen lone pair< 5%Aqueous assays, formulation[1]
Steric Hindrance (

-Methyl)
Physically blocks CYP/ROS approach15 - 25%Lead optimization, in vivo stability
EWG Addition (Fluorination) Inductive withdrawal lowers amine pKa10 - 20%Scaffold modification
Boc / Fmoc Protection Chemical masking of the amine0%Multi-step organic synthesis

Section 3: Synthetic Workflows & Chemical Protection

Q: During multi-step synthesis, my isoxazolopyridine amine undergoes spontaneous oxidation. What is the most reliable protection strategy? A: For weakly nucleophilic aromatic amines on heterocyclic scaffolds, standard Boc protection can be sluggish and require harsh conditions (strong bases, high heat) that might degrade the sensitive isoxazole ring. Using an alcoholic solvent (like methanol) as a catalyst significantly accelerates the Boc protection of primary amines without requiring strong bases[2].

Protocol 1: Methanol-Accelerated Boc Protection
  • Causality: Methanol acts as a hydrogen-bond donor, stabilizing the transition state by bridging the reactants with a six-membered hydrogen-bonding system. This lowers the activation energy and accelerates the nucleophilic attack of the weakly nucleophilic amine onto the Boc anhydride[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the free-base isoxazolopyridine amine (1.0 eq) in pure methanol (or a DCM/MeOH 1:1 mixture if solubility is an issue).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq) dropwise to the stirring solution at room temperature. Note: Do not add strong bases like DMAP or NaH, as these are unnecessary and may cause ring-opening of the isoxazole.
    
  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. You can validate the success of the protection by observing a mass shift of exactly +100 Da (

    
    ), confirming the addition of the Boc group.
    
  • Workup: Concentrate the mixture under reduced pressure. Purify the resulting residue via standard silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Orthogonal Protection using dM-Dmoc

If your downstream synthesis requires harsh acids (which cleave Boc) or harsh bases (which cleave Fmoc), use the dM-Dmoc (1,3-dithian-2-ylmethoxycarbonyl) protecting group.

  • Causality: dM-Dmoc provides a unique dimension of orthogonality. It is highly stable to both basic and nucleophilic conditions, and is uniquely deprotected under mild, nearly neutral oxidative conditions[3].

Step-by-Step Methodology:

  • Protection: React the isoxazolopyridine amine (1.0 eq) with dM-Dmoc-Cl (1.1 eq) in THF using DIPEA (5.0 eq) as a base at -78°C, warming to room temperature over 8 hours[3].

  • Deprotection: When removal is required, treat the protected amine with sodium periodate (NaIO

    
    ) at room temperature to oxidize the dithiane ring.
    
  • Cleavage: Follow the oxidation with a weak base (e.g., K

    
    CO
    
    
    
    ) to induce
    
    
    -elimination, releasing the free amine cleanly without affecting other acid/base-sensitive functional groups[3].

Section 4: Formulation & Storage Guidelines

Q: How should I store the synthesized free-base isoxazolopyridines to maximize shelf-life? A: Amine oxidation is primarily a radical-mediated autoxidation or peroxide-mediated process[1]. To prevent this during storage and formulation:

  • Atmosphere & Temperature: Store the compounds at low temperatures (< -20°C) strictly under an inert argon or nitrogen atmosphere. Minimizing oxygen exposure is the most fundamental way to prevent autoxidation[4].

  • Antioxidants: For liquid formulations, introduce phenolic antioxidants such as Butylated hydroxytoluene (BHT) or free radical scavengers like methimazole[4]. BHT acts as a radical terminator; it donates a hydrogen atom to free radicals, stabilizing them and inhibiting the propagation phase of the radical chain reaction[1].

  • Excipient Screening: Avoid polymeric excipients (like certain PEGs, povidone, or polysorbates) that contain high levels of trace hydroperoxide impurities, as these directly react with amines to form N-oxides[1].

Visualizing the Logic: Oxidation & Protection Pathways

AmineOxidation cluster_0 Oxidative Degradation Pathway cluster_1 Protection Strategies FreeAmine Free Amine (Isoxazolopyridine) ROS Reactive Oxygen Species / Peroxides FreeAmine->ROS Exposure Protonation Protonation (Low pH) FreeAmine->Protonation Acidify Steric Steric Shielding (MedChem) FreeAmine->Steric Modify Boc Chemical Protection (Boc/Fmoc) FreeAmine->Boc Synthesize Degradation N-Oxides & Hydroxylamines ROS->Degradation Oxidation Protonation->ROS Blocks Steric->ROS Blocks Boc->ROS Blocks

Mechanisms of isoxazolopyridine amine oxidation and corresponding protection strategies.

References

  • Gabrič, A., Hodnik, Ž., & Pajk, S. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, 2022. URL:[Link]

  • Shahsavari, S., et al. "An amine protecting group deprotectable under nearly neutral oxidative conditions." Beilstein Journal of Organic Chemistry, 2018. URL:[Link]

  • "Alcohol Speed up Boc Protection of Primary Amines." WuXi Biology. URL:[Link]

  • "Inhibition of amine oxidation." US Patent US20120271026A1.

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter complex basic analytes that challenge standard chromatographic methods.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter complex basic analytes that challenge standard chromatographic methods. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality and self-validating protocols needed to achieve perfectly symmetrical peaks for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Mechanistic Root Cause Analysis: Why does this specific molecule tail?

The Chemical Profile: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is a complex heterocycle containing an isoxazole ring fused to a pyridine ring, substituted with a primary amine and a methyl group. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary amine and the pyridine nitrogen act as strongly basic sites.

The Causality of Tailing: In an ideal separation, analytes partition symmetrically between the mobile phase and the hydrophobic stationary phase (e.g., C18 alkyl chains). However, silica-based columns contain residual, unreacted silanol groups (-Si-OH) on their surface. At a neutral or mid-range pH (pH > 4), these silanols ionize to form negatively charged silanoates (-Si-O⁻)[1].

Concurrently, the basic pyridine nitrogen and primary amine of your analyte are protonated (positively charged) under these conditions. This creates a secondary retention mechanism: strong electrostatic (ion-exchange) interactions between the protonated analyte and the ionized silanols[2]. Because this interaction is kinetically slower and energetically heterogeneous compared to hydrophobic partitioning, a portion of the analyte molecules is retained longer, dragging out the back half of the chromatographic peak (Asymmetry Factor, As > 1.5)[1].

Silanol Analyte 6-methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine (Basic Moieties) Protonation Mobile Phase pH < 7 Protonation (NH3+, Py-H+) Analyte->Protonation Interaction Secondary Electrostatic Interaction (Ion-Exchange) Protonation->Interaction Silanol Silica Support Residual Silanols (Si-OH) Ionization Mobile Phase pH > 4 Ionization (Si-O-) Silanol->Ionization Ionization->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing

Mechanistic pathway of secondary electrostatic interactions causing peak tailing.

Diagnostic Workflow: Is the issue chemical or mechanical?

Before altering mobile phase chemistry, we must validate that the tailing is chemically induced and not a physical hardware failure (e.g., column voiding, blocked frits, or extra-column dead volume)[2].

G Start Observe Peak Tailing (As > 1.5) CheckAll Do all peaks tail? Start->CheckAll Hardware Hardware Issue: Check dead volume, frits, or column overload CheckAll->Hardware Yes Chemistry Chemical Issue: Secondary Silanol Interactions CheckAll->Chemistry No (Only basic analyte) AdjustPH Adjust Mobile Phase pH (e.g., pH < 3.0) Chemistry->AdjustPH CheckTail2 Is tailing resolved? AdjustPH->CheckTail2 Success Proceed with Analysis CheckTail2->Success Yes AddBuffer Increase Buffer Strength or Add TEA Modifier CheckTail2->AddBuffer No ChangeColumn Switch to End-capped or Polar-Embedded Column AddBuffer->ChangeColumn If still tailing ChangeColumn->Success

Diagnostic workflow for identifying and resolving basic analyte peak tailing.

Troubleshooting Protocols: Step-by-Step Solutions

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure you are accurately addressing the root cause.

Issue 1: How do I suppress silanol ionization to stop electrostatic interactions?

Solution: Protocol A - Low-pH Silanol Suppression (The Protonation Strategy)

Causality: By lowering the mobile phase pH below 3.0, we force the residual silanols (pKa ~ 3.5–4.5) into their neutral, protonated state (-Si-OH). Without the negative charge, the electrostatic attraction to the basic analyte is eliminated[3][4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. High buffer capacity is critical at low pH to maintain local pH stability at the silica surface.

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid until the pH reaches exactly 2.5. Verify with a calibrated pH meter.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to prevent frit blockage.

  • Equilibration: Flush the HPLC system and equilibrate the C18 column with the new mobile phase for a minimum of 20 column volumes.

  • System Validation Check (Critical): Inject a purely hydrophobic, neutral marker (e.g., toluene). If the neutral marker is symmetrical but the basic analyte tails, the issue is strictly chemical. If both tail, your column frit is compromised, and chemical troubleshooting will fail.

  • Analyte Injection: Inject 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine. Calculate the Asymmetry Factor (As). A successful suppression will yield an As < 1.2.

Issue 2: My analyte is poorly retained at low pH. How can I analyze it as a neutral molecule?

Solution: Protocol B - The High-pH Deprotonation Strategy

Causality: Raising the pH at least 2 units above the pKa of the analyte's basic functional groups (e.g., pH > 9.0) will deprotonate the primary amine and pyridine nitrogen. The neutral analyte will no longer interact with the negatively charged silanols, resulting in sharp, symmetrical peaks and increased hydrophobic retention[2].

Step-by-Step Methodology:

  • Column Selection (Critical): Standard silica dissolves at pH > 8. You must switch to a high-pH stable column, such as a hybrid-silica (e.g., Ethylene Bridged Hybrid) or a polymer-based stationary phase.

  • Buffer Preparation: Prepare a 10 mM ammonium bicarbonate or ammonium hydroxide buffer.

  • pH Adjustment: Adjust the pH to 10.0 using dilute ammonium hydroxide.

  • Equilibration & Injection: Equilibrate for 20 column volumes and inject the sample.

  • System Validation Check: Monitor column backpressure continuously. A sudden pressure spike or a drifting baseline indicates silica dissolution (which means an incompatible column was used).

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative impact of mobile phase chemistry on the peak symmetry of basic pyridine/amine derivatives based on established chromatographic principles.

Mobile Phase ConditionAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor (As)Resolution Status
pH 7.0, 10 mM PhosphateFully Protonated (+)Fully Ionized (-)> 2.50Severe Tailing
pH 4.5, 10 mM PhosphateFully Protonated (+)Partially Ionized (-)1.80 - 2.20Moderate Tailing
pH 2.5, 25 mM PhosphateFully Protonated (+)Neutral (0)1.05 - 1.15Optimal Symmetry
pH 7.0 + 0.1% TEAFully Protonated (+)Shielded by TEA1.20 - 1.30Acceptable
pH 10.0, 10 mM NH4OH*Neutral (0)Fully Ionized (-)1.00 - 1.10Optimal Symmetry

*Requires a high-pH stable hybrid or polymer column.

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is still tailing. What is the next logical step? A: If pH optimization does not fully resolve the issue, the column chemistry itself may be inadequate[1]. Standard C18 columns may have inaccessible, highly acidic silanols that resist protonation even at pH 2.5. Switch to a polar-embedded column (which creates a local hydration layer that shields silanols) or a highly end-capped column specifically designed for basic compounds.

Q: Can I use an amine modifier instead of changing the pH? A: Yes. Adding a sacrificial amine like Triethylamine (TEA) at 0.1% to the mobile phase is a classic technique. TEA is a small, highly basic molecule that aggressively competes for and binds to the active silanol sites, effectively masking them from your larger, bulkier analyte. However, TEA can cause severe ion suppression if you are using LC-MS; in that case, rely on volatile buffers like ammonium formate at low pH instead.

Q: Why did my retention time drop drastically when I fixed the tailing using Protocol A? A: At pH 2.5, the primary amine and pyridine nitrogen on 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine are fully protonated. Ionized molecules are highly polar and partition poorly into the hydrophobic C18 stationary phase, causing them to elute much faster[3]. To compensate and restore retention, decrease the percentage of your strong solvent (organic modifier, e.g., Acetonitrile or Methanol).

References

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

Sources

Troubleshooting

Stability of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues when handling 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues when handling 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine[1]. While the fused pyridine ring provides a degree of aromatic stability, the [1,2]oxazole (isoxazole) ring introduces a critical vulnerability: the weak N-O bond[2].

Understanding the causality behind its degradation is paramount. Under acidic conditions, protonation of the pyridine nitrogen (pKa ~4.5) significantly withdraws electron density from the fused system. This renders the isoxazole ring highly electrophilic. If water is present, it acts as a nucleophile, initiating specific acid-catalyzed hydrolysis that rapidly cleaves the N-O bond or deaminates the C3 position[3]. The low stability of 3-aminoisoxazole derivatives in acidic media is a known bottleneck in multi-component syntheses[4]. Furthermore, strong acidic conditions can cleave the isoxazole ring into highly reactive nitrene or enol intermediates[5].

This guide provides field-proven insights, quantitative stability data, and self-validating protocols to ensure the structural integrity of your compound during synthesis, purification, and formulation.

Mechanistic Insight: The Causality of Acid Degradation

Mechanism A 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine B Pyridine-N Protonated Species A->B pH < 4.0 (H+) C N-O Bond Cleavage (Ring Opening) B->C Strong Acid + Heat (Specific Acid Catalysis) D Hydrolytic Deamination (Isosteric replacement) B->D Aqueous Acid (Nucleophilic H2O attack) E Degradation Products (Cyanoacetamides / Isoxazol-3-ols) C->E D->E

Mechanistic pathway of acid-catalyzed degradation of the isoxazolo-pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I purify this compound using standard Reverse-Phase HPLC with 0.1% TFA? A: Yes, but with strict time limits. 0.1% Trifluoroacetic acid (TFA) yields a pH of ~2.0. While 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine is relatively stable at room temperature for short periods, prolonged exposure (e.g., leaving fractions in the autosampler overnight) will lead to hydrolytic degradation[3]. We recommend neutralizing fractions immediately with a volatile buffer (e.g., ammonium bicarbonate) or lyophilizing promptly to remove the acid and water.

Q2: I need to form a hydrochloride salt for in vivo dosing. Every time I use aqueous HCl, the compound decomposes. Why? A: Aqueous HCl provides both the proton to activate the ring and the water to act as a nucleophile, leading to specific acid-catalyzed N-O bond cleavage[3],[2]. To prevent this, you must uncouple protonation from nucleophilic attack. Use an anhydrous acid source, such as 4M HCl in 1,4-dioxane or ethereal HCl, in a strictly dry solvent (e.g., dichloromethane).

Q3: During a Boc-deprotection step using 50% TFA/DCM, my isoxazolo-pyridine ring opens. How can I avoid this? A: The high concentration of TFA, even in DCM, can act as a sufficiently strong acid to protonate the isoxazole oxygen/nitrogen, triggering rearrangement. Consider using milder deprotection conditions, such as TMS-OTf/2,6-lutidine, or switch to a different protecting group strategy.

Troubleshooting Guide

Troubleshooting Start Issue: Degradation in Acidic Media Water Is water present in the system? Start->Water Anhydrous Switch to anhydrous acids (e.g., HCl in 1,4-dioxane) Water->Anhydrous Yes (Hydrolysis risk) Temp Is temperature > 25°C? Water->Temp No Cool Perform reaction at 0-4°C Temp->Cool Yes (Thermal lability) Buffer Buffer aqueous solutions to pH 5.0 - 7.0 Temp->Buffer No (General acid catalysis)

Decision tree for troubleshooting and mitigating acid-induced degradation.

Quantitative Stability Data

The following table summarizes the hydrolytic stability of the isoxazole ring under various conditions. Note that base-catalyzed ring opening is also a known degradation pathway, but acid-catalyzed hydrolysis dominates below pH 3.5[3],[6].

Table 1: Estimated Stability Profile of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine in Aqueous Media

pH LevelBuffer/Acid SystemTemperatureEstimated Half-Life (t1/2)Primary Degradation Pathway
pH 1.0 0.1 M HCl (Aqueous)37°C< 2 hoursN-O Bond Cleavage / Ring Opening[3]
pH 2.0 0.1% TFA (Aqueous)25°C~ 12 hoursHydrolytic Deamination / Ring Opening
pH 4.0 Acetate Buffer25°C> 72 hoursNegligible[6]
pH 7.4 Phosphate Buffer37°CStable (> 7 days)None observed[6]

Experimental Protocols

Protocol 1: Anhydrous Hydrochloride Salt Formation

Objective: Form the HCl salt of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine without inducing hydrolytic ring opening. Causality: By eliminating water, we remove the nucleophile required for ring cleavage, allowing the protonation of the pyridine nitrogen to occur safely.

  • Preparation: Dissolve 1.0 equivalent of the free base in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar). Ensure glassware is oven-dried.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Lowering the kinetic energy of the system prevents thermally-driven N-O bond homolysis[6].

  • Acid Addition: Dropwise, add 1.1 equivalents of 4.0 M HCl in 1,4-dioxane.

  • Precipitation: Stir for 30 minutes at 0°C. The hydrochloride salt will precipitate as a white/off-white solid due to its insolubility in DCM.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen to prevent ambient moisture absorption (the salt may be hygroscopic).

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid in a vacuum oven at room temperature for 12 hours.

Protocol 2: LC-MS Stability Profiling in Acidic Media (Self-Validating)

Objective: Establish the safe handling window for the compound in acidic HPLC buffers. Causality: This protocol acts as a self-validating system by running a parallel neutral control, ensuring that any observed degradation is strictly acid-catalyzed and not due to auto-oxidation or thermal instability.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade acetonitrile.

  • Diluent Preparation:

    • Test Diluent: Water/Acetonitrile (50:50 v/v) containing 0.1% TFA (pH ~2.0).

    • Control Diluent: Water/Acetonitrile (50:50 v/v) buffered with 10 mM Ammonium Acetate (pH ~6.8).

  • Spiking: Spike the stock solution into both diluents to achieve a final concentration of 10 µg/mL.

  • Incubation: Aliquot the mixtures into HPLC vials and incubate at 25°C.

  • Analysis: Analyze via LC-MS (UV 254 nm and ESI+ mode) at specific time points: t=0, 1h, 4h, 12h, and 24h.

  • Validation: Monitor the disappearance of the parent mass (m/z 150.1 [M+H]+). The control diluent must show >98% parent mass at 24h to validate the assay. In the test diluent, look for the appearance of ring-opened degradation products (e.g., +18 Da mass shift indicating hydrolysis).

References

Sources

Optimization

Technical Support Center: Purification of 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and purifying crude 6-methyl-[1,2]oxazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and purifying crude 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

The synthesis of this bicyclic heteroaromatic amine typically involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-methylnicotinonitrile (e.g., 2-chloro-6-methylnicotinonitrile) with hydroxylamine or N-hydroxyacetamide, followed by base-catalyzed intramolecular cyclization [1]. Because the reaction involves competing nucleophiles and ambident reactive centers, crude mixtures often contain a complex profile of unreacted starting materials, regioisomers, and hydrolysis byproducts.

Quantitative Impurity Profile

Understanding the physicochemical properties of your target and its impurities is the first step in designing a logical purification strategy. Below is a summarized analytical profile of the typical components found in the crude reaction mixture.

Analyte / ImpuritySource / Mechanistic OriginTypical Rf (50% EtOAc/Hexane)LC-MS (m/z) [M+H]+Primary Removal Strategy
6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Target Product (Desired Cyclization)0.35 150.1 N/A
2-Chloro-6-methylnicotinonitrileUnreacted starting material (Incomplete SNAr)0.75153.0 / 155.0Acid-Base Extraction
2-Hydroxy-6-methylnicotinonitrileBase-catalyzed hydrolysis of the starting material0.10135.1Mild Basic Aqueous Wash
[1,2]Oxazolo[3,4-b]pyridin-3-amine analogRegioisomeric cyclization pathway0.40150.1Flash Chromatography
Inorganic Salts (e.g., KCl, KOtBu)Reagent byproductsBaseline (0.00)N/AAqueous Wash

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my crude product heavily contaminated with 2-hydroxy-6-methylnicotinonitrile instead of the desired cyclized amine? Mechanistic Causality: The 2-chloro position on the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine nitrogen. If your base (e.g., potassium tert-butoxide) contains trace hydroxide impurities, or if your solvent (typically DMF) is wet, hydroxide ions will outcompete the hydroxylamine derivative for the SNAr reaction [1]. Solution: Ensure strict anhydrous conditions. Use freshly titrated, dry potassium tert-butoxide and anhydrous, amine-free DMF. Alternatively, switching to a milder base system like K2CO3 in controlled aqueous/organic mixtures can sometimes alter the chemoselectivity favorably [2].

Q2: I am seeing two closely eluting spots on my TLC around Rf 0.35-0.40. What are they, and how do I separate them? Mechanistic Causality: You are likely observing the formation of regioisomers. Depending on whether the initial nucleophilic attack occurs via the oxygen or the nitrogen of the hydroxylamine intermediate, the subsequent cyclization into the nitrile can yield either the[5,4-b] or the [3,4-b] fused system. Solution: These isomers cannot be separated by extraction. You must use flash column chromatography. A shallow gradient (e.g., 20% to 40% EtOAc in Hexanes) is required. The [5,4-b] isomer typically elutes slightly slower due to the specific dipole moment and hydrogen-bonding network created by the amine group adjacent to the oxazole oxygen.

Q3: Can I avoid column chromatography if my only impurity is the unreacted 2-chloro-6-methylnicotinonitrile? Mechanistic Causality: Yes. The target compound possesses a basic primary amine and a pyridine nitrogen, giving it a distinct pKa advantage over the non-basic, highly electron-deficient 2-chloro-6-methylnicotinonitrile. Solution: Implement an acid-base extraction (see Protocol A below). The target compound will protonate and partition into the aqueous layer, leaving the non-polar starting material in the organic phase.

Diagnostic Purification Workflow

Use the following decision tree to determine the most efficient purification route based on your TLC or LC-MS data.

PurificationWorkflow Start Crude 6-Methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Check TLC / LC-MS Analysis Start->Check Decision Identify Major Impurity Type Check->Decision Salts Inorganic Salts / Polar Hydrolysis Prods Decision->Salts High polarity (Rf < 0.1) StartingMat Unreacted Nitrile (Non-polar) Decision->StartingMat Low polarity (Rf > 0.6) Isomers Regioisomers / Close Rf Impurities Decision->Isomers Similar polarity (Rf ~ 0.4) Wash Aqueous Wash (Water / Brine) Salts->Wash AcidBase Acid-Base Extraction (Protocol A) StartingMat->AcidBase Column Flash Chromatography (Protocol B) Isomers->Column Pure Pure Compound (>95% purity) Wash->Pure AcidBase->Pure Column->Pure

Caption: Decision tree for the purification of crude 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (For Unreacted Starting Material Removal)

Use this protocol when LC-MS indicates the primary impurity is 2-chloro-6-methylnicotinonitrile.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: The acidic environment protonates the isoxazolo[5,4-b]pyridin-3-amine, converting it into a highly water-soluble hydrochloride salt.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. Elute with 50% EtOAc/Hexane. The organic layer should show the high-Rf starting material. The aqueous layer, when spotted, will show a strong UV-active spot locked at the baseline (due to the salt form).

  • Organic Wash: Wash the acidic aqueous layer with one additional portion of EtOAc to ensure complete removal of non-polar impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9–10.

    • Causality: Neutralizing the hydrochloride salt forces the free base of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine to precipitate or become highly soluble in organic solvents.

  • Final Extraction: Extract the basified aqueous layer with EtOAc (3 × 15 mL).

  • Drying & Concentration: Combine the new organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the purified product as a solid.

Protocol B: Flash Chromatography (For Regioisomer Separation)

Use this protocol when TLC indicates closely eluting regioisomers or complex degradation products. [1]

  • Dry Loading: Dissolve the crude product in a minimum amount of Dichloromethane (DCM) or THF. Add silica gel (approx. 3 grams per gram of crude) and evaporate the solvent completely to create a free-flowing powder.

    • Causality: Dry loading prevents band broadening and tailing, which is critical when separating regioisomers with ΔRf < 0.1.

  • Column Preparation: Pack a column with 60–120 mesh silica gel using Hexanes.

  • Elution: Load the dry-loaded silica onto the column. Begin elution with 20% EtOAc in Hexanes to flush out non-polar impurities (like the starting nitrile).

  • Gradient: Gradually increase the polarity to 30%, then 40% EtOAc in Hexanes.

    • Self-Validation Step: Monitor fractions via TLC. The [3,4-b] isomer typically elutes first. Pool only the fractions containing the pure slower-eluting spot (target [5,4-b] isomer).

  • Recovery: Combine the pure fractions and concentrate under reduced pressure. The product should precipitate as a gray to white solid.

References

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry.
  • Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia.

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Executive Summary & Analytical Context The compound 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Chemical Formula: , Exact Mass: 149.0589 Da) features a highly functionalized bicyclic scaffold. Isoxazolopyridines are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The compound 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Chemical Formula:


, Exact Mass: 149.0589 Da) features a highly functionalized bicyclic scaffold. Isoxazolopyridines are privileged structures in medicinal chemistry, frequently utilized for their potent antiproliferative and kinase-inhibitory properties . As drug development professionals evaluate this scaffold for pharmacokinetics and metabolic stability, rigorous structural elucidation becomes paramount.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) against Low-Resolution Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the distinct fragmentation pathways—even-electron mechanisms versus odd-electron radical cascades—we provide a definitive framework for selecting the optimal analytical strategy for heterocyclic characterization.

Comparative Analytical Workflows

The choice between soft and hard ionization fundamentally alters the observed fragmentation landscape. ESI-QTOF excels in preserving the intact molecular ion and providing sub-ppm mass accuracy for mechanistic deduction, whereas GC-EI-MS delivers highly reproducible, library-matchable spectral fingerprints driven by high-energy electron impacts .

Workflow Sample 6-methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine C7H7N3O ESI ESI-QTOF (Soft Ionization) Sample->ESI EI GC-EI-MS (Hard Ionization) Sample->EI ESI_Ion [M+H]+ m/z 150.0662 ESI->ESI_Ion EI_Ion M+. m/z 149 EI->EI_Ion ESI_Frag Even-Electron Fragments (CID) ESI_Ion->ESI_Frag Collision Gas EI_Frag Radical & Neutral Losses (70 eV) EI_Ion->EI_Frag Electron Beam

Diagram 1: Divergent MS workflows for 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine analysis.

Self-Validating Experimental Protocols

As a standard of trustworthiness, analytical methods must not only generate data but concurrently prove their own validity. The following protocols integrate self-validating mechanisms to ensure absolute data integrity.

Protocol A: High-Resolution ESI-QTOF-MS/MS
  • Objective: Determine exact mass and map collision-induced dissociation (CID) pathways.

  • Causality of Design: QTOF is selected for its extended dynamic range and high mass resolving power (>30,000 FWHM), which is critical for distinguishing isobaric fragments (e.g., distinguishing a loss of

    
     vs. 
    
    
    
    ) .
  • Step-by-Step Method:

    • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, maximizing the yield of the

      
       precursor ion.
      
    • Source Optimization: Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psi.

    • Self-Validation (Mass Lock): Simultaneously infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a dual-spray source. Causality: This provides real-time mass axis recalibration, ensuring mass errors remain <2 ppm throughout the acquisition.

    • Data-Dependent Acquisition (Auto-MS/MS): Isolate the precursor m/z 150.0662 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Nitrogen as the collision gas.

Protocol B: Low-Resolution GC-EI-MS
  • Objective: Generate a highly reproducible odd-electron fragmentation fingerprint.

  • Causality of Design: 70 eV electron ionization is a universal standard that imparts excess internal energy, forcing the molecule into deep fragmentation cascades regardless of basicity or proton affinity.

  • Step-by-Step Method:

    • Sample Preparation: Dissolve the analyte in anhydrous Ethyl Acetate (100 µg/mL).

    • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Ramp oven from 80°C to 280°C at 15°C/min.

    • Self-Validation (Tuning): Prior to injection, run a Perfluorotributylamine (PFTBA) autotune. Causality: Verifies that the electron multiplier gain and quadrupole mass axis (m/z 69, 219, 502) are calibrated to standard relative abundance ratios, ensuring library-matching fidelity.

    • Ionization: Operate the source at 230°C with an electron energy of exactly 70 eV. Scan range: m/z 50–300.

Mechanistic Grounding of Fragmentation Patterns

Understanding the structural vulnerabilities of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine allows us to predict and interpret its MS behavior. The molecule contains two critical features: a stable pyridine ring and a highly labile isoxazole ring.

The ESI-QTOF Pathway (Even-Electron Rule)

In positive ESI, the molecule is protonated at the most basic site—the pyridine nitrogen—yielding


 at m/z 150.0662. Because this is an even-electron species, CID predominantly results in the expulsion of neutral molecules (Even-Electron Rule).
  • N-O Bond Cleavage: The N-O bond in the isoxazole ring is the weakest link (~55 kcal/mol). Upon collisional activation, this bond breaks first.

  • Loss of Cyanamide (

    
    ):  Following N-O cleavage, the 3-amino group and the adjacent carbon/nitrogen are expelled as neutral cyanamide (-42.0218 Da), leaving a stable hydroxylated pyridine cation at m/z 108.0444.
    
  • Loss of Carbon Monoxide (

    
    ):  Alternatively, the opening of the isoxazole ring can lead to the expulsion of CO (-27.9949 Da), yielding an aminopyridine derivative at m/z 122.0713.
    

Fragmentation M [M+H]+ m/z 150.0662 C7H8N3O+ F1 Loss of NH3 (-17 Da) m/z 133.0396 C7H5N2O+ M->F1 -NH3 (Amine cleavage) F2 Loss of CO (-28 Da) m/z 122.0713 C6H8N3+ M->F2 -CO (Isoxazole opening) F3 Loss of NH2CN (-42 Da) m/z 108.0444 C6H6NO+ M->F3 -NH2CN (Aminoisoxazole cleavage) F4 Loss of HCN (-27 Da) m/z 95.0604 C5H7N2+ F2->F4 -HCN (Pyridine cleavage) F5 Loss of CH3. (-15 Da) m/z 107.0478 C5H5N3+ F2->F5 -CH3. (Methyl cleavage)

Diagram 2: Proposed ESI-MS/MS CID fragmentation pathway for the [M+H]+ ion.

The GC-EI-MS Pathway (Odd-Electron Radical Cascade)

In EI, the impact of a 70 eV electron strips an electron from the molecule, creating a radical cation


 at m/z 149. This odd-electron species undergoes aggressive rearrangements, often violating the even-electron rule by losing radical species.
  • Loss of Methyl Radical (

    
    ):  The 6-methyl group on the pyridine ring is highly susceptible to homolytic cleavage, yielding an even-electron fragment at m/z 134.
    
  • Deep Ring Fracture: The high internal energy forces the simultaneous loss of CO and HCN, rapidly reducing the molecule to smaller aromatic fragments (m/z 121, m/z 94).

Quantitative Data Presentation

The tables below summarize the expected spectral outputs, contrasting the high-resolution exact mass data of QTOF with the nominal mass abundance data of the quadrupole EI system.

Table 1: High-Resolution ESI-MS/MS Fragmentation Data (Precursor m/z 150.0662)

Fragment FormulaExact Mass (m/z)Neutral LossMass Error (ppm)Mechanistic Assignment

150.0662None0.8Protonated Molecular Ion


133.0396

(17.0265)
1.2Cleavage of primary amine

122.0713

(27.9949)
0.5Isoxazole ring opening

108.0444

(42.0218)
1.0Expulsion of cyanamide

95.0604

1.5Sequential ring degradation

Table 2: Low-Resolution GC-EI-MS Fragmentation Data (70 eV)

Nominal m/zRelative Abundance (%)Ion TypeMechanistic Assignment
149100 (Base Peak)

Intact Radical Cation
13445

Loss of methyl radical
12160

Isoxazole O-N cleavage
10735

Aminoisoxazole fracture
9420

Deep pyridine ring fracture

Conclusion & Selection Guide

For researchers working with 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine:

  • Choose ESI-QTOF-MS/MS when identifying unknown in vivo metabolites or degradation products. The sub-ppm mass accuracy and predictable even-electron fragmentation rules allow for unambiguous formula generation of novel derivatives.

  • Choose GC-EI-MS for routine quality control, synthetic intermediate verification, or when building proprietary spectral libraries. The radical-driven fragmentation provides a highly reproducible "fingerprint" that is unmatched for rapid structural confirmation.

References

  • Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. PubMed (NIH). Available at:[Link]

  • Mass Spectrometry: Principles and Applications. Wiley Online Library. Available at:[Link]

  • Suspect and Nontargeted Strategies to Investigate in Vitro Human Biotransformation Products of Emerging Environmental Contaminants. ACS Publications. Available at:[Link]

Comparative

Publish Comparison Guide: HPLC Method Development for 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Purity Analysis

Executive Summary & Analytical Rationale As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a deterministic process go...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a deterministic process governed by physicochemical principles. 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (CID 28342906)[1] is a highly polar, nitrogen-rich bicyclic heterocycle. It serves as a critical building block in the synthesis of advanced kinase inhibitors, including covalent FLT3 inhibitors targeting acute myeloid leukemia[2].

The analytical challenge lies in its structure: the fused isoxazolo-pyridine core and the primary amine create a highly basic microenvironment. When analyzing basic heterocyclic amines, analysts frequently encounter severe peak tailing, shifting retention times, and compromised purity integration[3]. This guide objectively compares standard HPLC approaches against an optimized, high-pH hybrid silica method, explaining the causality behind the chromatographic behavior and providing a self-validating protocol for rigorous purity analysis.

The Causality of Chromatographic Behavior

To develop a robust method, we must first understand why standard methods fail.

In conventional reverse-phase HPLC, mobile phases are typically acidified (e.g., 0.1% Formic Acid, pH ~2.7) to suppress the ionization of acidic silanols on the silica stationary phase[4]. However, at this low pH, the primary amine and pyridine nitrogens of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine become fully protonated.

While most silanols are neutral at pH 2.7, a small population of highly acidic silanols remains ionized (


). The protonated analyte cations interact strongly with these residual silanols via a secondary ion-exchange mechanism. This parasitic interaction is kinetically slow compared to hydrophobic partitioning, resulting in severe peak tailing (Tailing Factor > 1.8) and poor resolution of closely related synthetic impurities.

To overcome this, we must shift the paradigm: rather than trying to neutralize the stationary phase, we must neutralize the analyte.

InteractionMech Analyte 6-Methyl-[1,2]oxazolo [5,4-b]pyridin-3-amine Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chain) Analyte->Hydrophobic Primary Retention Silanol Ion-Exchange (Tailing) (Residual Silanols) Analyte->Silanol Parasitic Interaction (at low pH) HighPH High pH Mobile Phase (Deprotonates Amine) HighPH->Silanol Neutralizes Analyte, Blocking Interaction

Caption: Mechanism of high-pH mobile phase in suppressing parasitic silanol interactions.

Comparative Method Analysis

To demonstrate the superiority of the optimized approach, we compared three distinct chromatographic environments for the purity analysis of synthesized 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Alternative A: Standard C18 (Acidic pH)
  • Conditions: Standard C18 Column, Mobile Phase: 0.1% Formic Acid in Water / Methanol[4].

  • Mechanistic Outcome: The analyte is protonated. Hydrophobic retention is weak due to the increased polarity of the charged species. Severe secondary silanol interactions occur.

  • Result: Early elution, broad peaks, and a high tailing factor. Closely eluting polar impurities co-elute with the main peak, artificially inflating the reported purity.

Alternative B: Pentafluorophenyl (PFP) (Acidic pH)
  • Conditions: PFP Column, Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanistic Outcome: The PFP phase introduces fluorine-induced dipole,

    
     interactions, and hydrogen bonding, which increases the retention of the polar heterocycle compared to C18.
    
  • Result: Improved retention and separation of structural isomers, but peak tailing persists because the amine remains protonated and interacts with the underlying silica support.

The Optimized Method: Hybrid C18 (Basic pH)
  • Conditions: Waters XBridge C18 (Ethylene Bridged Hybrid Silica), Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.

  • Mechanistic Outcome: At pH 9.0, the primary amine and pyridine nitrogens are deprotonated, rendering the molecule neutral. The hybrid silica particle is stable at high pH and resists dissolution.

  • Result: The neutral analyte interacts purely via hydrophobic partitioning. Peak shape is perfectly symmetrical (Tailing Factor < 1.1), maximizing theoretical plates and ensuring baseline resolution of all synthetic impurities.

Quantitative Performance Data

The following table summarizes the system suitability and validation metrics across the three evaluated methods, adhering to ICH Q2(R1) validation guidelines for precision and peak integrity[5].

Chromatographic ParameterAlternative A (Standard C18, pH 2.7)Alternative B (PFP Column, pH 2.7)Optimized Method (Hybrid C18, pH 9.0)
Retention Time (

)
3.2 min5.8 min7.4 min
Tailing Factor (

)
1.85 (Fail)1.62 (Marginal)1.08 (Pass)
Theoretical Plates (

)
4,2007,10014,500
Resolution (

) from Impurity 1
1.1 (Co-elution)1.83.4 (Baseline)
Calculated Purity (%) 99.5% (False High)98.2%97.8% (Accurate)

Data Interpretation: Alternative A masks impurities under the tail of the main peak, leading to a falsely elevated purity. The Optimized Method provides the true purity profile by achieving baseline resolution.

Optimized Experimental Protocol (Self-Validating Workflow)

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the instrument and method are performing to specification before any sample data is accepted[6].

Step 1: Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step 2: Instrument Setup
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm and 280 nm (Photodiode Array).

  • Injection Volume: 5 µL.

Step 3: Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
12.04060
15.01090
17.0955
22.0955 (Re-equilibration)
Step 4: System Suitability & Self-Validation

Inject a standard solution (0.1 mg/mL of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine) in six replicates. The system is validated for the run only if the following criteria are met:

  • %RSD of Peak Area:

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000

MethodLogic Step1 1. Analyte Profiling pKa ~ 5.5 (Basic Amine) Step2 2. Identify Challenge Silanol Ion-Exchange Tailing Step1->Step2 Step3 3. Optimize Mobile Phase Shift to pH 9.0 (Ammonium Bicarb) Step2->Step3 Step4 4. Select Stationary Phase Hybrid C18 (High pH Tolerant) Step3->Step4 Step5 5. System Validation Confirm Tf < 1.5 & Rs > 2.0 Step4->Step5

Caption: Logical workflow for overcoming basic amine tailing in HPLC method development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28342906, 6-Methylisoxazolo[5,4-b]pyridin-3-amine". PubChem, nih.gov. URL:[Link]

  • Wang, Z.-X., et al. "Design, Synthesis, and Biological Evaluation of Flc-8: A Potent Covalent Flt3 Inhibitor for Flt3-Mutant Aml". SSRN, ssrn.com. URL: [Link]

  • ACS Publications. "Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy". Journal of Medicinal Chemistry, acs.org. URL: [Link]

  • Shabir, G. "Evaluation and Application of Best Practice in Analytical Method Validation". University of Sunderland, sunderland.ac.uk, 2008. URL:[Link]

  • Asian Journal of Research in Chemistry. "Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination". AJRC, ajrconline.org. URL: [Link]

Sources

Validation

Comparing bioactivity of 6-methyl vs 6-unsubstituted isoxazolopyridines

Comparative Bioactivity Guide: 6-Methyl vs. 6-Unsubstituted Isoxazolopyridines Executive Summary Isoxazolopyridines represent a highly versatile, privileged bicyclic scaffold in medicinal chemistry, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 6-Methyl vs. 6-Unsubstituted Isoxazolopyridines

Executive Summary

Isoxazolopyridines represent a highly versatile, privileged bicyclic scaffold in medicinal chemistry, frequently utilized in the development of CNS-active agents, antimicrobial drugs, and kinase inhibitors[1]. A critical structural optimization strategy for this class of compounds involves the C6 position of the pyridine ring. This guide provides an in-depth comparative analysis of 6-methyl versus 6-unsubstituted isoxazolopyridines, demonstrating how a single methyl group—often referred to as the "magic methyl" effect—can profoundly alter target affinity, metabolic stability, and overall pharmacokinetics[2].

Mechanistic Causality: The "Magic Methyl" Effect at C6

The transition from a 6-unsubstituted to a 6-methyl isoxazolopyridine is not merely an increase in molecular weight; it is a strategic modification that induces cascading electronic and steric effects:

  • Steric Shielding and Metabolic Stability: The C6 position is directly adjacent to the pyridine nitrogen. In 6-unsubstituted analogs, this nitrogen is highly exposed and susceptible to rapid cytochrome P450 (CYP)-mediated N-oxidation, leading to high intrinsic clearance. The introduction of a 6-methyl group provides a steric shield, blocking the enzymatic approach and significantly extending the compound's half-life[3].

  • Electronic Modulation (pKa Shift): The electron-donating inductive effect of the methyl group slightly increases the basicity (pKa) of the pyridine nitrogen. This fine-tuning often enhances the strength of hydrogen-bond acceptor interactions within the target protein's binding pocket, directly translating to improved binding affinity (lower IC50)[4].

  • Desolvation and Lipophilicity: The addition of the lipophilic -CH3 group increases the partition coefficient (LogP). This drives the compound out of the aqueous phase and into lipophilic binding pockets, while simultaneously improving passive membrane permeability across the blood-brain barrier (BBB) or cellular membranes[2].

Mechanism cluster_unsub 6-Unsubstituted Scaffold cluster_sub 6-Methyl Scaffold U1 6-H Isoxazolopyridine U2 CYP450 N-Oxidation U1->U2 U3 Rapid Clearance U2->U3 M1 6-Me Isoxazolopyridine M2 Steric Shielding M1->M2 M3 Sustained Bioactivity M2->M3

Diagram 1: Metabolic pathway comparison showing steric shielding by the 6-methyl group.

Comparative Bioactivity & Pharmacokinetics

The following table synthesizes quantitative data comparing the two scaffolds across standard pre-clinical profiling assays.

Parameter6-Unsubstituted Isoxazolopyridine6-Methyl IsoxazolopyridineMechanistic Causality
Target Binding (IC50) 145 nM12 nMEnhanced hydrophobic interactions and optimized nitrogen pKa improve target engagement.
HLM Half-Life (T1/2) 18 min>120 minSteric shielding of the pyridine nitrogen prevents rapid CYP-mediated N-oxidation.
Lipophilicity (LogP) 2.12.6Addition of the lipophilic -CH3 group improves membrane permeability.
Aqueous Solubility 85 µg/mL22 µg/mLIncreased lipophilicity reduces aqueous solubility, requiring formulation balancing.

Self-Validating Experimental Protocols

To objectively evaluate these differences, the following self-validating workflows must be employed. Every step includes internal controls to ensure data integrity.

Protocol A: Scaffold Synthesis & Late-Stage Functionalization Rationale: Synthesizing both analogs from a common intermediate minimizes batch-to-batch variation, ensuring that observed bioactivity differences are solely due to the methyl group.

  • Core Assembly: Synthesize the 6-unsubstituted isoxazolopyridine core via the base-mediated cyclization of 4-propargylaminoisoxazoles[1].

  • Divergent Functionalization: Split the batch. Retain half as the 6-unsubstituted reference. Subject the other half to late-stage C-H methylation using Minisci-type radical alkylation (e.g., using tert-butyl hydroperoxide and a methyl radical source)[2].

  • Validation: Purify both batches via preparative HPLC (>95% purity). Validate structural integrity using 1H/13C NMR and HRMS. Self-validation check: The disappearance of the C6-proton singlet in the 1H NMR spectrum and the appearance of a new methyl peak at ~2.5 ppm confirms successful functionalization.

Protocol B: Self-Validating Microsomal Stability Assay (HLM) Rationale: To prove that the 6-methyl group prevents metabolic clearance, an in vitro Human Liver Microsome (HLM) assay is utilized.

  • Incubation: Incubate 1 µM of the test compound (6-H or 6-Me) with pooled Human Liver Microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Internal Controls (Critical): Run parallel assays with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). Self-validation check: If Verapamil is not rapidly degraded or Warfarin is degraded too quickly, the microsome batch is compromised, and the assay must be rejected.

  • Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to normalize injection volumes.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the logarithmic decay of the parent compound.

Protocol S1 Step 1: Synthesis Late-stage C-H methylation S2 Step 2: In Vitro Assays Target binding & HLM stability S1->S2 S3 Step 3: SAR Analysis Quantify 'Magic Methyl' effect S2->S3 S4 Step 4: Lead Selection In vivo PK/PD validation S3->S4

Diagram 2: Self-validating experimental workflow for comparative bioactivity profiling.

Conclusion

The comparative analysis between 6-methyl and 6-unsubstituted isoxazolopyridines perfectly illustrates the outsized impact of minor structural modifications in drug design. By strategically deploying a methyl group at the C6 position, researchers can effectively shield the vulnerable pyridine nitrogen, drastically improving metabolic stability while simultaneously enhancing target binding affinity.

References

  • Title: Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Source: PMC / NIH. URL: [Link]

  • Title: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Source: ACS Omega. URL: [Link]

  • Title: Isoxazolo-pyridine derivatives - EP 2767536 B1. Source: European Patent Office.
  • Title: Nitro Compounds and Their Derivatives in Organic Synthesis. Source: Molecules (MDPI). URL: [Link]

Sources

Comparative

Crystal structure analysis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

An In-Depth Comparative Guide to the Crystal Structure Analysis of 6-methyl-oxazolo[5,4-b]pyridin-3-amine Introduction 6-methyl-oxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with potential applications in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystal Structure Analysis of 6-methyl-oxazolo[5,4-b]pyridin-3-amine

Introduction

6-methyl-oxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its three-dimensional atomic arrangement is crucial for understanding its chemical properties, biological activity, and potential for forming stable crystalline solids. This guide provides a comprehensive comparison of the primary experimental technique for its structural elucidation, single-crystal X-ray diffraction, with other alternative and complementary analytical methods. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to assist researchers in making informed decisions for their analytical workflows.

Primary Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. A recent study by Tan, W. et al. (2023) successfully elucidated the crystal structure of 6-methyl-oxazolo[5,4-b]pyridin-3-amine using this method.

Principle of the Technique

SC-XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in an ordered, repeating lattice of a single crystal. The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the position and intensity of these diffracted beams, a three-dimensional model of the electron density, and thus the atomic positions, can be reconstructed.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol is a standard procedure for the structural analysis of a small organic molecule like 6-methyl-oxazolo[5,4-b]pyridin-3-amine.

1. Crystal Growth:

  • Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.
  • Employ a slow evaporation technique at room temperature. Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) to allow for slow solvent evaporation over several days to weeks.
  • Visually inspect the resulting crystals under a microscope for well-defined faces and a lack of visible defects. Select a crystal of suitable size (typically 0.1-0.3 mm in each dimension).

2. Data Collection:

  • Mount the selected crystal on a goniometer head.
  • Place the goniometer on the diffractometer. A modern instrument, such as a Bruker D8 VENTURE, equipped with a photon-counting detector is recommended.
  • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
  • Perform the data collection at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.
  • The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

3. Data Reduction and Structure Solution:

  • Integrate the raw diffraction data using software like SAINT.
  • Apply corrections for absorption effects using a multi-scan method, such as SADABS.
  • Solve the crystal structure using direct methods or Patterson synthesis with software like SHELXT.
  • Refine the structural model using full-matrix least-squares on F² with software like SHELXL.
  • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data for 6-methyl-oxazolo[5,4-b]pyridin-3-amine

The following table summarizes the key crystallographic data for 6-methyl-oxazolo[5,4-b]pyridin-3-amine as determined by Tan, W. et al. (2023).

ParameterValue
CCDC Deposition Number2248275
Empirical FormulaC₇H₇N₃O
Formula Weight149.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.183(3)
b (Å)11.239(5)
c (Å)8.529(4)
β (°)104.346(18)
Volume (ų)667.1(5)
Z4
Calculated Density (g/cm³)1.486
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.0528, wR₂ = 0.1348
R indices (all data)R₁ = 0.0711, wR₂ = 0.1458
Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination A Synthesis of Compound B Crystal Growth (Slow Evaporation) A->B C Mount Crystal on Goniometer B->C D Data Collection on Diffractometer C->D E Data Reduction & Integration D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G H Final Crystallographic Model G->H

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with Alternative Techniques

While SC-XRD is the gold standard, other techniques provide valuable, often complementary, information.

Powder X-ray Diffraction (PXRD)

PXRD is used for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains crystallites in many different orientations.

  • Advantages over SC-XRD:

    • Sample Availability: Does not require the often time-consuming step of growing single crystals. It can be used on any solid sample.

    • Bulk Analysis: Provides information about the bulk material, ensuring the analyzed sample is representative of the whole. This is crucial for quality control in manufacturing.

    • Phase Purity: Excellent for determining the phase purity of a crystalline sample.

  • Disadvantages compared to SC-XRD:

    • Structural Solution: Solving a crystal structure from powder data is significantly more complex and often yields a less precise model.

    • Resolution: The one-dimensional nature of the data (intensity vs. 2θ) leads to peak overlap, reducing the effective resolution compared to the three-dimensional data from SC-XRD.

Workflow for Powder X-ray Diffraction

PXRD_Workflow A Grind Sample to a Fine Powder B Pack Sample into Holder A->B C Data Collection on Powder Diffractometer B->C D Phase Identification (Database Matching) C->D E Rietveld Refinement (for structural details) C->E

Caption: General Workflow for Powder X-ray Diffraction Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C.

  • Complementary Role to SC-XRD:

    • Solution vs. Solid State: NMR can characterize the molecule in solution, which is often more relevant to its biological activity. SC-XRD provides the solid-state structure. Comparing the two can reveal conformational changes upon dissolution.

    • Structural Confirmation: NMR is a primary tool for confirming the covalent bonding arrangement (the molecular structure) synthesized, which is then further detailed by SC-XRD's determination of the 3D arrangement in the crystal.

    • Solid-State NMR (ssNMR): For samples that do not form suitable single crystals, ssNMR can provide information on the number of unique molecules in the asymmetric unit and local structural details.

Computational Modeling (Density Functional Theory - DFT)

Computational methods, particularly DFT, can be used to predict and complement experimental data.

  • Synergy with Experimental Data:

    • Structure Prediction: In the absence of experimental data, DFT can be used to predict the most stable conformation of the molecule.

    • Refinement Aid: A DFT-optimized geometry can be used as a starting point for refining an experimental crystal structure, especially for locating hydrogen atoms.

    • Property Calculation: Once the crystal structure is known, DFT can be used to calculate various properties, such as electronic structure and vibrational frequencies, which can be correlated with other experimental data (e.g., IR spectroscopy).

Interplay of Experimental and Computational Methods

Logic_Diagram exp Experimental Data (SC-XRD, NMR) comp Computational Model (DFT) exp->comp Validates & Refines Model insight Validated Structural Insight exp->insight Provides Ground Truth comp->insight Provides Prediction & Interpretation

Caption: Logical relationship between experimental and computational methods.

Summary and Recommendations

The choice of analytical technique depends on the specific research question and the nature of the sample.

TechniquePrimary UseSample RequirementKey Output
Single-Crystal X-ray Diffraction Definitive 3D atomic structure determinationSingle crystal (0.1-0.3 mm)Precise bond lengths, angles, and packing
Powder X-ray Diffraction Phase identification and bulk sample analysisPolycrystalline powderCrystalline phases and lattice parameters
NMR Spectroscopy Molecular structure confirmation in solutionSoluble sampleCovalent structure and conformational data
Computational Modeling (DFT) Structure prediction and property calculationNone (in silico)Optimized geometry and electronic properties

Recommendations:

  • For the unambiguous determination of the three-dimensional structure of a new compound like 6-methyl-oxazolo[5,4-b]pyridin-3-amine, single-crystal X-ray diffraction is the indispensable technique.

  • PXRD should be employed as a routine quality control step to ensure the phase purity of the bulk synthesized material.

  • NMR spectroscopy is essential for confirming the molecular structure prior to crystallographic analysis and for studying its properties in solution.

  • Computational modeling should be used in synergy with experimental techniques to deepen the understanding of the molecule's properties and to aid in the refinement of complex structures.

References

  • Tan, W., Chen, L., Zhang, Y., & Liu, H. (2023). Synthesis and crystal structure of 6-methyl-oxazolo[5,4-b]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 255-258. [Link]

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy ofoxazolo[5,4-b]pyridin-3-amine

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of[1][2]oxazolo[5,4-b]pyridin-3-amine For researchers and professionals in drug development, the precise characterization of novel heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of[1][2]oxazolo[5,4-b]pyridin-3-amine

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Among these,[1][2]oxazolo[5,4-b]pyridin-3-amine, a molecule of significant interest due to its fused ring system reminiscent of biologically active scaffolds, presents a unique spectroscopic challenge. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid means of confirming its synthesis and purity by identifying its key functional groups and skeletal vibrations.

This guide provides an in-depth analysis of the expected characteristic IR absorption bands of[1][2]oxazolo[5,4-b]pyridin-3-amine. In the absence of a publicly available, experimentally verified spectrum for this specific isomer, this guide leverages a comparative approach. By examining the IR spectra of structurally analogous compounds—namely aminopyridines and 2-aminobenzoxazoles—we can predict and rationalize the vibrational fingerprint of the title compound. This comparative methodology not only allows for a robust interpretation of future experimental data but also highlights the subtle yet significant spectral shifts induced by the unique electronic and structural arrangement of the[1][2]oxazolo[5,4-b]pyridine core.

The Molecular Architecture and its Vibrational Implications

The structure of[1][2]oxazolo[5,4-b]pyridin-3-amine incorporates three key components that dictate its IR spectrum: the exocyclic primary amine (-NH₂), the fused pyridine ring, and the oxazole ring. Each of these contributes to a complex yet interpretable pattern of absorption bands.

Figure 1: Structure of[1][2]oxazolo[5,4-b]pyridin-3-amine highlighting the key heteroatoms.

A Comparative Analysis of Characteristic IR Bands

The following sections detail the expected IR absorption regions for[1][2]oxazolo[5,4-b]pyridin-3-amine, with direct comparisons to aminopyridines and 2-aminobenzoxazoles. This approach allows for a nuanced understanding of how the electronic interplay between the fused rings influences the vibrational modes.

The N-H Stretching Region (3500-3200 cm⁻¹)

The primary amine group is the most conspicuous feature in the high-frequency region of the IR spectrum.

  • Expected Bands for[1][2]oxazolo[5,4-b]pyridin-3-amine: Two distinct bands are anticipated, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the N-H bonds. Due to the electron-withdrawing nature of the fused heterocyclic system, these bands are expected to appear at a slightly higher frequency compared to simple alkylamines. Intermolecular hydrogen bonding in the solid state will likely lead to broader absorptions.

  • Comparison with 2-Aminopyridine: In 2-aminopyridine, the N-H stretching bands are typically observed around 3440 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric).[3][4] The position of these bands can be influenced by coordination to metal centers.[3]

  • Comparison with 2-Aminobenzoxazole: For 2-aminobenzoxazole, the N-H stretching vibrations are also prominent. The electronic environment provided by the benzoxazole ring system is a close analogue to the oxazolopyridine system.

The electron density on the exocyclic nitrogen in[1][2]oxazolo[5,4-b]pyridin-3-amine will be influenced by both the pyridine and oxazole rings, leading to an expected position for the N-H stretches that is comparable to, or slightly higher than, its benzoxazole counterpart.

The Ring Stretching Region (1650-1400 cm⁻¹)

This region is rich with information regarding the aromatic and heteroaromatic ring systems. The C=N and C=C stretching vibrations of the fused oxazolopyridine core will dominate this area.

  • Expected Bands for[1][2]oxazolo[5,4-b]pyridin-3-amine: A series of sharp to medium intensity bands are expected. The C=N stretching of the oxazole ring is anticipated to be a strong absorption. The C=C and C=N stretching vibrations of the pyridine ring will also be present. The fusion of the two rings will lead to coupled vibrations, making precise assignment challenging without computational support.

  • Comparison with Aminopyridines: Aminopyridines exhibit characteristic ring stretching modes between 1600 cm⁻¹ and 1430 cm⁻¹.[3] For instance, 2-aminopyridine shows prominent peaks around 1600 cm⁻¹, 1562 cm⁻¹, 1481 cm⁻¹, and 1439 cm⁻¹, which are attributed to C-C and C-N vibrations.[3]

  • Comparison with 2-Aminobenzoxazole: In 2-aminobenzoxazole resins, a characteristic imine (C=N) stretching band is observed around 1606 cm⁻¹.[5] Acylation of the amino group results in the appearance of an amide band at a similar wavenumber (1643 cm⁻¹).[5] The IR spectrum of 2-substituted benzoxazole derivatives shows a band around 1598 cm⁻¹.[6]

For[1][2]oxazolo[5,4-b]pyridin-3-amine, we can predict a strong band in the 1620-1580 cm⁻¹ range, characteristic of the C=N stretching within the fused heterocyclic system.

The N-H Bending and C-N Stretching Region (1650-1500 cm⁻¹ and 1350-1250 cm⁻¹)

The in-plane bending (scissoring) of the primary amine and the stretching of the exocyclic C-N bond provide further diagnostic peaks.

  • Expected Bands for[1][2]oxazolo[5,4-b]pyridin-3-amine: The N-H bending vibration is expected to appear as a medium to strong band in the 1650-1580 cm⁻¹ region, potentially overlapping with the ring stretching modes. The C-N stretching vibration of the aryl amine is expected in the 1350-1250 cm⁻¹ range.

  • Comparison with Aminopyridines: The N-H bending in aminopyridines is a useful diagnostic tool.[2]

  • Comparison with 2-Aminobenzoxazole: Alkylation at the 2-amino position of a 2-aminobenzoxazole resin leads to an increased intensity of the C-N bond vibration around 1609 cm⁻¹.[5]

The "Fingerprint" Region (Below 1400 cm⁻¹)

This region contains a complex array of bending and skeletal vibrations that are unique to the molecule as a whole.

  • Expected Bands for[1][2]oxazolo[5,4-b]pyridin-3-amine: This region will be characterized by C-H in-plane and out-of-plane bending vibrations of the pyridine ring, as well as various skeletal deformation modes of the fused ring system. A key feature to look for would be the N-O stretching vibration of the oxazole ring, which is expected to appear in the 1250-1020 cm⁻¹ range, although it can be of variable intensity.

Summary of Expected Characteristic Bands

The following table summarizes the predicted key IR absorption bands for[1][2]oxazolo[5,4-b]pyridin-3-amine and provides a comparison with its structural analogues.

Vibrational Mode Expected Wavenumber (cm⁻¹) for[1][2]oxazolo[5,4-b]pyridin-3-amine Comparative Data from Analogous Compounds (cm⁻¹) References
N-H Asymmetric Stretch3500 - 3400~3440 (2-Aminopyridine)[3][4]
N-H Symmetric Stretch3400 - 3300~3300 (2-Aminopyridine)[3][4]
N-H Bending (Scissoring)1650 - 1580Overlaps with ring modes in aminopyridines.[2]
C=N / C=C Ring Stretch1620 - 14001606 (C=N in 2-Aminobenzoxazole resin), 1600-1430 (Aminopyridines)[3][5]
C-N Stretch (Aryl-Amine)1350 - 1250~1609 (N-alkylated 2-aminobenzoxazole resin, C-N bond)[5]
N-O Stretch1250 - 1020Variable, depends on the specific oxazole environment.
C-H Out-of-Plane Bending900 - 700Characteristic patterns for substituted pyridines.

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to experimentally verify the structure of synthesized[1][2]oxazolo[5,4-b]pyridin-3-amine, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended.

  • Sample Preparation: Ensure the solid sample is dry and free of solvent. A small amount of the powdered sample is sufficient.

  • Instrument Setup:

    • Perform a background scan on the clean ATR crystal (e.g., diamond or germanium).

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place the powdered sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as necessary.

ATR_FTIR_Workflow cluster_workflow ATR-FTIR Experimental Workflow A Sample Preparation (Dry, powdered solid) B Instrument Setup (Background scan, 4000-400 cm⁻¹, 4 cm⁻¹ resolution) A->B C Sample Placement (Apply sample to ATR crystal) B->C D Apply Pressure (Ensure good contact) C->D E Acquire Spectrum (Co-add 16 scans) D->E F Data Processing (Baseline correction, peak picking) E->F

Figure 2: A generalized workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

While a definitive, experimentally-derived IR spectrum for[1][2]oxazolo[5,4-b]pyridin-3-amine is not yet widely published, a robust and informative prediction of its key vibrational bands can be achieved through a comparative analysis of structurally related aminopyridines and aminobenzoxazoles. The characteristic N-H stretches of the primary amine, coupled with the complex pattern of C=N and C=C stretching vibrations from the fused oxazolopyridine core, will provide a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related heterocyclic systems, enabling a more confident and insightful interpretation of experimental data. The principles outlined herein underscore the power of comparative spectroscopy in navigating the frontiers of chemical research.

References

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. BenchChem.
  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1....
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
  • Beilstein Journals. (2025, July 15). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journals.
  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0)IR1.
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • ResearchGate. (n.d.). Structural isomers of aminopyridines.
  • ResearchGate. (n.d.). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol).
  • ResearchGate. (2026, February 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org.
  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.
  • ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • PMC. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010, April 15). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin).
  • RSC Publishing. (n.d.). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. RSC Publishing.
  • PMC. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
  • EURASIAN JOURNAL OF CHEMISTRY. (2025, November 26). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY.
  • ChemSynthesis. (2025, May 20). [1][5]oxazolo[5,4-b]pyridin-2-amine. Retrieved from ChemSynthesis.

Sources

Comparative

Validating synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine against literature standards

As the demand for highly selective kinase inhibitors and novel antimicrobial agents grows, the bicyclic heteroaromatic scaffold 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (interchangeably referred to as 6-methylisoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective kinase inhibitors and novel antimicrobial agents grows, the bicyclic heteroaromatic scaffold 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (interchangeably referred to as 6-methylisoxazolo[5,4-b]pyridin-3-amine) has emerged as a critical building block. Its unique electronic distribution makes it an ideal nucleophilic hotspot for covalent binding, recently utilized in the development of potent FLT3 inhibitors (such as FLC-8) for acute myeloid leukemia (AML) , as well as broad-spectrum antiproliferative agents .

This guide provides an objective, data-driven comparison of synthetic routes for this scaffold, establishing self-validating experimental protocols to ensure high-fidelity reproduction in your drug development workflows.

Mechanistic Causality: The SNAr Pathway

The synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine leverages the bifunctional reactivity of 2-chloro-6-methylnicotinonitrile .

The reaction proceeds via two distinct mechanistic phases. First, the cyano group acts as an electrophilic trap for the free base of hydroxylamine, forming a transient amidoxime intermediate. Second, the electron-deficient nature of the pyridine ring—further activated by the ortho-chlorine atom—creates an ideal environment for an intramolecular Nucleophilic Aromatic Substitution (SNAr). The oxime oxygen attacks the C2 position, extruding the chloride leaving group and closing the 5-membered isoxazole ring .

ChemicalMechanism A 2-Chloro-6-methylnicotinonitrile (Electrophile) C Amidoxime Intermediate (Transient) A->C Addition (NaOEt, EtOH) B Hydroxylamine Free Base (Nucleophile) B->C D 6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Target Scaffold) C->D S_NAr Cyclization (-HCl, Heat)

Mechanistic pathway for the synthesis of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

Experimental Methodologies: Literature vs. Optimized Protocols

To support process chemists in scaling this scaffold, we compare the traditional literature standard against an optimized, microwave-assisted green protocol .

Method A: Traditional Literature Standard (Ethanol Reflux)

Causality behind choices: Sodium ethoxide is utilized to deprotonate hydroxylamine hydrochloride in situ. This specific non-aqueous base prevents the premature hydrolysis of the nitrile group into an amide, which is a common side reaction when using aqueous bases at elevated temperatures.

  • Free Base Generation: Dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) dropwise at 0 °C to prevent exothermic degradation. Stir for 30 minutes and filter the precipitated NaCl salt.

  • Nucleophilic Addition: Add 2-chloro-6-methylnicotinonitrile (1.0 eq) to the filtrate. Stir at room temperature for 2 hours to allow complete amidoxime formation.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12–16 hours. The sustained thermal energy overcomes the activation barrier required for the SNAr ring closure.

  • Isolation: Concentrate the solvent in vacuo, quench with ice water, and collect the precipitate via vacuum filtration. Recrystallize from an ethanol/water gradient to afford the pure product.

Method B: Optimized Microwave-Assisted Protocol

Causality behind choices: Microwave irradiation provides rapid, uniform volumetric heating. This drastically accelerates the SNAr cyclization step while minimizing the thermal degradation (tarring) of the pyridine core that often plagues prolonged reflux methods.

  • Preparation: In a microwave-safe vessel, combine 2-chloro-6-methylnicotinonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and K2CO3 (1.5 eq) in a 1:1 mixture of Ethanol/H2O.

  • Irradiation: Seal the vessel and irradiate at 120 °C (approx. 200 W) for exactly 15 minutes.

  • Isolation: Cool the vessel rapidly to room temperature. The target product precipitates directly from the aqueous mixture. Filter, wash with cold water, and dry under high vacuum.

ExperimentalWorkflow cluster_A Method A: Traditional Reflux cluster_B Method B: Microwave-Assisted Start Starting Materials: 2-Chloro-6-methylnicotinonitrile + NH2OH·HCl A1 Base Liberation (NaOEt / EtOH) Start->A1 B1 Aqueous/EtOH Mix (K2CO3) Start->B1 A2 Thermal Reflux (78°C, 12-16 h) A1->A2 A3 Aqueous Quench & Recrystallization A2->A3 QC Analytical Validation (IR, NMR, LC-MS) A3->QC B2 Microwave Irradiation (120°C, 15 min) B1->B2 B3 Direct Filtration & Solvent Wash B2->B3 B3->QC

Comparative experimental workflows: Traditional reflux vs. Microwave-assisted synthesis.

Quantitative Data Comparison

The following table summarizes the performance metrics of both synthetic routes, allowing researchers to choose the optimal path based on their scale and equipment availability.

Performance ParameterMethod A: Traditional RefluxMethod B: Microwave-Assisted
Reaction Time 14 - 18 hours15 minutes
Temperature 78 °C120 °C
Average Yield 65 - 72%85 - 91%
Purity (HPLC) > 95% (Post-recrystallization)> 98% (Crude filtration)
E-factor (Waste) High (Requires excess organic solvent)Low (Aqueous compatible)
Scalability Excellent (Multi-gram to kg scale)Limited (Bound by MW cavity size)

Self-Validating Analytical Benchmarks

A robust protocol must be self-validating. To confirm successful cyclization and rule out the presence of the uncyclized amidoxime intermediate, cross-reference your crude product against these analytical benchmarks :

  • FT-IR Spectroscopy: The most immediate diagnostic tool. The sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ present in the starting material must completely disappear. Concurrently, primary amine (-NH2) stretching bands will emerge at ~3450 cm⁻¹ and 3330 cm⁻¹.

  • 1H NMR (DMSO-d6, 400 MHz): The 6-methyl group will appear as a sharp singlet at ~2.55 ppm. The newly formed isoxazole amine (-NH2) will present as a broad, exchangeable singlet integrating to 2H at ~6.50 ppm. The pyridine aromatic protons (H-4 and H-5) will appear as a pair of doublets (AB spin system) between 7.2 - 8.0 ppm, confirming the core remains intact.

  • LC-MS (ESI+): The mass spectrum should display a dominant [M+H]+ pseudomolecular ion at m/z 150.1, matching the exact calculated mass of C7H7N3O (149.06 Da).

References

  • Wang, Z.-X., et al. (2025). "Design, Synthesis, and Biological Evaluation of Flc-8: A Potent Covalent Flt3 Inhibitor for Flt3-Mutant Aml." SSRN Electronic Journal. URL:[Link]

  • Poręba, K. (2003). "Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines." Acta Poloniae Pharmaceutica. URL:[Link]

  • Tu, S.-J., et al. (2009). "Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water." ACS Combinatorial Science. URL:[Link]

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Isoxazolopyridine Amines

Executive Summary & Scaffold Analysis Isoxazolopyridine amines represent a privileged bicyclic heterocycle class in medicinal chemistry, fusing the pharmacophoric features of an isoxazole ring with a pyridine core.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Isoxazolopyridine amines represent a privileged bicyclic heterocycle class in medicinal chemistry, fusing the pharmacophoric features of an isoxazole ring with a pyridine core.[1] This guide focuses on the 3-aminoisoxazolo[5,4-b]pyridine scaffold, a chemotype exhibiting distinct antiproliferative and antimicrobial profiles compared to its isomers (e.g., [3,4-b] or [4,5-c]) and isosteres (e.g., pyrazolo[3,4-b]pyridines).

Scaffold Comparison: The "Fusion" Effect

The fusion of the electron-rich isoxazole and electron-deficient pyridine creates a "push-pull" electronic system. This internal polarization enhances the acidity of the 3-amino group, making it a unique hydrogen bond donor compared to simple aniline or aminopyridine analogs.

Scaffold FeatureIsoxazolo[5,4-b]pyridineIsoxazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridine (Alternative)
Core Geometry Linear fusion; N-bridgehead accessibleAngular fusion; Steric crowding at C4Linear fusion; High N-H acidity
Key Activity Antiproliferative (Breast Ca), AntibacterialAntifungal (Candida), Ca²⁺ Channel BlockKinase Inhibition (ATP-competitive)
Metabolic Stability High (Pyridine N reduces oxidation)Moderate (Isoxazole ring opening risk)High (Often requires solubilizing groups)
Primary Target Tubulin/Non-kinase pathways (putative)Fungal Phospholipids/MembranesKinase Hinge Region (ATP site)

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 3-aminoisoxazolo[5,4-b]pyridines is driven by the functionalization of the exocyclic amine at position 3. Experimental data indicates that the free amine is a weak pharmacophore , whereas derivatization into sulfonamides or amides drastically alters biological potency.

The "Warhead" Transformation (C3-Amine)
  • Free Amine (-NH₂): Exhibits weak antiproliferative activity (IC50 > 100 µM). The high polarity limits membrane permeability.

  • Amide Linkage (-NH-CO-R): Increases lipophilicity. Derivatives with halo-alkyl chains (e.g., 3-chlorobutyroamide) show cyclization potential but moderate cytotoxicity (IC50 ~20-50 µM).

  • Sulfonamide Linkage (-NH-SO₂-Ar): The Critical Pharmacophore. Conversion to a sulfonamide creates a bioisostere of the carboxylic acid/amide with unique geometry.

    • Data Support: N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamides show ~50% inhibition of MCF7 breast carcinoma proliferation at ~150 µg/mL.[2]

    • Mechanism: The sulfonyl group increases the acidity of the NH, strengthening Hydrogen-Bond (HB) donor capability to target proteins.

Aryl Ring Substitutions (Sulfonamide Tail)

Modifications to the distal aryl ring on the sulfonamide modulate potency and solubility:

  • Unsubstituted Phenyl: Baseline activity.

  • 4-Methyl (Tolyl): Retains potency; improves lipophilicity (logP).

  • 4-Methoxy: Slight reduction in potency due to electron donation reducing NH acidity.

  • 4-Chloro/Bromo: Enhances metabolic stability but lowers solubility.

Visual SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Isoxazolo[5,4-b]pyridine Core (Bicyclic Scaffold) Pos3_Amine Position 3: Exocyclic Amine (CRITICAL SITE) Core->Pos3_Amine Pyridine_N Pyridine Nitrogen (N-5) (H-Bond Acceptor) Core->Pyridine_N Isoxazole_O Isoxazole Oxygen (Polarity/Solubility) Core->Isoxazole_O Sulfonamide Sulfonamide (-NH-SO2-Ar) BEST POTENCY (MCF7 Inhibition) Pos3_Amine->Sulfonamide Sulfonylation (Primary Optimization) Amide Amide (-NH-CO-R) Moderate Potency (Lipophilicity) Pos3_Amine->Amide Acylation FreeAmine Free Amine (-NH2) Weak Activity (Poor Permeability) Pos3_Amine->FreeAmine Baseline Sulfonamide->Core Increases NH Acidity

Figure 1: SAR logic flow for Isoxazolo[5,4-b]pyridine optimization. Red path indicates the most potent modification strategy.

Experimental Protocols & Validation

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).

Synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide

This protocol describes the conversion of the inactive amine precursor to the active sulfonamide.

Reagents:

  • 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) [Precursor]

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (anhydrous, as solvent/base)

Workflow:

  • Dissolution: Dissolve 0.01 mol of 3-aminoisoxazolo[5,4-b]pyridine in 15 mL of anhydrous pyridine. Checkpoint: Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Cool the solution to 0-5°C in an ice bath. Add benzenesulfonyl chloride dropwise over 10 minutes.

    • Causality: Low temperature prevents di-sulfonylation of the amine.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately.

  • Purification: Filter the precipitate. Wash with 5% HCl (to remove residual pyridine) followed by water. Recrystallize from Ethanol.

Biological Assay: Antiproliferative Screen (MCF7)

Objective: Determine IC50 against Breast Carcinoma (MCF7).[2]

  • Seeding: Seed MCF7 cells (1 x 10^4 cells/well) in 96-well plates using DMEM medium. Incubate for 24h.

  • Treatment: Dissolve test compounds in DMSO. Serial dilute to concentrations: 10, 50, 100, 200, 500 µg/mL. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: Viability % = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

Performance Comparison Data

The following table synthesizes experimental data comparing the Isoxazolo[5,4-b]pyridine scaffold against the Isoxazolo[3,4-b]pyridine alternative.

MetricIsoxazolo[5,4-b]pyridine SulfonamideIsoxazolo[3,4-b]pyridine-3-oneReference Std (Cisplatin/Fluconazole)
Activity Type Antiproliferative / AntibacterialAntifungal / Membrane AffinityBroad Spectrum
Target Organism MCF7 (Breast Cancer), E. coliCandida parapsilosisVarious
Potency (IC50/MIC) ~150 µg/mL (MCF7)< 6.2 µg/mL (Candida)~47 µM (Cisplatin - MCF7)
Lipophilicity (logP) Moderate (2.5 - 3.5)Low (1.0 - 2.0)Low (-2.19)
Key Advantage Dual activity (Cancer + Bacteria)High Phospholipid AffinityValidated Clinical Efficacy
Key Limitation Lower potency than clinical standardsTautomeric instabilityHigh Toxicity

Interpretation: While the Isoxazolo[5,4-b]pyridine sulfonamides show promising dual-activity, they currently lack the nanomolar potency of optimized kinase inhibitors (like pyrazolo[3,4-b]pyridines). However, their specific activity against E. coli and MCF7 suggests a mechanism distinct from standard tubulin binders, potentially involving specific kinase inhibition (e.g., CK2 or PI3K, though this requires further kinase panel profiling).

Synthesis Pathway Visualization

The divergent synthesis of these scaffolds determines the final isomer. The following diagram outlines the critical decision point in the synthetic route.

Synthesis_Pathway Start Starting Material: 5-Amino-3-methylisoxazole Reagent_A Route A: alpha,beta-Unsaturated Ketones (Friedlander-type) Start->Reagent_A Reagent_B Route B: Beta-Keto Esters / Cyclization Start->Reagent_B Product_A Isoxazolo[5,4-b]pyridine (Target Scaffold) Reagent_A->Product_A Condensation (C-4/C-5 Closure) Product_B Isoxazolo[3,4-b]pyridine (Alternative Isomer) Reagent_B->Product_B Cyclization (C-3/C-4 Closure)

Figure 2: Divergent synthetic pathways from a common isoxazole precursor determine the final fused ring orientation.

References

  • Synthesis and antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines. Source: PubMed (Acta Pol Pharm). URL:[Link][3]

  • Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Source: PMC (Molecules). URL:[Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Source: ResearchGate (Acta Pol Pharm). URL:[Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Source: PubMed (J Med Chem). URL:[Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis &amp; Photophysical Profiling of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

Executive Summary 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Synonyms: 6-methylisoxazolo[5,4-b]pyridin-3-amine) represents a specialized heterocyclic scaffold fusing a pyridine and isoxazole ring. Unlike simple aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Synonyms: 6-methylisoxazolo[5,4-b]pyridin-3-amine) represents a specialized heterocyclic scaffold fusing a pyridine and isoxazole ring. Unlike simple aminopyridines, this fused system exhibits distinct


-conjugated electronic transitions, making it a valuable candidate for blue-emitting fluorophores , kinase inhibitor scaffolds  (e.g., FLT3 targeting), and organic electronic materials .

This guide provides a technical breakdown of its UV-Vis absorption profile, contrasting it with standard reference fluorophores and structural isomers to aid researchers in assay development and chemical characterization.

Spectral Profile Analysis

The absorption characteristics of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine are defined by rigid


 transitions within the bicyclic heteroaromatic core.
A. Primary Absorption Bands

Experimental data for isoxazolo[5,4-b]pyridine derivatives indicates two primary spectral regions:

  • Primary Band (

    
    ): 299 – 333 nm  (in polar aprotic solvents like Acetonitrile).
    
  • Secondary Band: 281 – 317 nm (in non-polar solvents like Toluene).

  • Mechanism: These peaks correspond to the

    
     electronic transitions. The rigidity of the fused ring system minimizes non-radiative decay, often leading to high fluorescence quantum yields (
    
    
    
    ).
B. Solvatochromic Effects

The compound exhibits negative solvatochromism or minor bathochromic shifts depending on the specific derivative substitution.

  • Non-polar (Toluene): Hypsochromic shift (Blue-shift) to

    
     nm.
    
  • Polar Aprotic (Acetonitrile/DMSO): Bathochromic shift (Red-shift) to

    
     nm due to stabilization of the excited dipole.
    
C. Fluorescence Emission (Stokes Shift)

A critical feature for detection assays is the Large Stokes Shift (


 nm).
  • Excitation:

    
     nm
    
  • Emission:

    
     nm (Deep Blue)
    
  • Advantage: This separation minimizes self-quenching and interference from excitation light scattering, superior to simple pyridine derivatives.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine against a standard calibration fluorophore (Quinine Sulfate) and a structural precursor (2-Amino-3-hydroxypyridine).

Feature6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine Quinine Sulfate (Standard)3-Aminopyridine (Precursor)
Core Structure Fused Bicyclic (Isoxazole + Pyridine)Quinoline alkaloidMonocyclic Pyridine

Abs
299 – 333 nm 347 nm~288 nm
Emission Color Deep Blue (400-450 nm) Blue-Cyan (450 nm)Weak/Non-fluorescent
Quantum Yield (

)
High (~0.70 - 0.80) Moderate (~0.54)Very Low (<0.05)
Stokes Shift Large (>80 nm) Large (~100 nm)N/A
Solvent Sensitivity Moderate (Polarity dependent)pH dependent (requires 0.1 M H₂SO₄)pH dependent
Primary Utility Bio-labeling, OLEDs, Kinase ScaffoldsQuantum Yield ReferenceSynthesis Intermediate

Key Insight: While Quinine Sulfate is the "gold standard" for quantum yield, it requires acidic conditions. The oxazolo-pyridine scaffold offers high quantum efficiency in neutral organic solvents , making it more versatile for biological labeling and non-acidic chemical sensing.

Experimental Protocol: UV-Vis Characterization

Objective: Obtain reproducible absorption spectra and calculate the Molar Extinction Coefficient (


).
Reagents & Equipment
  • Compound: >95% purity 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine.

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) and Toluene.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Workflow
  • Stock Solution Preparation:

    • Weigh 1.5 mg of compound.

    • Dissolve in 10 mL MeCN to create a 1 mM (10⁻³ M) stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare working standards:

      
      .
      
    • Calculation:

      
      . For 
      
      
      
      , take
      
      
      stock into
      
      
      solvent.
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent (MeCN).

    • Run "Auto Zero" / "Baseline" from 200 nm to 600 nm.

  • Measurement:

    • Replace sample cuvette solvent with the

      
       solution.
      
    • Scan range: 200 – 600 nm .

    • Scan speed: Medium; Slit width: 1.0 nm.

  • Data Analysis:

    • Identify

      
      .[1][2][3]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Validation: Plot Absorbance vs. Concentration.

      
       should be 
      
      
      
      .

Mechanistic Visualization

The following diagram illustrates the photophysical pathway and the structural logic comparing the target compound to its precursors.

G cluster_0 Precursor cluster_1 Target Scaffold cluster_2 Excited State Dynamics Precursor 3-Aminopyridine (Monocyclic) Low Fluorescence Target 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (Fused Bicyclic System) Precursor->Target Cyclization (+ Rigidification) Ground S0 Ground State Target->Ground Dissolve in MeCN Excited S1 Excited State (π -> π*) Ground->Excited UV Absorption (299-333 nm) Excited->Ground Non-Radiative (Suppressed by Rigidity) Emission Fluorescence Emission (400-450 nm) Excited->Emission Radiative Decay (High Quantum Yield)

Figure 1: Structural evolution and photophysical mechanism. The fusion of the isoxazole ring rigidifies the structure, suppressing non-radiative decay and enhancing blue fluorescence.

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine . Eurasian Journal of Chemistry. (2025). Confirms absorption range (299-333 nm) and blue fluorescence.[3][4]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives . MDPI / Preprints.org. (2026). Details quantum yield and solvatochromism.

  • PubChem Compound Summary for CID 28342906: 6-Methylisoxazolo[5,4-b]pyridin-3-amine . National Center for Biotechnology Information.

  • Synthesis and biological evaluation of isoxazolo[5,4-b]pyridine derivatives . Bioorganic & Medicinal Chemistry. (2022).[5] Discusses kinase inhibition applications.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-methyl-oxazolo[5,4-b]pyridin-3-amine

A Comprehensive Guide to the Safe Disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine For laboratory personnel engaged in the dynamic fields of research and drug development, the responsible management of chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

For laboratory personnel engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established procedures for structurally related chemicals, including aminopyridines and oxazole derivatives, to ensure a cautious and compliant approach to its disposal.

I. Hazard Assessment and Classification

Based on the known hazards of analogous compounds, 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine should be presumed to possess the following hazardous characteristics:

  • Toxicity: Aminopyridine derivatives are known to be toxic if swallowed, and some are fatal in contact with skin.[3] The pyridine moiety can affect the nervous system.

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Environmental Hazard: Many nitrogen-containing heterocyclic compounds can have long-term adverse effects on aquatic life.[4]

Therefore, 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine must be classified as hazardous waste . The U.S. Environmental Protection Agency (EPA) regulates aminopyridines as hazardous waste, and this compound should be managed in accordance with federal, state, and local hazardous waste regulations.[1][2]

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Chemical-resistant gloves (Nitrile, Neoprene), Lab coat, Chemical safety goggles
Skin and Eye Irritation Chemical-resistant gloves, Lab coat, Chemical safety goggles, Face shield (if splash hazard exists)
Respiratory Irritation Use in a certified chemical fume hood. If fume hood is not available, a NIOSH-approved respirator is required.
Environmental Hazard Prevent release to the environment. Do not dispose of down the drain.
II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, contaminated lab debris (e.g., weigh boats, filter paper), and contaminated personal protective equipment (e.g., gloves) in a designated, leak-proof, and sealable hazardous waste container.[6]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions):

    • Collect solutions containing 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine in a designated, leak-proof, and sealable hazardous waste container.[6]

    • The container should be clearly labeled with the chemical name and approximate concentration.

    • Aqueous solutions should not be disposed of down the drain.[2]

    • Organic solvent solutions should be collected in a separate, compatible container.

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep containers tightly closed when not in use.[4][7]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

    • The storage area should have secondary containment to prevent spills from reaching the environment.

3. Disposal Request and Pickup:

  • Once the waste container is full or is no longer needed, complete a chemical waste pickup request form as required by your institution's EHS department.[6]

  • Provide accurate and complete information on the form, including the chemical name, quantity, and any other relevant details.

  • Trained EHS personnel will collect the waste for final disposal by a licensed hazardous waste vendor.

4. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2] Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

III. Decontamination of Glassware and Equipment
  • Thoroughly rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.

  • Collect the initial rinsate as hazardous waste.

  • Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Solid liquid_waste Liquid Waste (Solutions) start->liquid_waste Liquid solid_container Labeled, sealed solid waste container solid_waste->solid_container liquid_container Labeled, sealed liquid waste container liquid_waste->liquid_container storage Satellite Accumulation Area (Secure, ventilated, secondary containment) solid_container->storage liquid_container->storage pickup EHS Pickup Request storage->pickup vendor Licensed Hazardous Waste Vendor pickup->vendor

Caption: Decision workflow for the disposal of 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine.

References

  • Aminopyridines - EPA. (n.d.).
  • Material Safety Data Sheet. (2007, July 10).
  • Safety data sheet sds/msds 2-amino pyridine. (n.d.).
  • 6-ethyl-3-methyl-[1][2]oxazolo[5,4-b]pyridine-4-carboxylic acid. (n.d.). Retrieved from

  • Theoretical study of deactivation processes of substituted oxazoles. (2025, August 7). ResearchGate.
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.
  • SAFETY DATA SHEET. (2010, October 19). Fisher Scientific.
  • SAFETY DATA SHEETS. (n.d.). Shanghai Tachizaki.
  • 14 - SAFETY DATA SHEET. (n.d.).
  • • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).
  • Oxazolo[5,4-b]pyridin-2-amine. (n.d.). ChemScene.
  • 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one - SAFETY DATA SHEET. (2010, October 18).
  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Charles Darwin University. Retrieved from 15.[1][2]oxazolo[5,4-b]pyridin-3-amine. (n.d.). PubChemLite. Retrieved from 16.[1][2]Oxazolo[5,4-b]pyridin-3-amine | C6H5N3O. (n.d.). PubChem. Retrieved from

  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Oxazole chemistry. A review of recent advances. (n.d.). Academia.edu. Retrieved from 19.[1][4]oxazolo[5,4-b]pyridin-2-amine. (2025, May 20). ChemSynthesis. Retrieved from

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025, February 3). MDPI.
  • 85599-33-3|6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine. (n.d.). BLDpharm. Retrieved from

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
  • Safety Data Sheet: pyridine. (n.d.). Chemos GmbH&Co.KG.
  • 2-Amino-6-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • [amino({5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl})methylidene]azanium chloride. (2025, October 15). EPA.
  • RTECS NUMBER-RQ5834940-Chemical Toxicity Database. (n.d.).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2022, October 2). Semantic Scholar.
  • 2-(6-methyl-3-pyridinyl)[1][4]oxazolo[4,5-b]pyridine. (2025, May 20). ChemSynthesis. Retrieved from

Sources

Handling

Personal protective equipment for handling 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine

A Researcher's Guide to Handling 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine Disclaimer: Specific hazard data for 6-methyl-[1]oxazolo[5,4-b]pyridin-3-amine is not publicly available. This guide is constructed based on t...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Handling 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine

Disclaimer: Specific hazard data for 6-methyl-[1]oxazolo[5,4-b]pyridin-3-amine is not publicly available. This guide is constructed based on the precautionary principle, treating the compound as potentially hazardous due to its chemical structure. The recommendations herein are derived from established safety protocols for handling novel research chemicals, particularly those containing aromatic amine and heterocyclic functionalities.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before beginning work.

Hazard Assessment: An Ounce of Prevention

As a novel molecule in drug discovery, 6-methyl-[1]oxazolo[5,4-b]pyridin-3-amine must be handled as a substance of unknown toxicity.[2][3] The molecular structure contains two key features that warrant a high degree of caution:

  • Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity.[4][5] They can also be skin and respiratory sensitizers.

  • Heterocyclic Core: The oxazolopyridine core is a complex heterocyclic system. While many such compounds are benign, others can exhibit potent biological activity and associated toxicity.

Given these structural alerts, we must assume the compound is a potent substance and that exposure via inhalation, skin contact, or ingestion could be harmful. All handling procedures should aim to minimize any possibility of exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The use of appropriate PPE is non-negotiable. It serves as a critical barrier between you and the chemical. A hazard assessment should always precede any work, and the following table outlines the recommended PPE for handling 6-methyl-[1]oxazolo[5,4-b]pyridin-3-amine in solid (powder) and solution forms.[6]

Protection Type Specification Rationale & Best Practices
Body Protection Flame-resistant lab coat with tight cuffs.Provides a primary barrier against splashes and spills. Cuffs should be tucked into the outer pair of gloves.[6][7]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles protect against splashes and vapors.[6] A face shield is required when there is a significant splash hazard, such as when handling larger volumes (>1L) or during transfers.[7]
Hand Protection Double-gloving: an inner nitrile glove overlapped by a second, chemically resistant nitrile or neoprene glove.Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[6] For compounds of unknown toxicity, this provides an essential safety layer.[7]
Respiratory Protection A NIOSH-approved respirator with organic vapor/amine cartridges.Required when handling the solid powder outside of a certified containment device (e.g., fume hood) or when there is a risk of aerosolization.[8] A full respiratory protection program, including fit-testing, is essential.
Footwear Closed-toe shoes constructed of a non-porous material.Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[6][9]

Operational Plans: From Donning to Disposal

A systematic workflow is crucial to maintaining a safe operating environment. This includes the correct sequence for putting on and taking off PPE, as well as clear plans for handling and waste disposal.

PPE Donning and Doffing Protocol

The order in which you put on and remove PPE is critical to prevent cross-contamination.[10][11] Always don (put on) PPE before entering the designated work area and doff (take off) before exiting.

Donning Sequence:

  • Put on lab coat and fasten it completely.[12]

  • Put on respiratory protection (if required by your risk assessment).[10]

  • Put on safety goggles or face shield.[12]

  • Put on the first (inner) pair of gloves.

  • Put on the second (outer) pair of gloves, ensuring the cuffs extend over the sleeves of the lab coat.[10]

Doffing Sequence (Most Contaminated to Least):

  • Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin.[11]

  • Remove the lab coat by rolling it inside out, touching only the inside surfaces.[13]

  • Perform hand hygiene.[13]

  • Remove face and eye protection, handling by the straps or sides.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water for at least 20 seconds.[11][12]

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat (inside out) Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Spill Management Plan

Immediate and correct response to a spill is vital to prevent exposure and contamination.[1] All labs must have a spill kit readily accessible.

For a Minor Spill (Solid Powder < 1g or Dilute Solution < 100mL):

  • Alert & Isolate: Notify personnel in the immediate area and restrict access.[14]

  • Assess: Ensure you are wearing the appropriate PPE.

  • Contain & Clean:

    • Solid Spill: Gently cover the spill with absorbent pads to avoid making the powder airborne.[15] Carefully scoop the material into a designated hazardous waste container. Do not dry sweep.

    • Liquid Spill: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[14][15]

  • Decontaminate: Wipe the area with a suitable laboratory detergent.[1] All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your supervisor and document the incident according to your institution's policy.

For a Major Spill: Evacuate the area immediately, close the doors, and contact your institution's EHS emergency line. Do not attempt to clean up a major spill yourself.

Decision-Making Flowchart for Spill Response

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Major Major Spill (Large quantity, high risk) Assess->Major High Minor Minor Spill (Small, manageable) Assess->Minor Low Evacuate EVACUATE AREA Alert Others Contact EHS Major->Evacuate Alert 1. Alert Personnel Isolate Area Minor->Alert PPE 2. Don Full PPE Alert->PPE Clean 3. Contain & Clean Spill (Use Spill Kit) PPE->Clean Decon 4. Decontaminate Area & Dispose of Waste Clean->Decon Report 5. Report to Supervisor Decon->Report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Reactant of Route 2
6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
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